Product packaging for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide(Cat. No.:CAS No. 223376-47-4)

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B1461284
CAS No.: 223376-47-4
M. Wt: 161.16 g/mol
InChI Key: CZXPBOPRQAPKGX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B1461284 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 223376-47-4

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXPBOPRQAPKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659704
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223376-47-4
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core, a cornerstone scaffold in modern medicinal chemistry. We will dissect the rationale behind its prominence, from the fundamental principles of its 7-azaindole framework to the specific applications that have established it as a "privileged" structure in the pursuit of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical entity.

The 7-Azaindole Core: A Foundation for Potent and Selective Kinase Inhibition

The story of this compound begins with its foundational structure, the 7-azaindole ring system. This bicyclic heterocycle has garnered significant attention in drug discovery, particularly in the realm of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders.[1]

The efficacy of the 7-azaindole scaffold lies in its unique ability to mimic the purine core of adenosine triphosphate (ATP), the natural substrate for kinases.[1] Specifically, the pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively. This arrangement allows for the formation of two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition.[1][2] This bidentate hydrogen bonding is a hallmark of many successful kinase inhibitors and is a primary reason for the widespread use of the 7-azaindole motif.

The significance of this scaffold was notably demonstrated in the development of Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[1] The success of Vemurafenib, which originated from a 7-azaindole fragment, solidified the status of this core as a "kinase privileged fragment" and spurred extensive research into its derivatives.[1][2]

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR). While specific reaction conditions may vary depending on the desired derivatives, a general and adaptable synthetic pathway can be outlined.

The construction of this scaffold typically involves the initial formation of the 1H-pyrrolo[2,3-b]pyridine ring system, followed by the introduction of the carboxamide functionality at the 2-position.[3][4]

Protocol: General Synthesis of this compound Derivatives

This protocol provides a generalized framework for the synthesis. Optimization of reagents, solvents, and reaction times is often necessary for specific target molecules.

Part A: Construction of the 1H-Pyrrolo[2,3-b]pyridine Core

  • Starting Material: A common starting point is a substituted 2-aminopyridine derivative.

  • Cyclization: The pyrrole ring is typically formed through a cyclization reaction. This can be achieved via various methods, including the Fischer indole synthesis or related cyclization strategies involving reactions with α-haloketones or other suitable electrophiles.

Part B: Introduction of the Carboxamide Moiety

  • Carboxylation: Once the 1H-pyrrolo[2,3-b]pyridine core is synthesized, a carboxyl group is introduced at the 2-position. This can be accomplished through methods such as formylation followed by oxidation, or direct carboxylation using organometallic reagents.

  • Amidation: The resulting carboxylic acid is then converted to the desired carboxamide.[3] This is a standard transformation in medicinal chemistry and can be achieved using a variety of coupling agents, such as:

    • Carbodiimides (e.g., DCC, EDC)

    • Propylphosphonic anhydride (T3P)[4]

    • Other peptide coupling reagents (e.g., HATU, HOBt)

  • Reaction with Amine: The activated carboxylic acid is then reacted with the desired amine (NHR₁R₂) to yield the final this compound derivative.[4]

Diagram: Generalized Synthetic Workflow

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Carboxamide Formation A Substituted 2-Aminopyridine B Cyclization Reaction (e.g., Fischer Indole Synthesis) A->B C 1H-Pyrrolo[2,3-b]pyridine Core B->C D Carboxylation at C2 C->D E 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid D->E F Amide Coupling (e.g., T3P, EDC) E->F H Final this compound Derivative F->H G Desired Amine (NHR₁R₂) G->F

Caption: Generalized workflow for the synthesis of this compound derivatives.

Discovery Through Application: A Privileged Scaffold for Diverse Targets

The true "discovery" of the this compound core's value lies not in a single seminal paper on the parent compound, but in the collective body of research demonstrating its remarkable versatility and efficacy across a wide range of biological targets. The carboxamide group at the 2-position provides a crucial vector for introducing diverse chemical functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: A Dominant Application

As an extension of the 7-azaindole legacy, the this compound scaffold has been extensively explored for kinase inhibition. The core structure serves as an excellent hinge-binding motif, while the carboxamide moiety and other positions on the ring system can be modified to achieve selectivity and interact with other regions of the ATP-binding pocket.[5][6]

Table 1: Examples of Kinase Targets for this compound Derivatives

Kinase TargetTherapeutic AreaKey Findings
ABL/SRC OncologyDevelopment of multi-targeted kinase inhibitors with antiangiogenic and antitumoral effects.[5]
Pim Kinases OncologyDiscovery of extremely potent inhibitors of Pim-1, -2, and -3.[1]
CDK9/Haspin OncologyIdentification of dual inhibitors with potential as anticancer agents.[7]
JAK3 ImmunologyDevelopment of potent and orally efficacious immunomodulators for transplant rejection.[8][9]
FGFR OncologyDiscovery of potent inhibitors of FGFR1, 2, and 3 for cancer therapy.[6][10]
RSK2 OncologyNovel inhibitors with potent activity against triple-negative breast cancer models.[11]
ATM OncologyHighly selective and orally available inhibitors with synergistic antitumor activity in combination with chemotherapy.[12][13]

Diagram: Interaction of the 1H-Pyrrolo[2,3-b]pyridine Core with the Kinase Hinge Region

G cluster_0 Kinase Hinge Region cluster_1 1H-Pyrrolo[2,3-b]pyridine Core Hinge_NH Backbone NH Hinge_CO Backbone C=O Pyrrole_NH Pyrrole NH Pyrrole_NH->Hinge_CO H-bond (donor) Pyridine_N Pyridine N Pyridine_N->Hinge_NH H-bond (acceptor)

Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.

Beyond Kinases: Exploring New Therapeutic Avenues

The utility of the this compound scaffold is not limited to kinase inhibition. Its structural features have made it an attractive starting point for the development of inhibitors for other enzyme families and receptors.

One notable example is the development of selective inhibitors of phosphodiesterase 4B (PDE4B) .[4] PDE4B is implicated in inflammatory processes, and inhibitors based on this scaffold have shown promise for the treatment of central nervous system diseases.[3][4] A scaffold-hopping experiment from a known PDE4B inhibitor led to the identification of the this compound series, which demonstrated potent inhibition of macrophage pro-inflammatory cytokine activity.[4]

Furthermore, this versatile core has been utilized in the development of:

  • Human Neutrophil Elastase (HNE) inhibitors [14]

  • Allosteric mGluR5 antagonists [15]

  • Acetyl-CoA Carboxylase (ACC) inhibitors [16]

  • Antiviral agents , including potential inhibitors of the SARS-CoV-2 main protease[17][18]

Conclusion: A Scaffold of Enduring Importance

The discovery of this compound as a valuable entity in drug discovery is a testament to the power of scaffold-based design and the iterative process of medicinal chemistry. Its journey from a derivative of the "kinase privileged" 7-azaindole to a versatile platform for targeting a wide array of proteins underscores its significance. The inherent synthetic tractability of this core, coupled with its favorable drug-like properties, ensures that it will remain a cornerstone of drug development programs for the foreseeable future. The continued exploration of this scaffold is likely to yield novel therapeutics with improved potency, selectivity, and safety profiles, addressing unmet medical needs across a spectrum of diseases.

References

The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus has emerged as a cornerstone in contemporary drug discovery, particularly when elaborated with a 2-carboxamide functionality. This scaffold has proven to be a highly versatile and effective "hinge-binding" motif, primarily in the realm of protein kinase inhibition. Its intrinsic ability to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases has propelled the development of a multitude of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, detailing its mechanism of action, synthetic strategies, structure-activity relationships, and its profound impact on the landscape of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular framework in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the ever-evolving landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is of paramount importance. The 1H-pyrrolo[2,3-b]pyridine, a bioisostere of indole and purine, has firmly established itself as such a scaffold.[1][2] Its unique electronic properties and spatial arrangement of hydrogen bond donors and acceptors make it an ideal starting point for the design of targeted therapies. The addition of a 2-carboxamide group further enhances its drug-like properties and provides a crucial vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The significance of this scaffold is underscored by its presence in a wide array of biologically active molecules, most notably as potent inhibitors of protein kinases.[3][4] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[5] The this compound core has been successfully employed to develop inhibitors against a diverse range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Ribosomal S6 Kinase 2 (RSK2), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B), demonstrating its broad applicability in drug design.[6][7][8]

Mechanism of Action: The Art of Hinge Binding

The remarkable efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold as a kinase inhibitor lies in its ability to mimic the adenine moiety of ATP and form key interactions with the "hinge" region of the kinase ATP-binding site.[5][9] This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is crucial for ATP binding and catalysis.

The 7-azaindole nucleus typically forms two critical hydrogen bonds with the backbone of the hinge region:

  • The pyridine nitrogen (N7) acts as a hydrogen bond acceptor .

  • The pyrrole nitrogen (N1-H) acts as a hydrogen bond donor .

This bidentate hydrogen bonding pattern anchors the inhibitor within the active site, providing a stable platform for further interactions and conferring high affinity.[5][9] The 2-carboxamide group extends from this core, allowing for the introduction of various substituents that can probe and interact with other regions of the ATP-binding pocket, thereby dictating the inhibitor's potency and selectivity for a particular kinase.

Caption: General binding mode of the 1H-pyrrolo[2,3-b]pyridine scaffold in the kinase hinge region.

This fundamental binding mode provides a rational basis for the design of new and improved kinase inhibitors based on this privileged scaffold.

Chemical Synthesis: A Generalized Approach

The synthesis of this compound derivatives can be accomplished through various synthetic routes. A common and effective strategy involves the construction of the 7-azaindole core followed by functionalization at the 2-position. The following is a generalized, multi-step protocol that illustrates a typical synthetic workflow.

Synthesis Workflow start Starting Materials (e.g., aminopyridine derivative) step1 Step 1: Pyrrole Ring Formation (e.g., Bartoli indole synthesis) start->step1 step2 Step 2: Esterification of 2-carboxylic acid step1->step2 step3 Step 3: Hydrolysis of Ester step2->step3 step4 Step 4: Amide Coupling step3->step4 final_product This compound Derivative step4->final_product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Reaction Setup: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF, add ethyl propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Degas the mixture and purge with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Step 2: Hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Reaction Setup: Dissolve the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl). The product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 3: Amide Coupling to form the this compound

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or DCM, add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

Structure-Activity Relationships (SAR)

The extensive exploration of the this compound scaffold has led to a deep understanding of its structure-activity relationships. The potency and selectivity of these inhibitors can be significantly modulated by substitutions at various positions of the 7-azaindole ring and on the carboxamide moiety.

Target KinaseScaffold ModificationR-Group on CarboxamideObserved Activity (IC₅₀)Reference
FGFR1 5-CF₃3,5-dimethoxyphenyl7 nM[7]
PDE4B 5-Cl3,3-difluoroazetidine140 nM[6]
RSK2 UnsubstitutedPhenyl sulfonamide derivative1.7 nM[8]
Cdc7 UnsubstitutedBenzylamino-thiazolone7 nM[10][11]

Key SAR Insights:

  • Substitutions on the 7-Azaindole Ring: Small, electron-withdrawing groups at the 5-position, such as trifluoromethyl (CF₃) or chloro (Cl), are often well-tolerated and can enhance potency.[6][7]

  • The 2-Carboxamide Moiety: This is a critical point for diversification. The nature of the R-group on the amide nitrogen plays a significant role in determining selectivity. Bulky and hydrophobic groups can occupy specific pockets in the kinase active site, leading to enhanced affinity and selectivity. The introduction of additional hydrogen bond donors or acceptors in the R-group can also lead to improved potency.[8]

  • Hydrophobicity and Ring Size: The overall hydrophobicity and the size of cyclic substituents on the carboxamide can influence both activity and selectivity, as well as pharmacokinetic properties.[6]

Biological Evaluation: A Practical Guide

The biological evaluation of novel this compound derivatives typically involves a tiered approach, starting with in vitro enzymatic assays, followed by cell-based assays, and culminating in in vivo studies for promising candidates.

Biological Evaluation Workflow synthesis Synthesized Compound in_vitro In Vitro Kinase Assay (Determine IC₅₀) synthesis->in_vitro cell_based Cell-Based Assays (e.g., Proliferation, Target Engagement) in_vitro->cell_based Potent & Selective Hits in_vivo In Vivo Efficacy Studies (Xenograft models) cell_based->in_vivo Cellularly Active Compounds lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious Candidates

References

Biological activity of 7-azaindole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Azaindole-2-Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the endogenous purine system and serve as a versatile hinge-binding motif.[1] As a bioisostere of the natural indole ring, the strategic placement of a nitrogen atom enhances physicochemical properties, such as aqueous solubility, and provides an additional hydrogen bond acceptor, which can significantly improve binding affinity and potency.[2] This guide delves into the specific class of 7-azaindole-2-carboxamide derivatives, exploring their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will dissect their mechanism of action across key target families—from protein kinases to viral entry proteins—and provide validated experimental protocols for their evaluation.

The 7-Azaindole-2-Carboxamide Scaffold: A Privileged Core

The power of the 7-azaindole scaffold lies in its structural similarity to the adenine fragment of adenosine triphosphate (ATP), making it an exceptional starting point for designing competitive inhibitors for ATP-dependent enzymes, most notably protein kinases.[1][3] The two nitrogen atoms of the 7-azaindole core can form a bidentate hydrogen bond interaction with the "hinge region" of a kinase's active site, a foundational interaction for potent inhibition.[1][3]

The addition of a carboxamide group at the C2 position provides a crucial vector for chemical diversification. This functional group allows for the attachment of a wide array of substituents, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives typically involves the coupling of a 7-azaindole-2-carboxylic acid intermediate with a desired amine, a robust and flexible synthetic route.[4][5]

Caption: H-Bonding of the 7-azaindole core with a kinase hinge.

Spectrum of Biological Activity and Therapeutic Targets

7-Azaindole-2-carboxamide derivatives have demonstrated a remarkable breadth of biological activity, targeting a range of proteins implicated in oncology, inflammatory diseases, and infectious diseases.

Protein Kinase Inhibition

This is the most extensively studied application of the 7-azaindole scaffold.[6] Its ability to act as an ATP-mimetic has led to the development of inhibitors for numerous kinases.

  • PI3K (Phosphoinositide 3-kinase): A novel series of 7-azaindole derivatives was discovered to be potent PI3K inhibitors.[7] These compounds form two crucial hydrogen bonds with the Val882 residue in the kinase hinge region, demonstrating potent activity at both the molecular and cellular levels.[1][7]

  • FGFR4 (Fibroblast Growth Factor Receptor 4): Structure-based design has yielded selective and covalent FGFR4 inhibitors based on the 7-azaindole scaffold for treating hepatocellular carcinoma.[8][9] These compounds effectively suppress the FGF19/FGFR4 signaling pathway in cancer cells and show significant in vivo antitumor activity.[8][9]

  • CDK9/CyclinT and Haspin Kinase: Certain 7-azaindole derivatives bearing benzocycloalkanone motifs have been identified as potent inhibitors of CDK9 and/or Haspin kinase, with some acting as dual inhibitors.[10] These kinases are considered key targets in oncology, making these compounds promising leads for anticancer agents.[10]

  • Other Kinase Targets: The versatility of this scaffold extends to a wide array of other kinases, including DYRK1A/1B/2 (implicated in glioblastoma), AXL receptor tyrosine kinase, and ULK1/2 (a regulator of autophagy in RAS-driven cancers).[1][11]

G PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 7-Azaindole-2-carboxamide Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Modulation of Receptors and Ion Channels
  • Orai Calcium Channel Inhibition: A series of 7-azaindole derivatives were identified as potent inhibitors of the Orai calcium channel, which is crucial for T-cell activation.[12] This activity was validated in a preclinical model of allergen-induced asthma, where the compounds reduced eosinophil counts, highlighting their potential for treating inflammatory conditions.[1][12]

  • Cannabinoid Receptor 1 (CB1) Modulation: In an effort to improve the aqueous solubility of indole-2-carboxamide-based CB1 allosteric modulators, researchers replaced the indole core with a 7-azaindole ring.[4] Interestingly, the resulting 7-azaindole-2-carboxamide derivatives completely lost their binding affinity for the CB1 receptor, demonstrating that bioisosteric replacement, while often beneficial, is not universally applicable and must be empirically validated.[4]

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: Derivatives of 7-azaindole have been investigated as potential partial agonists of the α4β2 nAChR, representing promising leads for cognitive enhancement and smoking cessation therapies.[13]

Antiviral Activity
  • SARS-CoV-2 Entry Inhibition: In the search for therapeutics against COVID-19, 7-azaindole derivatives were designed to obstruct the interaction between the viral spike protein (S1-RBD) and the human ACE2 receptor.[14] Lead compounds demonstrated an ability to stably bind to the S1-RBD-hACE2 interface, impede viral invasion, and showed excellent antiviral activity with low cytotoxicity in both pseudovirus and live virus assays.[14]

  • Other Antiviral Targets: The scaffold has also been incorporated into compounds showing activity against HIV via non-nucleoside reverse transcriptase (NNRT) inhibition and against influenza by inhibiting the polymerase-B2 subunit.[1]

Other Therapeutic Areas
  • PARP-1 Inhibition: While the most potent examples are 7-azaindole-1-carboxamides, the scaffold is a recognized pharmacophore for inhibiting Poly(ADP-ribose)polymerase-1 (PARP-1).[1] This enzyme is critical for DNA repair, and its inhibition is a validated strategy for treating certain cancers.[1]

  • Anti-inflammatory and Neuroprotective Effects: Beyond specific targets, derivatives have shown general anti-inflammatory activity and neuroprotective properties in models of HIV-1 associated neurocognitive disorders through inhibition of kinases like MLK3.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-azaindole-2-carboxamide derivatives is highly dependent on the nature and position of substituents.

PositionSubstitution TypeImpact on ActivityReference
C2-Amide Alkyl, Aryl, Heterocyclic groupsCrucial for modulating target-specific interactions, potency, and solubility. The choice of amine is a primary diversification point.[15]
C3 Aromatic or Pyridine groupsWell-tolerated. Substitution with a pyridine group can lead to a pronounced increase in potency, as seen in PI3K inhibitors.[7]
C5 Various substituentsAn active site for modification to develop novel analogs. Often involved in interactions with solvent-exposed regions of the target protein.[15]
N1 (Pyrrole) Alkyl or other groupsSubstitution at this position can significantly alter activity. In SARS-CoV-2 inhibitors, introducing substituents here reduced antiviral efficacy.[14][15]

A review of anticancer derivatives highlights that positions 1, 3, and 5 are the most active sites for modification, with alkyl, aryl carboxamide, and heterocyclic ring substitutions being the most successful strategies for generating potent molecules.[15]

Key Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives relies on robust, validated assays. Below are standardized protocols for assessing two key activities.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase activity is inversely proportional to the luminescent signal.

Materials:

  • Target kinase and its specific substrate.

  • 7-azaindole-2-carboxamide test compounds, dissolved in DMSO.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ATP solution at a concentration near the Kₘ for the kinase.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer. Add this mix to all wells except the "no enzyme" control.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G A 1. Plate Serial Dilutions of Test Compound B 2. Add Kinase + Substrate Mix A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (e.g., 60 min) C->D E 5. Terminate & Deplete ATP (ADP-Glo™ Reagent) D->E F 6. Generate Luminescent Signal (Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell-Based Antiproliferative Assay

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Principle: Cell viability is assessed using a reagent that measures metabolic activity (e.g., CellTiter-Glo®, which quantifies ATP) or mitochondrial function (e.g., MTT assay).

Materials:

  • Human cancer cell lines (e.g., HuH-7 for FGFR4 inhibitors).[8]

  • Complete cell culture medium.

  • 7-azaindole-2-carboxamide test compounds in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The 7-azaindole-2-carboxamide scaffold is a clinically validated and highly versatile core for the development of novel therapeutics. Its proven success as a kinase hinge-binder continues to drive discovery in oncology, while its broader applications in infectious and inflammatory diseases are rapidly expanding. Future research will likely focus on developing derivatives with enhanced isoform selectivity for kinases to minimize off-target effects, as well as improving pharmacokinetic properties like solubility and metabolic stability, which remain key challenges.[12] The continued exploration of new substitution patterns and the application of advanced structure-based design will undoubtedly unlock the full therapeutic potential of this remarkable chemical class.

References

Pharmacological Profile of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged structure" in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for both indole and purine systems have established it as a cornerstone in the design of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, highly versatile subclass: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs. We will dissect the pharmacological profiles of these compounds through a target-centric lens, exploring their potent activity as inhibitors of critical enzyme families, including kinases (FGFR, RSK2, JAK3), phosphodiesterases (PDE4B), and their emerging roles as antiviral agents.[1][2][3][4][5] This document synthesizes structure-activity relationship (SAR) data, details key experimental protocols, and explains the causal reasoning behind strategic molecular design, offering field-proven insights for drug development professionals.

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Targeted Therapy

The strategic advantage of the 7-azaindole scaffold lies in the introduction of a nitrogen atom into the six-membered ring of an indole. This modification fundamentally alters the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and solubility, without drastically changing its overall size and shape.[6] This allows it to mimic the interactions of endogenous ligands, particularly the adenine core of ATP, making it an exceptionally effective hinge-binding motif for kinase inhibitors. The 2-carboxamide functional group serves as a versatile vector, providing an additional hydrogen bonding point and a readily modifiable position to append various substituents that can probe different regions of a target's binding pocket, thereby fine-tuning potency, selectivity, and pharmacokinetic properties.

Core Chemistry: Synthesis of this compound Analogs

The synthesis of these analogs is typically approached through a convergent strategy that builds the core scaffold first, followed by the installation of the carboxamide side chain. This allows for the late-stage diversification of analogs, which is highly efficient for exploring structure-activity relationships.

Workflow for Analog Synthesis

The following diagram outlines a common and robust synthetic pathway. The initial step involves the formation of the core 7-azaindole-2-carboxylate ester, which is then hydrolyzed to the corresponding carboxylic acid. This crucial intermediate is then coupled with a diverse library of amines to generate the final carboxamide products.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Amide Formation A Substituted 7-Azaindole B Esterification / Coupling (e.g., with Aryl Boronic Acid) A->B Reagents: Cu(OAc)₂, Pyridine C Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate B->C D Saponification (Hydrolysis) C->D Reagent: NaOH E 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid D->E F Amide Coupling E->F H Final Product: This compound Analog F->H Reagents: T3P, DIPEA, DMF G Diverse Primary/Secondary Amine Library (R₁R₂NH) G->F

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: General Synthesis of a this compound Analog[8]
  • Rationale: This three-step protocol is designed for flexibility. The copper-catalyzed N-arylation in Step 1 allows for the introduction of various substituents on the "northern" portion of the molecule. The final amide coupling using T3P (Propylphosphonic Anhydride) is a reliable and high-yielding method that works with a wide range of amines, minimizing side reactions.

  • Step 1: N-Arylation (Example)

    • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in CH₂Cl₂, add the desired arylboronic acid, copper (II) acetate (Cu(OAc)₂), and pyridine.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the N-arylated ester.

  • Step 2: Saponification

    • Dissolve the ester from Step 1 in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH) and stir the mixture until hydrolysis is complete (typically monitored by LC-MS).

    • Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered, washed, and dried.

  • Step 3: Amide Coupling

    • Dissolve the carboxylic acid from Step 2 in anhydrous dimethylformamide (DMF).

    • Add N,N-Diisopropylethylamine (DIPEA) and the desired primary or secondary amine (NHR₁R₂).

    • Add T3P solution dropwise and stir the reaction at room temperature for 30 minutes to 4 hours.

    • Perform an aqueous workup and purify the final compound by column chromatography or preparative HPLC.

Pharmacological Profiles: A Target-Centric Analysis

The versatility of the this compound scaffold is best understood by examining its application across different biological targets.

A. Kinase Inhibition (FGFR, RSK2, JAK3)

This scaffold is exceptionally well-suited for kinase inhibition due to its ability to form key hydrogen bonds within the ATP binding site's hinge region.

  • Mechanism of Action (FGFR): The 1H-pyrrolo[2,3-b]pyridine core acts as the hinge binder. The pyrrole NH and the pyridine N7 form two canonical hydrogen bonds with the backbone amide and carbonyl groups of residues like Alanine 564 (A564) and Glutamic acid 562 (E562) in the hinge region of FGFR1.[7] This anchors the molecule, allowing substituents on the carboxamide and other positions to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[2][7] Abnormal activation of the FGFR signaling pathway, which includes downstream effectors like RAS-MEK-ERK and PI3K-Akt, is a known driver in many cancers.[7]

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Analog 1H-Pyrrolo[2,3-b]pyridine Analog Analog->FGFR MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine analogs.

  • Structure-Activity Relationship (SAR) Insights:

    • RSK2 Inhibitors: Introduction of a phenyl sulfonamide group was found to form a critical hydrogen bond with a leucine residue (LEU-74), dramatically increasing potency.[1]

    • FGFR Inhibitors: Small, low molecular weight compounds have been identified with high ligand efficiency. Modifications to the m-methoxyphenyl fragment can explore interactions within a key hydrophobic pocket.[2][7]

    • JAK3 Inhibitors: Replacing a piperidine moiety with a cycloalkyl ring at the C4-position enhanced JAK3 inhibitory activity. Additionally, introducing a carbamoyl group at the C5-position was beneficial.[5][8]

  • Data Summary: Representative Kinase Inhibitory Activity

    Compound Class Target Kinase Representative IC₅₀ Cell Line / Assay Reference
    Phenyl Sulfonamide Analog RSK2 1.7 nM Enzyme Assay [1]
    Phenyl Sulfonamide Analog RSK2 0.13 µM MDA-MB-468 Proliferation [1]
    Trifluoromethyl Analog FGFR1 7 nM Enzyme Assay [2][9]
    Trifluoromethyl Analog FGFR2 9 nM Enzyme Assay [2][9]

    | Cyclohexylamino Analog | JAK3 | Potent (exact value not stated) | Enzyme Assay |[8] |

  • Protocol: In Vitro Cellular Proliferation (MTS) Assay

    • Rationale: This assay provides a direct measure of the compound's cytostatic or cytotoxic effect on cancer cells that are dependent on the target kinase. It is a crucial secondary assay to confirm that enzyme inhibition translates to a functional cellular outcome.

    • Cell Plating: Seed cancer cells (e.g., MDA-MB-468 for RSK2, 4T1 for FGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][2]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 72 hours.

    • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C. Living cells will convert the MTS reagent into a colored formazan product.

    • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO). Plot the results and determine the IC₅₀ value using non-linear regression.

B. Phosphodiesterase 4B (PDE4B) Inhibition

Analogs of this class have been developed as potent and selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.

  • Mechanism of Action: PDE4B degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4B increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][10] This makes PDE4B inhibitors promising therapeutic agents for central nervous system (CNS) and other inflammatory diseases.[11]

  • Structure-Activity Relationship (SAR) Insights:

    • The amide portion of the molecule is critical for both potency and selectivity.[10]

    • Careful analysis of the N-substituent on the carboxamide reveals the importance of ring size and hydrophobicity for differentiating between PDE4B and the closely related PDE4D isoform.[11]

    • A novel analog bearing a 3,3-difluoroazetidine ring on the amide showed high inhibitory activity (0.14 µM) and a 6-fold selectivity for PDE4B over PDE4D.[10][11]

  • Data Summary: PDE4B Inhibitory Activity

    Compound Description Target IC₅₀ Selectivity (PDE4D/PDE4B) Reference
    3,3-difluoroazetidine analog (11h) PDE4B 0.14 µM 6-fold [10][11]

    | General Series Analogs | PDE4B | 0.11 - 1.1 µM | Varies |[10][11] |

  • Protocol: Macrophage TNF-α Release Assay[3][10]

    • Rationale: This cellular assay directly tests the functional hypothesis that PDE4B inhibition by the compound leads to an anti-inflammatory effect. It validates the mechanism of action in a biologically relevant cell type.

    • Cell Culture: Culture macrophages (e.g., RAW 264.7) in appropriate medium.

    • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubation: Incubate the stimulated cells for a defined period (e.g., 4-6 hours).

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

    • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

    • Analysis: Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the LPS-induced TNF-α release.

Pharmacokinetics and Metabolism (ADME)

Understanding the metabolic fate of the 7-azaindole scaffold is critical for developing viable drug candidates.

  • Key Metabolic Pathways: The 7-azaindole ring is susceptible to oxidation, particularly by cytosolic enzymes like aldehyde oxidase (AO).[4] Oxidation at the 2-position of the 7-azaindole ring to form a 2-hydroxy metabolite has been identified as a primary metabolic pathway for some analogs.[4] Other common metabolic transformations for related structures include N-dealkylation and hydroxylation followed by sulfation or glucuronidation, often mediated by cytochrome P450 enzymes like CYP3A4 and CYP2C19.[12][13]

Caption: Key metabolic liabilities of the 7-azaindole scaffold.

  • Causality in ADME Optimization: The identification of AO-mediated metabolism as a liability directly informs medicinal chemistry strategy. To improve metabolic stability, chemists intentionally add small substituents (e.g., methyl, cyclopropyl) at the 2-position.[4] This modification sterically hinders the AO enzyme from accessing the site of oxidation, thereby blocking the metabolic pathway and improving the compound's pharmacokinetic profile.[4]

In Vivo Efficacy Models

Translating in vitro potency to in vivo efficacy is the ultimate goal of drug development. The choice of animal model is dictated by the therapeutic target.

  • Rationale for Model Selection:

    • Oncology (FGFR/RSK2): A xenograft model, where human cancer cells (e.g., MDA-MB-468, HuH-7) are implanted into immunodeficient mice, is the standard.[1][14] This allows for the direct assessment of a compound's ability to inhibit the growth of a human tumor in a living system.

    • Immunology (JAK3): A heterotopic cardiac transplant model in rats is a highly relevant and stringent test for an immunomodulator.[5] The compound's ability to prolong the survival of a transplanted organ provides powerful evidence of its immunosuppressive effects.

Workflow for a Xenograft Tumor Model Study

A Day 0: Implant Human Tumor Cells in Mice B Days 7-10: Tumor Palpable (e.g., 100-150 mm³) A->B C Randomize Mice into Groups B->C D Treatment Phase: Daily Dosing (Vehicle vs. Compound) C->D E Monitor Tumor Volume & Body Weight (2x/week) D->E F Day 21-28: End of Study E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Standard timeline for an in vivo xenograft efficacy study.

  • Data Summary: Representative In Vivo Efficacy

    Compound Class Model Dosing Regimen Outcome Reference
    Phenyl Sulfonamide Analog MDA-MB-468 Xenograft Not specified 54.6% TGI [1]
    JAK3 Inhibitor (31) Rat Cardiac Transplant Not specified Prolonged graft survival [5]

    | Covalent FGFR4 Inhibitor (30) | HuH-7 Xenograft | Not specified | Significant antitumor activity |[14] |

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a wide array of high-value therapeutic targets. Its success is rooted in its fundamental chemical properties, which allow it to effectively engage with the active sites of diverse enzymes, particularly kinases. Key insights from extensive research have revealed predictable metabolic hotspots and clear structure-activity relationships, providing a rational framework for optimization.

Future work in this area will likely focus on developing analogs with even greater isoform selectivity to minimize off-target effects, enhancing oral bioavailability, and exploring novel therapeutic applications. The continued application of structure-based design, coupled with a deep understanding of the scaffold's metabolic liabilities, will ensure that this compound analogs remain a prominent and valuable class of compounds in the drug discovery pipeline.

References

The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "kinase privileged" fragment in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as ATP-competitive kinase inhibitors. We will dissect the molecular interactions governing their potent and often selective inhibitory activity, detail the critical experimental protocols for their characterization, and provide insights into the structure-activity relationships that drive drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery and development.

The 7-Azaindole Core: A Privileged Scaffold for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine bicyclic system is an isostere of indole and a deaza-isostere of adenine, the purine base of adenosine triphosphate (ATP).[1][2] This structural mimicry is the foundation of its success as a kinase inhibitor. The majority of kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[3] The 7-azaindole core is exceptionally well-suited for this role, acting as an excellent "hinge-binding motif".[3]

The key to this interaction lies in its ability to form two crucial hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the kinase domain. Specifically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) proton serves as a hydrogen bond donor.[4] This bidentate hydrogen bonding pattern effectively mimics the interaction of the adenine ring of ATP with the kinase hinge, providing a strong anchor for the inhibitor within the active site.[1] The versatility of the 7-azaindole scaffold is further enhanced by multiple positions on the ring system that can be readily modified with various substituents to achieve high potency and selectivity against specific kinases.[4]

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of this compound almost universally function as Type I kinase inhibitors. This classification signifies that they bind to the active conformation of the kinase in an ATP-competitive manner. The inhibitor occupies the space normally filled by ATP, preventing the phosphotransfer reaction that is the fundamental function of a kinase.

The carboxamide group at the 2-position of the pyrrole ring often plays a crucial role in orienting the molecule within the active site and can form additional interactions with the surrounding amino acid residues, further enhancing binding affinity. The overall mechanism can be visualized as a two-part process:

  • Hinge Binding: The 7-azaindole core anchors the molecule to the kinase hinge region via the characteristic bidentate hydrogen bonds.

  • Selectivity Pockets: Substituents on the 7-azaindole ring extend into adjacent hydrophobic pockets and interact with specific amino acid residues, which ultimately determines the inhibitor's selectivity for different kinases.

A prime example of a successful drug molecule based on this scaffold is Vemurafenib , a potent inhibitor of the B-RAF serine-threonine kinase, which is approved for the treatment of melanoma.[3]

Structural Insights into Kinase Binding

X-ray crystallography has been instrumental in elucidating the precise binding modes of 7-azaindole-based inhibitors. Analysis of co-crystal structures reveals the atomic details of the interactions between the inhibitor and the kinase active site.

Molecular Interaction Diagram: 1H-Pyrrolo[2,3-b]pyridine Scaffold in a Kinase Active Site

Below is a conceptual diagram illustrating the key interactions of a generic 1H-pyrrolo[2,3-b]pyridine-based inhibitor within the ATP binding pocket of a kinase, highlighting the crucial hinge-binding interactions.

Caption: Key interactions of a 7-azaindole inhibitor in a kinase active site.

Targeted Signaling Pathways

The therapeutic efficacy of this compound derivatives stems from their ability to inhibit kinases that are key nodes in signaling pathways driving diseases like cancer. Two prominent examples are the Fibroblast Growth Factor Receptor (FGFR) and Ribosomal S6 Kinase 2 (RSK2) pathways.

Inhibition of the FGFR Signaling Pathway

Aberrant activation of the FGFR signaling pathway is a known driver in various cancers.[5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[7] By blocking the ATP binding site of FGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[5][8][9]

FGFR Signaling Pathway and Point of Inhibition

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response

Caption: Inhibition of the FGFR signaling cascade by 7-azaindole derivatives.

Inhibition of the RSK2 Signaling Pathway

Ribosomal S6 Protein Kinase 2 (RSK2) is a downstream effector of the RAS-MAPK pathway and is implicated in cell growth, proliferation, and survival in various tumors.[10] this compound derivatives have been successfully developed as potent RSK2 inhibitors. These inhibitors block the kinase activity of RSK2, preventing the phosphorylation of its downstream targets, which include transcription factors and other signaling proteins, thereby impeding tumor cell progression.[10]

RSK2 Signaling Pathway and Point of Inhibition

RSK2_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 activates Downstream_Targets Downstream Targets (e.g., CREB, c-Fos) RSK2->Downstream_Targets Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->RSK2 Cell_Response Cell Proliferation, Transformation Downstream_Targets->Cell_Response

Caption: Inhibition of the RSK2 signaling cascade by 7-azaindole derivatives.

Experimental Protocols for Characterization

The characterization of this compound derivatives as kinase inhibitors involves a multi-tiered approach, progressing from in vitro biochemical assays to cell-based assays that assess their activity in a more physiological context.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay system that is robust, sensitive, and amenable to high-throughput screening.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of the test inhibitor (in various concentrations, typically with a final DMSO concentration of ≤1%) or vehicle control to the wells.

    • Add 2 µL of a solution containing the target kinase (e.g., recombinant FGFR1 or RSK2) in 1X kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix. The substrate should be a known peptide or protein substrate for the kinase, and the ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.[13]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[14]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Biochemical Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Step1 1. Set up Kinase Reaction: - Inhibitor/Vehicle - Kinase Enzyme - Substrate/ATP Mix Start->Step1 Step2 2. Incubate (e.g., 60 min at RT) Step1->Step2 Step3 3. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Step2->Step3 Step4 4. Incubate (40 min at RT) Step3->Step4 Step5 5. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Step4->Step5 Step6 6. Incubate (30-60 min at RT) Step5->Step6 Step7 7. Measure Luminescence Step6->Step7 End End: Calculate IC50 Step7->End

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Cellular Activity Assessment

Western blotting is a fundamental technique to confirm that the inhibitor affects the target kinase and its downstream signaling pathway within a cellular context.[15][16] This involves measuring the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize either the total protein or its phosphorylated form. A decrease in the phospho-specific signal upon inhibitor treatment indicates target engagement and pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with an activated kinase pathway of interest) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound derivative or vehicle control for a specified time (e.g., 2-24 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.[16]

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.[16]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Normalize the samples to equal protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load 10-50 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-FGFR) or a downstream substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

The Ba/F3 cell proliferation assay is a powerful tool for assessing the functional consequences of kinase inhibition.[1][18] Ba/F3 cells are an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active or oncogenic kinase, they become IL-3 independent, and their proliferation is driven by the activity of that specific kinase.

Principle: Inhibition of the driver kinase by a test compound will lead to a cessation of proliferation and cell death, which can be quantified.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing the target kinase (e.g., an FGFR fusion protein) in media without IL-3.

    • Wash the cells to remove any residual growth factors and resuspend in assay media.

  • Assay Setup:

    • Plate the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Add serial dilutions of the this compound derivative to the wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of cell viability) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value.

Summary and Future Directions

The this compound scaffold represents a cornerstone in the development of ATP-competitive kinase inhibitors. Its inherent ability to form bidentate hydrogen bonds with the kinase hinge region provides a robust anchor for high-affinity binding. The true power of this scaffold lies in its synthetic tractability, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against a wide range of kinases.

The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of novel derivatives. Future efforts in this field will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, overcoming acquired resistance mutations, and exploring novel kinase targets within the human kinome. The integration of structural biology, computational modeling, and robust biochemical and cellular assays will continue to be paramount in harnessing the full potential of the 7-azaindole scaffold for the development of next-generation targeted therapies.

References

The Evolving Landscape of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for a wide array of biological targets.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a particularly successful subclass: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. We will dissect the intricate interplay between chemical modifications and biological activity, offering field-proven insights for researchers and drug development professionals. This document moves beyond a simple recitation of data, focusing instead on the causal relationships that drive inhibitor potency and selectivity, thereby empowering rational drug design.

The versatility of the 7-azaindole core is evident in its application across diverse therapeutic areas, including oncology and inflammatory diseases.[3] Derivatives have been successfully developed as inhibitors of critical signaling proteins like phosphodiesterase 4B (PDE4B)[4][5][6][7], Ribosomal S6 Protein Kinase 2 (RSK2)[8], Fibroblast Growth Factor Receptors (FGFR)[9][10][11], and Ataxia-Telangiectasia Mutated (ATM) kinase[12]. This guide will synthesize findings from these areas to establish a comprehensive SAR model for the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core.

Core Scaffold: The Foundation for Potency

The inherent potency of this scaffold lies in the 7-azaindole nucleus itself. The pyridine nitrogen introduces a key hydrogen bond acceptor site, which frequently interacts with hinge regions in kinase active sites, a feature that underpins its broad utility as a kinase inhibitor scaffold. The pyrrole NH group provides a crucial hydrogen bond donor, further anchoring the molecule within the target protein. The carboxamide linker at the C2 position serves as a versatile handle to introduce a variety of substituents that can probe different regions of the binding pocket, significantly influencing both potency and selectivity.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is exquisitely sensitive to the nature and position of various substituents. We will now explore the SAR at key positions of the molecule.

The Carboxamide Moiety (R1): Probing the Solvent-Exposed Region

The substituent (R1) on the carboxamide nitrogen is arguably one of the most critical determinants of potency and selectivity. This group typically extends towards the solvent-exposed region of the binding pocket, offering a wide canvas for chemical modification.

A systematic exploration of this position in a series of PDE4B inhibitors revealed several key principles.[4][5] Holding the "northern" aryl portion of the molecule constant (as a 3,4-dichlorophenyl group), researchers observed that the size and hydrophobicity of the R1 group were paramount.[4][5]

  • Small aliphatic cyclic groups generally confer good activity.

  • The introduction of a 3,3-difluoroazetidine ring led to a significant increase in inhibitory activity against PDE4B (IC50 = 0.14 µM) and a 6-fold selectivity over the related PDE4D isoform.[4][5] This highlights the favorable impact of fluorine substitution, which can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

  • Increasing the size of the amide substituent often leads to a decrease in activity, suggesting steric constraints within the target's binding site.[5]

The following table summarizes the impact of R1 substitutions on PDE4B inhibition:

Compound IDR1 GroupPDE4B IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.45-
11b Cyclobutyl0.23-
11c Cyclopentyl0.11-
11h 3,3-difluoroazetidin-1-yl0.146
11o (Tetrahydrofuran-3-yl)methyl1.1-

Data synthesized from multiple sources.[4][5]

The "Northern" Aryl Group (Ar): Anchoring in the Hydrophobic Pocket

Substituents on the pyrrole nitrogen (N1) or directly on the C3 position often extend into a hydrophobic pocket of the target protein. In many reported series, this position is occupied by a substituted aryl group.

For PDE4B inhibitors, a 3,4-dichlorophenyl group at N1 was found to be highly effective.[4][5] In the context of RSK2 inhibitors, a phenyl sulfonamide moiety was introduced, which formed a crucial hydrogen bond with a leucine residue (LEU-74) in the active site, resulting in compounds with IC50 values as low as 1.7 nM.[8] This demonstrates the power of structure-based design in optimizing interactions at this position.

The logical progression of SAR exploration is visually represented in the following workflow:

Caption: Iterative workflow for SAR-driven lead optimization.

Substitutions on the 7-Azaindole Ring: Fine-Tuning Activity

Modifications to the core 1H-pyrrolo[2,3-b]pyridine ring itself can further modulate the compound's properties. For instance, in the development of FGFR inhibitors, a trifluoromethyl group at the C5 position was utilized as a starting point.[9][11] This electron-withdrawing group can influence the electronics of the heterocyclic system and provide a metabolically stable anchor point.

In another example, the development of Janus Kinase 3 (JAK3) inhibitors showed that the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity.[13]

Experimental Protocols: A Foundation for Reproducibility

To ensure the integrity of SAR data, robust and reproducible experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

General Synthetic Pathway

A common and effective route to synthesize the target compounds involves a multi-step process, which is outlined below. This pathway offers modularity, allowing for the exploration of diverse substituents at key positions.

Synthesis_Pathway start Starting Material (e.g., 7-Azaindole-2-carboxylate) step1 N1-Arylation Cu(OAc)2, ArB(OH)2, Pyridine start->step1 step2 Ester Hydrolysis NaOH, MeOH/H2O step1->step2 step3 Amide Coupling T3P, R1-NH2, DIPEA, DMF step2->step3 product Target Compound This compound step3->product

Caption: General synthetic route for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step-by-Step Protocol: N1-Arylation followed by Amide Coupling [4]

  • N1-Arylation: To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in CH2Cl2, add the desired arylboronic acid, copper (II) acetate, and pyridine. Stir the reaction mixture at room temperature for 12 hours. Upon completion, the reaction is worked up using standard extraction procedures and the crude product is purified by column chromatography.

  • Ester Hydrolysis: The resulting N1-arylated ester is dissolved in a mixture of methanol and water. Sodium hydroxide is added, and the mixture is stirred until the hydrolysis is complete (monitored by TLC). The reaction is then acidified, and the carboxylic acid product is isolated by filtration or extraction.

  • Amide Coupling: The carboxylic acid is dissolved in DMF. To this solution, add the desired amine (R1-NH2), diisopropylethylamine (DIPEA), and propylphosphonic anhydride (T3P). The reaction is stirred at room temperature for 30 minutes to 4 hours. After completion, the product is isolated via aqueous workup and purified by chromatography to yield the final this compound.

Protocol: In Vitro Kinase Inhibition Assay (Representative)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., RSK2, FGFR).

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions. Luminescence is measured using a plate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic curve.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors against a range of important biological targets. The SAR landscape, while complex, reveals clear trends that can guide future drug design efforts. The key takeaways are:

  • The carboxamide R1 group is a primary driver of potency and selectivity, with fluorinated small cyclic amines often showing superior properties.

  • The N1-aryl substituent provides crucial hydrophobic and hydrogen-bonding interactions, and its optimization is critical for high-affinity binding.

  • Substitutions on the 7-azaindole core itself offer an avenue for fine-tuning the electronic and steric properties of the molecule.

Future work in this area will likely focus on leveraging these SAR insights to develop next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued application of structure-based drug design, coupled with innovative synthetic chemistry, will undoubtedly unlock the full therapeutic potential of this privileged scaffold.

References

In Silico Modeling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives: A Workflow for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory disorders.[1] Its derivatives, particularly the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have shown significant promise as potent and selective inhibitors of various protein kinases.[2][3] The journey from a promising scaffold to a clinical candidate is, however, fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties. This guide presents an integrated, multi-faceted in silico workflow designed to navigate these challenges efficiently. By leveraging a suite of computational techniques—from structure-based methods like molecular docking and molecular dynamics to ligand-based approaches such as QSAR and predictive ADMET profiling—researchers can rationalize structure-activity relationships, prioritize high-potential candidates, and de-risk projects before committing significant resources to chemical synthesis and in vitro testing. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the strategic rationale behind each computational choice.

The Foundational Stage: High-Fidelity Structural Preparation

Expertise & Experience: The predictive power of any computational model is inextricably linked to the quality of its input. The maxim "garbage in, garbage out" is particularly resonant in molecular modeling. Before any simulation or prediction can be trusted, both the ligand (the derivative) and the target (the protein) must be meticulously prepared to represent a chemically and biologically relevant state. This stage is not a mere formality; it is the bedrock upon which the entire modeling cascade is built.

Ligand Preparation Protocol

The goal is to generate low-energy, three-dimensional conformations of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that accurately reflect their likely state in a physiological environment.

Step-by-Step Methodology:

  • 2D Structure Generation: Sketch the derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure correct atom types, bond orders, and stereochemistry.

  • Conversion to 3D: Convert the 2D sketches into 3D structures.

  • Tautomer and Ionization State Prediction:

    • Causality: The protonation state of a molecule dramatically affects its ability to form hydrogen bonds and electrostatic interactions. At a physiological pH of ~7.4, amine and carboxylic acid groups will be charged. This step is critical for mimicking the biological milieu.

    • Action: Use tools like LigPrep (Schrödinger) or the Protonate 3D function (MOE) to generate the most probable ionization and tautomeric states at the target pH.

  • Energy Minimization:

    • Causality: The initial 3D conversion often results in structures with high internal strain (e.g., steric clashes). Energy minimization refines the geometry to find a stable, low-energy conformation.

    • Action: Apply a robust molecular mechanics force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field), to minimize the structure.

Target Protein Preparation Protocol

Crystal structures obtained from the Protein Data Bank (PDB) are static, averaged snapshots and often contain artifacts or are incomplete. The preparation protocol aims to "clean" and refine the structure to make it suitable for high-precision modeling.

Step-by-Step Methodology:

  • PDB Structure Selection: Choose a high-resolution (<2.5 Å) crystal structure of the target protein (e.g., a kinase like FGFR, JAK1, or RSK2).[3][4][5] If available, select a structure co-crystallized with a ligand that binds in the desired pocket.

  • Initial Cleanup: Remove all components not relevant to the binding interaction, such as crystallization agents, duplicate protein chains, and most solvent molecules. Insight: Retain water molecules that are observed to mediate key hydrogen bonds between the protein and known ligands, as these can be critical for binding.

  • Structural Refinement:

    • Causality: PDB files often lack hydrogen atoms. The protonation states of key residues like histidine, aspartate, and glutamate are pH-dependent and crucial for defining the active site's electrostatic environment.

    • Action: Use a dedicated tool like the Protein Preparation Wizard (Schrödinger) to add hydrogens, assign optimal protonation states, and predict the orientation of rotatable hydroxyl groups and amide groups (histidine "flipping").

  • Restrained Minimization:

    • Causality: The addition of hydrogens can introduce minor steric clashes. A restrained minimization corrects these issues without significantly altering the experimentally determined backbone structure.

    • Action: Perform a short, restrained energy minimization on the protein, allowing only the added hydrogen atoms to move freely, followed by a second minimization where heavy atoms are allowed to move slightly (e.g., up to an RMSD of 0.3 Å).

G cluster_ligand Ligand Preparation cluster_protein Target Preparation l1 2D Structure of Derivative l2 3D Conversion l1->l2 l3 Generate Tautomers & Ionization States (pH 7.4) l2->l3 l4 Energy Minimization (e.g., OPLS4) l3->l4 l_out Analysis-Ready Ligands l4->l_out p1 Select PDB Structure (e.g., Kinase) p2 Remove Solvent & Non-essentials p1->p2 p3 Add Hydrogens & Assign Protonation States p2->p3 p4 Restrained Minimization p3->p4 p_out Analysis-Ready Receptor p4->p_out

Figure 1: Foundational workflow for ligand and target preparation.

Structure-Based Drug Design (SBDD): Predicting and Validating Binding

Expertise & Experience: SBDD leverages the three-dimensional structure of the target protein to design ligands with high affinity and selectivity.[6][7] For kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, SBDD is paramount. This core is well-known to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine moiety of ATP.[4] Our goal with SBDD is twofold: first, to rapidly screen a library of virtual derivatives to predict their binding mode and affinity (Molecular Docking), and second, to rigorously assess the stability of the most promising ligand-protein complexes in a dynamic, solvated environment (Molecular Dynamics).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction using a scoring function. It is the primary tool for virtual screening and for generating hypotheses about which interactions drive binding affinity.[8][9]

Protocol: Receptor Grid-Based Docking (e.g., Glide)

  • Receptor Grid Generation:

    • Causality: To make docking computationally tractable, the properties of the active site (e.g., electrostatic and van der Waals potentials) are pre-calculated on a 3D grid. The ligand is then docked within this grid, drastically speeding up the scoring process.

    • Action: Define a bounding box for the grid centered on the active site, typically guided by the position of a known co-crystallized ligand.

  • Ligand Docking Execution:

    • Causality: Docking algorithms balance thorough sampling of ligand conformations and orientations with computational speed. Different precision modes offer a trade-off. Standard Precision (SP) is suitable for screening large libraries, while Extra Precision (XP) provides more rigorous scoring and is better for smaller sets of high-priority compounds.

    • Action: Dock the prepared library of derivatives using the desired precision mode (e.g., SP for an initial screen, followed by XP re-docking of the top 10% of hits).

  • Pose Analysis and Interpretation:

    • Trustworthiness: A docking result is not just a score; it's a structural hypothesis. It must be validated by chemical intuition.

    • Action: Visually inspect the top-scoring poses. Verify that the 1H-pyrrolo[2,3-b]pyridine core forms the expected hydrogen bonds with the kinase hinge region. Analyze other key interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine) or hydrogen bonds formed by the 2-carboxamide group.[2][10]

Table 1: Example Docking Results for Hypothetical Derivatives

Compound IDDocking Score (kcal/mol)Key H-Bond Interactions (Hinge)Other Key Interactions
DERIV-01-9.8N1-H with Glu621(O)Amide N-H with Asp641(O)
DERIV-02-8.5N1-H with Glu621(O)None
DERIV-03-10.5N1-H with Glu621(O)π-π stacking with Phe699
DERIV-04-7.2None (Incorrect Pose)-
Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulation provides a "computational movie" of the ligand-protein complex, allowing us to assess its stability and the persistence of key interactions over time.[11][12] A stable complex with enduring interactions is a much more trustworthy result than a high-scoring but unstable docking pose.[10]

Protocol: Validating a Docked Pose (Conceptual)

  • System Solvation: Take the highest-scoring, chemically sensible docked pose. Place it in a periodic box filled with explicit water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

  • System Equilibration:

    • Causality: The system must be gradually and carefully brought to the target temperature and pressure to avoid introducing artifacts. This involves a series of steps where different parts of the system are first held fixed and then relaxed.

    • Action: Perform an initial energy minimization of the solvated system. Then, gradually heat the system to 310 K (physiological temperature) while keeping the protein and ligand restrained (NVT ensemble). Finally, equilibrate the pressure while maintaining the temperature (NPT ensemble).

  • Production MD Run: Once the system is equilibrated, remove the restraints and run the simulation for a duration sufficient to observe stable behavior, typically 50-100 nanoseconds (ns).

  • Trajectory Analysis:

    • Trustworthiness: The analysis of the MD trajectory provides quantitative measures of stability.

    • Action:

      • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and is not drifting apart.

      • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify which parts of the protein remain stable or become more flexible upon ligand binding.

      • Interaction Analysis: Monitor the distance of key hydrogen bonds and hydrophobic contacts identified in the docking pose throughout the simulation. A persistent interaction is one that is maintained for a high percentage of the simulation time.

G start Prepared Ligands & Receptor docking Molecular Docking (Virtual Screening) start->docking analysis Pose & Score Analysis docking->analysis top_hits Top-Ranked Poses analysis->top_hits validated Validated Binding Hypothesis analysis->validated Hypothesize Interactions md Molecular Dynamics (100 ns Simulation) top_hits->md traj Trajectory Analysis (RMSD, RMSF, H-Bonds) md->traj traj->validated

Figure 2: Integrated workflow for Structure-Based Drug Design (SBDD).

Ligand-Based Drug Design (LBDD): Deriving Rules from Known Data

Expertise & Experience: LBDD methods are indispensable when a reliable target structure is unavailable, or as a complementary approach to SBDD. These methods are founded on the similar property principle: molecules with similar structures and properties are likely to exhibit similar biological activities. For a series of this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling can build a robust statistical model that correlates chemical features with inhibitory potency.[13] This model can then be used to predict the activity of novel, unsynthesized compounds and to provide intuitive visual feedback on which regions of the molecule are sensitive to modification.

3D-QSAR (CoMFA/CoMSIA) Protocol

3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) provide a powerful way to understand the relationship between the 3D properties of molecules and their biological activity.

Step-by-Step Methodology:

  • Dataset Curation:

    • Causality: A QSAR model is only as good as the data used to train it. The dataset must consist of a series of structurally related compounds with a consistent and accurate measure of biological activity (e.g., IC₅₀ values from the same assay).

    • Action: Compile a dataset of at least 20-30 derivatives. Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution of data. Divide the set into a training set (~80%) for model building and a test set (~20%) for external validation.

  • Molecular Alignment:

    • Causality: This is the most critical step in 3D-QSAR. The model's validity depends on the assumption that all molecules are aligned in a consistent, biologically relevant orientation, such that differences in their surrounding fields directly correspond to differences in activity.

    • Action: Align all molecules in the dataset based on a common substructure, which in this case is the rigid 1H-pyrrolo[2,3-b]pyridine core.

  • Molecular Field Calculation: A probe atom is moved across a 3D grid surrounding the aligned molecules, and interaction energies are calculated at each grid point.

    • CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields.

    • CoMSIA: In addition to the above, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more nuanced view of intermolecular interactions.

  • PLS Model Generation and Validation:

    • Causality: Partial Least Squares (PLS) regression is used to handle the large number of grid-based variables and find the best correlation between field values and biological activity (pIC₅₀).

    • Action: Build the PLS model. Validate it rigorously using:

      • Internal Validation: Leave-one-out cross-validation (q²). A q² > 0.5 is generally considered a sign of a robust model.

      • External Validation: Use the trained model to predict the pIC₅₀ values of the compounds in the test set. A high correlation coefficient (r²_pred > 0.6) indicates good predictive power.[14]

  • Contour Map Visualization: The primary output of a 3D-QSAR study is the contour map, which visually represents the model. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour in a steric map indicates that bulky groups are favored in that region, while a red contour in an electrostatic map might indicate that negative charge is favored.

Table 2: Example Statistical Validation for a Hypothetical 3D-QSAR Model

ParameterValueInterpretation
q² (Cross-validated r²)0.68Good internal robustness and predictive ability.
R² (Non-cross-validated)0.91Excellent correlation for the training set.
r²_pred (Test Set)0.75Strong predictive power for external compounds.
F-statistic125.4The model is statistically significant.
Optimal Components5The number of latent variables used to build the model.

Predictive ADMET Profiling: Designing for Success In Vivo

Expertise & Experience: Exceptional potency against a target is a necessary but insufficient condition for a successful drug. A compound must also possess acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. High attrition rates in clinical trials are often due to poor pharmacokinetics or unforeseen toxicity.[15] In silico ADMET prediction provides an early warning system, allowing us to flag and deprioritize compounds that are likely to fail for reasons unrelated to their primary pharmacology, long before they are synthesized.[16][17][18]

ADMET Prediction Protocol

This workflow utilizes established computational models trained on large datasets of experimental results to predict key pharmacokinetic and toxicity parameters.

Step-by-Step Methodology:

  • Input Preparation: Use the energy-minimized 3D structures of the lead candidates from docking or QSAR studies.

  • Property Calculation: Submit the structures to a comprehensive ADMET prediction platform (e.g., QikProp, admetSAR, SwissADME). These tools calculate dozens of descriptors.

  • Analysis and Prioritization:

    • Trustworthiness: While no in silico prediction is perfect, analyzing these properties in concert with established guidelines (like Lipinski's Rule of Five) provides a powerful filter.

    • Action: Evaluate the predicted properties against acceptable ranges for orally bioavailable drugs. Pay close attention to:

      • Absorption: Predicted human oral absorption (should be high), Caco-2 cell permeability.

      • Distribution: Blood-Brain Barrier (BBB) penetration (desirable for CNS targets, undesirable for others), plasma protein binding.

      • Metabolism: Likelihood of being a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Inhibition can lead to dangerous drug-drug interactions.[19]

      • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Example ADMET Profile for Prioritized Lead Compounds

PropertyDERIV-01DERIV-03Acceptable Range
Physicochemical
MW ( g/mol )410.5455.4< 500
logP (Octanol/Water)2.83.5-0.4 to 5.6
H-Bond Donors22≤ 5
H-Bond Acceptors55≤ 10
Pharmacokinetics
Human Oral Absorption (%)[18]>80%>80%High (>80%)
BBB PermeabilityLowLowTarget Dependent
Drug-Drug Interactions
CYP2D6 InhibitionNoYesNo
Toxicity
hERG Inhibition (logIC₅₀)< -6-4.8< -5 (low risk)
Ames MutagenicityLow RiskLow RiskLow Risk

Insight: In this example, while DERIV-03 had a better docking score, its predicted CYP2D6 inhibition and borderline hERG inhibition make DERIV-01 a more promising and lower-risk candidate to advance to synthesis and in vitro testing.

G cluster_design Lead Generation & Optimization sbdd SBDD (Docking, MD) design_out Virtual Hits sbdd->design_out lbdd LBDD (QSAR) lbdd->design_out admet In Silico ADMET Profiling design_out->admet filter Filter & Prioritize Based on PK/Tox admet->filter final Prioritized Candidates for Synthesis filter->final

Figure 3: The integrated drug discovery workflow, funneling from design to ADMET-filtered candidates.

Conclusion

The computational workflow detailed in this guide represents a synergistic and rational approach to the design of novel this compound derivatives. By integrating structure-based and ligand-based design methodologies, we can build a deep understanding of the structure-activity and structure-property relationships that govern the behavior of these molecules. Molecular docking and QSAR serve as powerful engines for generating and ranking ideas, while molecular dynamics simulations provide essential validation of binding stability. Crucially, layering predictive ADMET profiling onto this process acts as a critical quality filter, ensuring that computational efforts are focused on candidates with the highest probability of success in subsequent experimental stages. This in silico modeling cascade does not replace the need for laboratory research; rather, it enhances its efficiency, reduces costs, and ultimately accelerates the journey of discovering novel therapeutics.

References

A Technical Guide to the Spectroscopic Analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. Given its relevance in the development of novel therapeutics, including inhibitors for enzymes like phosphodiesterase 4B (PDE4B), a thorough understanding of its structural characterization is paramount.[1][2] This document delineates the theoretical underpinnings and practical considerations for the comprehensive spectroscopic analysis of this molecule, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, predicted spectral data with in-depth interpretation, and workflow visualizations are provided to equip researchers with the necessary knowledge for unambiguous structural elucidation and purity assessment.

Introduction: The Significance of this compound

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery due to its ability to mimic the indole ring system while offering unique hydrogen bonding capabilities through the pyridine nitrogen.[3][4] The introduction of a carboxamide group at the 2-position of this scaffold yields this compound, a molecule with significant potential for forming key interactions with biological targets.[1][2] Its derivatives have been investigated for a range of therapeutic applications, underscoring the importance of robust analytical methods for their characterization.[5][6]

This guide is structured to provide a holistic understanding of the spectroscopic properties of this compound, moving from the foundational principles of each technique to their practical application in a research setting.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its spectroscopic signature. The molecule comprises a bicyclic aromatic system with a pyrrole ring fused to a pyridine ring, and a primary amide substituent. This combination of functional groups gives rise to characteristic signals in various spectroscopic analyses.

Molecular Formula: C₈H₇N₃O[7]

Molecular Weight: 161.16 g/mol [7]

Structure:

References

Unlocking Therapeutic Potential: A Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 7-Azaindole Scaffold

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding the identification and optimization of molecular scaffolds that exhibit potent and selective biological activity. Among the heterocyclic compounds that have garnered significant attention, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure. Its unique electronic properties and conformational flexibility allow it to serve as a versatile template for the design of inhibitors targeting a diverse array of enzymes and receptors. This guide provides an in-depth technical exploration of the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, focusing on key validated and emerging drug targets. We will delve into the mechanistic rationale for target selection, present detailed methodologies for target validation, and provide a comprehensive overview of the structure-activity relationships that govern the potency and selectivity of this promising class of compounds.

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, and this structural similarity allows it to interact with biological targets that recognize the indole moiety. The presence of the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity compared to its indole counterparts. This has made the 7-azaindole scaffold a fertile ground for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.

Key Therapeutic Targets and Mechanisms of Action

The this compound scaffold has demonstrated inhibitory activity against a range of therapeutically relevant targets. This section will explore some of the most promising targets, the underlying signaling pathways, and the rationale for their inhibition in disease.

Ribosomal S6 Kinase 2 (RSK2): A Node in Cancer Cell Proliferation and Survival

Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-MEK-ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. RSK2 phosphorylates a multitude of substrates involved in these processes, making it an attractive target for anticancer drug development.

Derivatives of this compound have been identified as potent inhibitors of RSK2.[1] Molecular docking studies suggest that the 1H-pyrrolo[2,3-b]pyridine core establishes crucial interactions within the ATP-binding pocket of the kinase. Specifically, the introduction of a phenyl sulfonamide group has been shown to form a hydrogen bond with the key residue LEU-74, contributing significantly to the inhibitory activity.[1]

Signaling Pathway: The Ras-MEK-ERK-RSK2 Axis

The following diagram illustrates the central role of RSK2 in the Ras-MEK-ERK signaling cascade.

RSK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Transcription Gene Transcription (Proliferation, Survival) RSK2->Transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->RSK2

Caption: Ras-MEK-ERK-RSK2 signaling pathway and the point of intervention by this compound derivatives.

Fibroblast Growth Factor Receptors (FGFRs): Key Regulators of Angiogenesis and Tumor Growth

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[2][3][4][5] Aberrant activation of FGFR signaling, through gene amplification, mutations, or fusions, is a known driver of tumorigenesis in various cancers, including breast, lung, and bladder cancer.[2][4]

Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3][4][5] Docking studies have revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge-binder, forming hydrogen bonds with key residues in the ATP-binding pocket of the FGFR kinase domain.[3] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 5-position of the pyrrolopyridine ring can enhance potency by forming additional interactions within the active site.[3]

Signaling Pathway: FGFR Downstream Signaling

The diagram below outlines the major downstream signaling pathways activated by FGFRs.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 FGF PLCg PLCγ FGFR->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Angiogenesis) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 1H-Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR signaling pathways and inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Other Promising Kinase and Non-Kinase Targets

The versatility of the this compound scaffold extends to a range of other important therapeutic targets:

  • Cyclin-Dependent Kinase 8 (CDK8): A transcriptional regulator implicated in colorectal cancer. A derivative of this scaffold was discovered as a potent type II CDK8 inhibitor.[6]

  • Janus Kinase 3 (JAK3): A key mediator of cytokine signaling in immune cells, making it a target for autoimmune diseases and organ transplant rejection.[7]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response, with inhibitors showing potential as chemosensitizers in cancer therapy.[8]

  • Phosphodiesterase 4B (PDE4B): An enzyme that degrades the second messenger cAMP. PDE4B inhibitors have anti-inflammatory effects and are being explored for neurological and inflammatory disorders.[9]

Quantitative Analysis of Inhibitory Potency

The following table summarizes the reported in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various therapeutic targets.

Compound IDTargetIC50 (nM)Cell-based Assay (IC50)Reference
B1 RSK21.7MDA-MB-468 (0.13 µM)[1]
4h FGFR174T1 (not specified)[2][3][4]
FGFR29[2][3][4]
FGFR325[2][3][4]
FGFR4712[2][3][4]
11h PDE4B140TNF-α release (equipotent to rolipram)[9]
22 CDK848.6Colorectal cancer xenografts (significant tumor growth inhibition)[6]
14c JAK31600 (moderate)IL-2 stimulated T-cell proliferation (immunomodulating effect)[7]

Experimental Protocols for Target Validation and Compound Characterization

The validation of therapeutic targets and the characterization of inhibitor potency are critical steps in the drug discovery process. This section provides detailed, step-by-step methodologies for key in vitro assays.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of a test compound for a kinase of interest.

Experimental Workflow: LanthaScreen® Assay

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_read Incubation & Read Compound_Prep 1. Prepare 3X serial dilutions of test compound Add_Compound 4. Add 5 µL of 3X compound Compound_Prep->Add_Compound Kinase_Prep 2. Prepare 3X kinase/ Eu-antibody mixture Add_Kinase 5. Add 5 µL of 3X kinase/antibody Kinase_Prep->Add_Kinase Tracer_Prep 3. Prepare 3X fluorescent tracer Add_Tracer 6. Add 5 µL of 3X tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate for 1 hour at room temperature Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal on plate reader Incubate->Read_Plate

Caption: A streamlined workflow for the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 100X stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the 100X stock to create a concentration range.

    • Prepare 3X intermediate dilutions of the compound in 1X Kinase Buffer A.[10]

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 3X solution of the kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A.[10] The final concentrations will be target-specific.

    • Prior to use, centrifuge the antibody solution at approximately 10,000 x g for 10 minutes to pellet any aggregates.[10]

  • Tracer Preparation:

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.[10] The optimal tracer concentration is typically at or below its Kd for the kinase.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the 3X compound solution to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • The final reaction volume will be 15 µL.

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors against a multitude of high-value therapeutic targets. The successful development of compounds targeting kinases such as RSK2 and FGFR, as well as other enzymes like PDE4B, underscores the broad applicability of this privileged core.

Future research in this area should focus on several key aspects. Firstly, the exploration of novel substitutions on the 7-azaindole ring system could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties. Secondly, a deeper understanding of the structural biology of these compounds in complex with their targets, through X-ray crystallography or cryo-electron microscopy, will be invaluable for rational drug design. Finally, the continued investigation of the therapeutic potential of this scaffold against emerging targets will undoubtedly expand its impact on human health. The journey from a privileged scaffold to a clinically successful drug is arduous, but the compelling biological activity of this compound derivatives provides a strong foundation for future therapeutic breakthroughs.

References

Methodological & Application

Application and Protocol for the One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives from Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] This structural analogy allows these compounds to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and robust synthetic methodologies for accessing this scaffold is of paramount importance to the drug discovery and development community. This application note presents a detailed guide to the one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives, with a specific focus on methodologies commencing from readily accessible 2-amino-1H-pyrrole-3-carboxamide precursors. We will delve into the underlying chemical principles, provide a field-tested, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor structural alteration has profound implications for the molecule's physicochemical and pharmacological properties. The absence of the N7 nitrogen can prevent metabolic degradation by enzymes that target purines, potentially leading to improved metabolic stability and pharmacokinetic profiles.

This scaffold's versatility has led to its incorporation into a multitude of clinically significant drugs and biologically active compounds.[1] For instance, derivatives of this core structure have been investigated as potent inhibitors of various kinases, making them valuable candidates for anticancer therapies.[3] Furthermore, their ability to mimic natural nucleosides has been exploited in the development of antiviral and antifungal agents.[1] The broad spectrum of biological activities associated with pyrrolo[2,3-d]pyrimidines underscores the continuous need for innovative and efficient synthetic strategies to generate diverse libraries of these compounds for biological screening.[1]

The Synthetic Strategy: From Aminopyrrole Carboxamides to Fused Pyrimidines

The construction of the pyrrolo[2,3-d]pyrimidine system can be broadly categorized into two main approaches: building the pyrimidine ring onto a pre-existing pyrrole or, conversely, forming the pyrrole ring onto a pyrimidine core. This guide focuses on the former, a highly convergent and efficient strategy that utilizes 2-amino-1H-pyrrole-3-carboxamide derivatives as key building blocks. The inherent functionality of this precursor—an amino group ortho to a carboxamide—provides the necessary reactive sites for the annulation of the pyrimidine ring in a single synthetic operation.

Causality Behind the One-Pot Approach

One-pot syntheses offer significant advantages over traditional multi-step procedures, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification processes. In the context of pyrrolo[2,3-d]pyrimidine synthesis, a one-pot approach from 2-amino-1H-pyrrole-3-carboxamides is particularly attractive due to the straightforward nature of the cyclocondensation reaction. By carefully selecting the appropriate cyclizing agent, the pyrimidine ring can be efficiently constructed without the need for isolating intermediates, thereby streamlining the synthetic workflow and improving overall efficiency.

The general workflow for this synthetic approach is depicted in the diagram below:

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product A 2-Amino-1H-pyrrole-3-carboxamide C Cyclocondensation A->C B Cyclizing Agent (e.g., Aromatic Aldehyde) B->C D Pyrrolo[2,3-d]pyrimidine Derivative C->D

Figure 1: General workflow for the one-pot synthesis.

Detailed Reaction Mechanism

The formation of the pyrrolo[2,3-d]pyrimidin-4-one ring from a 2-amino-1H-pyrrole-3-carboxamide and an aromatic aldehyde proceeds through a cyclocondensation mechanism. The key steps are outlined below:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the 2-amino group of the pyrrole onto the electrophilic carbonyl carbon of the aromatic aldehyde. This is often catalyzed by a Brønsted or Lewis acid, which activates the aldehyde. This step results in the formation of a Schiff base (imine) intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization: The amide nitrogen of the carboxamide group then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms the six-membered dihydropyrimidine ring.

  • Oxidation/Aromatization: The resulting dihydropyrrolo[2,3-d]pyrimidin-4-one intermediate is subsequently oxidized to the final aromatic pyrrolo[2,3-d]pyrimidin-4-one product. In many reported procedures, this oxidation occurs in the presence of air, particularly when the reaction is conducted at elevated temperatures.

The mechanistic pathway is illustrated in the following diagram:

G A 2-Amino-1H-pyrrole-3-carboxamide + ArCHO B Schiff Base Intermediate A->B Condensation (-H2O) C Dihydropyrrolo[2,3-d]pyrimidin-4-one B->C Intramolecular Cyclization D Pyrrolo[2,3-d]pyrimidin-4-one C->D Oxidation (-2H)

References

Protocol for N-alkylation of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-alkylation of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for indole to enhance pharmacological properties such as solubility and bioavailability.[1] N-alkylation of the pyrrole nitrogen is a critical synthetic step for tuning the electronic and steric profile of drug candidates, directly impacting their target engagement and pharmacokinetic profile.[2] This document provides a comprehensive guide for researchers, detailing robust protocols for the selective N1-alkylation of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide. We present three field-proven methodologies, explain the causality behind experimental choices, and offer insights for troubleshooting and optimization.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of 7-azaindole hinges on the deprotonation of the pyrrole N-H proton to generate a nucleophilic anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with a suitable electrophile, typically an alkyl halide. While the amide N-H is also present, the pyrrole N-H is significantly more acidic and sterically accessible, making it the primary site for deprotonation and subsequent alkylation under controlled basic conditions.

Key strategic decisions involve the choice of base, solvent, and alkylating agent, which collectively govern reaction efficiency, selectivity, and scalability.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure irreversible and complete deprotonation, driving the reaction to completion.[3][4][5][6] Milder inorganic bases such as potassium carbonate (K₂CO₃) offer an operationally simpler and safer alternative, proving highly effective in polar aprotic solvents like N,N-dimethylformamide (DMF).[7][8]

  • Solvent Effects: Anhydrous polar aprotic solvents are standard. Tetrahydrofuran (THF) is the solvent of choice for reactions involving NaH, while DMF is excellent for dissolving the substrate and facilitating reactions with carbonate bases.[3][6][7][8]

  • Regioselectivity: While the pyrrole nitrogen (N1) is the kinetically and thermodynamically favored site for alkylation on the 7-azaindole core, competing alkylation at the pyridine nitrogen (N7) can occur under certain conditions. The protocols described herein are optimized to strongly favor N1 substitution.

cluster_mech General N-Alkylation Mechanism SM 1H-Pyrrolo[2,3-b]pyridine- 5-carboxamide Anion Azaindole Anion (Nucleophile) SM->Anion Deprotonation Product N1-Alkylated Product Anion->Product SN2 Attack RX Alkyl Halide (R-X) (Electrophile) HX H-X Base Base BaseH Base-H+

Caption: General mechanism for base-mediated N-alkylation.

Comparative Overview of Protocols

This guide details three primary methods for N-alkylation, each with distinct advantages suitable for different experimental constraints and substrate scopes.

Parameter Protocol 1: Sodium Hydride (NaH) Protocol 2: Potassium Carbonate (K₂CO₃) Protocol 3: Mitsunobu Reaction
Reagents NaH, Alkyl HalideK₂CO₃, Alkyl HalideAlcohol, PPh₃, DEAD/DIAD
Solvent Anhydrous THF or DMFAnhydrous DMFAnhydrous THF
Temperature 0 °C to RT/HeatRT to 80 °C0 °C to RT
Pros - Highly effective and general- Irreversible deprotonation- High yields- Operationally simple- Milder, safer conditions- Readily available reagents- Utilizes alcohols directly- Mild, neutral conditions- Inversion of stereochemistry at sec-alcohols
Cons - Requires inert atmosphere- NaH is moisture-sensitive- Careful quenching needed- May require heat- Slower reaction times- Base strength may be insufficient for some substrates- Byproduct (Ph₃P=O) removal can be difficult- Stoichiometric reagents- Not suitable for sterically hindered alcohols

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly flammable and reacts violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in THF

This classic method is robust and highly reliable for a wide range of alkyl halides.

A 1. Setup & Inerting Dry glassware under N₂/Ar. B 2. NaH Suspension Suspend NaH (1.2 eq) in anhydrous THF. A->B C 3. Deprotonation Add substrate (1.0 eq) solution in THF dropwise at 0°C. Stir for 30-60 min. B->C D 4. Alkylation Add alkyl halide (1.1 eq). Warm to RT and stir until completion (monitor by TLC/LC-MS). C->D E 5. Quenching Cool to 0°C and carefully quench with sat. NH₄Cl(aq). D->E F 6. Extraction & Wash Extract with EtOAc. Wash with water, brine. E->F G 7. Purification Dry (Na₂SO₄), concentrate, and purify by silica gel chromatography. F->G

Caption: Workflow for N-alkylation using Sodium Hydride.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully suspend the NaH in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq.) in a separate flask in anhydrous THF (or DMF if solubility is an issue) and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive halides.

  • Work-up: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.[9][10]

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF

This method is operationally simpler and avoids the hazards associated with NaH, making it suitable for routine synthesis and parallel chemistry.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash thoroughly with brine (3-4x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

This protocol is ideal for converting alcohols directly into N-alkyl substituents, proceeding with a characteristic inversion of stereochemistry at chiral secondary alcohols.[11][12]

PPh3 PPh₃ Betaine Betaine [Ph₃P⁺-N⁻-N=NCO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphos Alkoxyphosphonium Salt [Ph₃P⁺-OR] Betaine->Alkoxyphos + H⁺ from R-OH ROH R-OH ROH->Alkoxyphos Product Azaindole-NR Alkoxyphos->Product + Azaindole Anion OPPh3 O=PPh₃ Alkoxyphos->OPPh3 Azaindole Azaindole-NH Azaindole->Product

Caption: Simplified catalytic cycle of the Mitsunobu reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolution: Dissolve the components in anhydrous THF.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography. Note that careful selection of the eluent system is required to separate the desired product from the triphenylphosphine oxide byproduct.[13]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If a reaction stalls, especially with Protocols 1 and 2, verify the quality of the base and the dryness of the solvent. For less reactive alkylating agents (e.g., alkyl chlorides), consider adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, or increase the reaction temperature.

  • Byproduct Formation: In the Mitsunobu reaction, the removal of triphenylphosphine oxide can be challenging. Using polymer-supported PPh₃ or alternative reagents designed for easier separation can simplify purification.[11]

  • Low Solubility of Starting Material: The carboxamide starting material may exhibit poor solubility in THF. In such cases, DMF can be used as a co-solvent or as the primary solvent, even in the NaH protocol, provided all reagents are scrupulously dried.

  • Product Characterization: Successful N-alkylation is confirmed by ¹H NMR spectroscopy through the disappearance of the broad N1-H singlet (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group protons. The molecular weight should be confirmed by high-resolution mass spectrometry (HRMS).

References

Topic: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Researchers

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of modern kinase inhibitor design, prized for its ability to mimic ATP and form critical hydrogen bonds within the kinase hinge region. This application note provides a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core. We present a detailed protocol for a robust, homogeneous time-resolved fluorescence (HTRF®) assay, a preferred method for large-scale kinase screening campaigns. The narrative explains the causality behind key experimental choices, from assay principle to data analysis and hit validation, equipping researchers with the technical knowledge and field-proven insights required to identify novel kinase inhibitor candidates.

The Scientific Rationale: Why 1H-Pyrrolo[2,3-b]pyridine?

Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a known driver of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, they have become one of the most important classes of targets for drug discovery.[2]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged fragment" in kinase inhibitor development.[1][3] Its structure is bioisosteric to the adenine base of ATP. This allows it to function as an exceptional "hinge-binder," forming two crucial hydrogen bonds with the kinase hinge region that connects the N- and C-terminal lobes of the enzyme's catalytic domain.[1][3][4][5]

  • The pyridine nitrogen (N7) acts as a hydrogen bond acceptor.

  • The pyrrole amine (N-H) acts as a hydrogen bond donor.

This bidentate interaction effectively anchors the molecule in the ATP-binding site. The carboxamide group at the 2-position serves as a versatile chemical handle for building out a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The clinical success of 7-azaindole-based drugs like the BRAF inhibitor Vemurafenib validates this approach.[1][3][4]

Assay Selection: Homogeneous Time-Resolved Fluorescence (HTRF®)

For a primary HTS campaign involving thousands of compounds, the choice of assay technology is critical. An ideal assay is robust, sensitive, scalable, and resistant to interference from library compounds. HTRF® is a leading technology for kinase screening that meets these criteria.[6][7]

Principle of HTRF® Kinase Assays:

The assay quantifies kinase activity by detecting the phosphorylation of a substrate through a time-resolved Förster resonance energy transfer (TR-FRET) process.[7]

  • Reaction: The target kinase phosphorylates a biotin-labeled substrate (e.g., a peptide) in the presence of ATP.

  • Detection: The reaction is stopped, and two detection reagents are added:

    • A donor fluorophore: An anti-phospho-substrate antibody labeled with Europium cryptate (Eu3+).

    • An acceptor fluorophore: Streptavidin linked to XL665 (SA-XL665).

  • Signal Generation: If the substrate is phosphorylated, the Eu3+-antibody binds to the phospho-site, and the SA-XL665 binds to the biotin tag. This brings the donor and acceptor into close proximity. When the Europium is excited (typically at 320-340 nm), it transfers energy to the XL665, which then emits a long-lived signal at 665 nm.[6]

  • Inhibition: If a compound from the this compound library inhibits the kinase, the substrate is not phosphorylated. The donor and acceptor do not come into proximity, and no FRET signal is generated. The signal at 665 nm is therefore directly proportional to kinase activity.

HTRF_Principle HTRF Kinase Assay Principle cluster_active A) Active Kinase → FRET cluster_inhibited B) Inhibited Kinase → No FRET Kinase Kinase Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Biotin-Substrate Substrate->Kinase Eu_Ab Eu³⁺-Antibody (Donor) Phospho_Substrate->Eu_Ab Binds P-site SA_XL SA-XL665 (Acceptor) Phospho_Substrate->SA_XL Binds Biotin FRET High Signal (665 nm) Eu_Ab->FRET Energy Transfer SA_XL->FRET Inhibitor Inhibitor Inactive_Kinase Kinase Inhibitor->Inactive_Kinase Binding No_FRET Low Signal (665 nm)

Caption: Principle of the HTRF kinase inhibition assay.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format, standard for HTS campaigns. All liquid handling should be performed with automated dispensers for precision and throughput.

3.1. Materials & Reagents

ReagentSupplier ExamplePurpose
Assay Plates Corning #3573384-well, low-volume, white, solid bottom plates for fluorescence reading.
Compound Library In-house/Vendor1H-Pyrrolo[2,3-b]pyridine-2-carboxamides in 100% DMSO.
Recombinant Kinase Revvity/PromegaPurified, active enzyme target.
Biotinylated Substrate RevvitySpecific peptide/protein substrate for the target kinase.
ATP Sigma-AldrichUniversal kinase co-factor.
HTRF Detection Kit RevvityContains Eu³⁺-Antibody and SA-XL665.
Kinase Buffer VariesTypically contains Tris, MgCl₂, DTT, BSA to ensure optimal enzyme activity.
Controls Sigma-AldrichStaurosporine (Positive Control), DMSO (Negative Control).

3.2. HTS Workflow

The assay is performed in a sequential addition format. The final assay volume is 20 µL.

HTS_Workflow Start Start: 384-Well Plate Step1 Step 1: Compound Dispense • 50 nL of library compounds • Final Conc: ~10 µM Start->Step1 Step2 Step 2: Kinase Addition • Add 10 µL of 2x Kinase Solution • Incubate 15 min @ RT Step1->Step2 Step3 Step 3: Reaction Initiation • Add 10 µL of 2x Substrate/ATP Mix • Incubate 60 min @ RT Step2->Step3 Step4 Step 4: Detection • Add 10 µL of HTRF Detection Reagents • Incubate 60 min @ RT Step3->Step4 Step5 Step 5: Read Plate • Read fluorescence at 620 nm & 665 nm Step4->Step5 End Data Analysis Step5->End

Caption: Step-by-step HTS workflow for kinase screening.

3.3. Step-by-Step Methodology

  • Compound Dispensing (50 nL):

    • Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of each library compound (typically 10 mM in DMSO) into the wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into control columns for 0% inhibition (high signal).

    • Dispense 50 nL of a pan-kinase inhibitor like Staurosporine into control columns for 100% inhibition (low signal).

  • Kinase Addition (10 µL):

    • Prepare the kinase at a 2x working concentration in kinase buffer. The optimal concentration should be determined in advance during assay development.

    • Dispense 10 µL of the 2x kinase solution into each well.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to collect contents.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation (10 µL):

    • Prepare a 2x mix of biotinylated substrate and ATP in kinase buffer. Expert Tip: The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors like the 7-azaindole scaffold.

    • Dispense 10 µL of the substrate/ATP mix to all wells to start the enzymatic reaction.

    • Incubate for 60 minutes at room temperature. This time should be within the linear range of the enzymatic reaction, determined during assay development.[8]

  • Detection Reagent Addition (10 µL):

    • Prepare the HTRF detection reagents according to the manufacturer's protocol, diluting the Eu³⁺-Antibody and SA-XL665 in the supplied detection buffer (which contains EDTA to stop the kinase reaction).[6]

    • Dispense 10 µL of the detection mix into each well.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection antibody and streptavidin to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (Eu3+ donor reference) and 665 nm (acceptor FRET signal).[6]

Data Analysis and Hit Validation

4.1. Data Processing

  • Calculate HTRF Ratio: For each well, calculate the ratiometric signal to normalize for minor volume differences or signal quenching.

    • HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000[6]

  • Normalize to Percent Inhibition: Use the high (DMSO) and low (Staurosporine) signal controls to calculate the activity of each test compound.

    • % Inhibition = 100 * (1 - (Ratio_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control))

4.2. Assay Quality Control

The robustness of each screening plate must be validated using statistical metrics.

QC ParameterFormulaAcceptance Criterion
Signal-to-Background Mean_High_Control / Mean_Low_Control> 5
Z'-Factor `1 - (3 * (SD_High_Control + SD_Low_Control)) /Mean_High_Control - Mean_Low_Control

A Z'-factor greater than 0.5 indicates excellent separation between the control signals and a low data variability, signifying a high-quality, reliable screen.[9]

4.3. Hit Identification and Progression

  • Primary Hit Selection: A "hit" is a compound that elicits a statistically significant inhibitory response. A common threshold is to select compounds with % Inhibition > 3 * SD of the entire sample plate population or a fixed cutoff (e.g., >50% inhibition).

  • Hit Confirmation: Primary hits must be re-tested under the same assay conditions to confirm their activity and rule out experimental error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Orthogonal Validation: To eliminate false positives arising from assay-specific interference (e.g., fluorescence quenching), hits should be validated in a different assay format that uses an alternative detection method (e.g., a luminescence-based assay like Kinase-Glo® or a mobility-shift assay).[10][11]

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to determine their selectivity profile.[12] High selectivity is often a critical attribute for a successful therapeutic candidate, minimizing the potential for off-target toxicity.

References

Application Notes and Protocols: The Role of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds. The carboxamide derivative at the 2-position, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, has emerged as a particularly versatile pharmacophore in the development of targeted cancer therapies. This scaffold serves as an excellent bioisosteric replacement for other bicyclic systems and has demonstrated the ability to form key hydrogen bonding interactions with the hinge region of various protein kinases. Consequently, a multitude of derivatives based on this core structure have been synthesized and evaluated as potent and selective inhibitors of kinases and other enzymes that are critical drivers of cancer progression.

This comprehensive guide provides an in-depth overview of the diverse applications of this compound derivatives in cancer research. We will explore their mechanism of action against various oncogenic targets, delve into the relevant signaling pathways, and provide detailed, field-proven protocols for their investigation in both in vitro and in vivo settings.

I. Therapeutic Targeting with this compound Derivatives

The adaptability of the this compound scaffold has enabled its application in targeting a wide array of kinases and enzymes implicated in cancer. Below, we detail some of the most promising applications.

Inhibition of Ribosomal S6 Kinase 2 (RSK2) in Triple-Negative Breast Cancer

Ribosomal S6 Kinase 2 (RSK2) is a downstream effector of the MAPK signaling pathway and is frequently overactivated in triple-negative breast cancer (TNBC), where it promotes cell growth, proliferation, and survival.[1][2] Derivatives of this compound have been developed as potent RSK2 inhibitors. For instance, the introduction of a phenyl sulfonamide group has yielded compounds with IC50 values as low as 1.7 nM against the RSK2 enzyme.[1] One such compound, B1, demonstrated strong anti-proliferative activity against the MDA-MB-468 TNBC cell line with an IC50 of 0.13 μM and showed significant tumor growth inhibition in a xenograft model.[1]

RSK2 Signaling Pathway

RSK2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 CREB CREB RSK2->CREB 1H_Pyrrolo_derivative 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Derivative 1H_Pyrrolo_derivative->RSK2 Gene Expression Cell Growth, Proliferation, Survival, Migration CREB->Gene Expression

Caption: The RSK2 signaling pathway in cancer.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a crucial role in the development of various tumors.[2][3] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to design potent FGFR inhibitors.[2][3] These compounds typically form hydrogen bonds with the hinge region of the kinase domain. For example, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[2][3] In vitro studies showed that this compound could inhibit the proliferation and induce apoptosis in breast cancer cells.[2][3]

FGFR Signaling Pathway

FGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras MAPK Pathway MAPK Pathway Ras->MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway PI3K->PI3K-Akt Pathway IP3/DAG Pathway IP3/DAG Pathway PLCg->IP3/DAG Pathway 1H_Pyrrolo_derivative 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Derivative 1H_Pyrrolo_derivative->FGFR

Caption: The FGFR signaling pathway and points of inhibition.

Modulation of Janus Kinase 3 (JAK3)

Janus kinases (JAKs) are critical for cytokine signaling and are implicated in inflammatory and immune responses.[4] The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been explored for developing immunomodulators that target JAK3.[4] Through structural modifications, compounds with potent JAK3 inhibitory activity have been identified, demonstrating the potential of this chemical class in treating immune-related disorders and certain cancers.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT P STAT Dimer STAT Dimer STAT->STAT Dimer 1H_Pyrrolo_derivative 1H-Pyrrolo[2,3-b]pyridine -5-carboxamide Derivative 1H_Pyrrolo_derivative->JAK Gene Expression Immune Response, Proliferation STAT Dimer->Gene Expression

Caption: The JAK-STAT signaling pathway.

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

ATM kinase is a master regulator of the DNA damage response (DDR), and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been rationally designed as highly selective ATM inhibitors.[5][6] These compounds can act as chemosensitizers; for example, compound 25a, when combined with irinotecan, demonstrated synergistic antitumor efficacy in colorectal cancer xenograft models.[5][6]

ATM Signaling in DNA Damage Response

ATM_Pathway DNA Damage DNA Damage ATM ATM DNA Damage->ATM CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 1H_Pyrrolo_derivative 1H-Pyrrolo[2,3-b]pyridine Derivative 1H_Pyrrolo_derivative->ATM Cell Cycle Arrest Cell Cycle Arrest CHK2->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair BRCA1->DNA Repair CDK8_WNT_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex GSK3β/APC/Axin Destruction Complex Dishevelled->Destruction Complex beta-Catenin β-Catenin Destruction Complex->beta-Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta-Catenin->TCF_LEF Nuclear Translocation and Binding Wnt Target Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt Target Genes Transcription CDK8 CDK8 CDK8->beta-Catenin Enhances Activity 1H_Pyrrolo_derivative 1H-Pyrrolo[2,3-b]pyridine Derivative 1H_Pyrrolo_derivative->CDK8 Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions B Add Kinase, Substrate, and Test Compound to 384-well plate A->B C Pre-incubate to allow compound binding B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and deplete unused ATP (e.g., ADP-Glo™ Reagent) E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence F->G H Measure luminescence G->H I Analyze data and calculate IC50 H->I

References

Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the JAK-STAT Pathway in Disease

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases represents a critical control point in cytokine signaling.[1][2] This family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a primary communication route for over 50 cytokines, interferons, and growth factors.[3][4] These signaling molecules are pivotal in regulating hematopoiesis, inflammation, and immune surveillance.[5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, myeloproliferative neoplasms, and cancers.[3][6] Consequently, inhibiting JAK enzymes has emerged as a highly successful therapeutic strategy.[7]

Small molecule inhibitors targeting the ATP-binding site of JAKs have revolutionized the treatment of diseases like rheumatoid arthritis, psoriasis, and myelofibrosis.[1][2] The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has proven to be a privileged structure in kinase inhibitor design. Its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site makes it an excellent starting point for developing potent and selective inhibitors. This document provides a detailed guide for researchers on the application and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as JAK inhibitors.

Mechanism of Action: Interruption of Cytokine Signaling

JAK inhibitors function by competitively binding to the ATP-binding pocket of the JAK kinase domain.[1] This prevents the phosphorylation and subsequent activation of the JAK enzyme itself (autophosphorylation) and its downstream targets, the STAT proteins.

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor.[4][8] This event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[8][9] These activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular tails.[8] STAT proteins are recruited to these phosphotyrosine sites, where they are, in turn, phosphorylated by the activated JAKs.[9][10] Phosphorylated STATs then dissociate, form dimers, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes responsible for inflammatory and immune responses.[8][10]

By occupying the ATP-binding site, this compound derivatives block this entire cascade, effectively silencing the downstream biological effects of the cytokine signal.[4] The selectivity of these compounds for different JAK isoforms (JAK1, JAK2, JAK3, TYK2) is a critical aspect of their design, as each isoform is associated with distinct signaling pathways and biological functions, influencing the therapeutic efficacy and safety profile of the inhibitor.[8]

JAK_STAT_Pathway cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK P_JAK P-JAK (Active) JAK->P_JAK 2. Activation P_JAK->Receptor 3. Receptor Phosphorylation STAT STAT P_JAK->STAT 4. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->JAK Inhibition Gene Gene Transcription (Inflammatory Response) DNA->Gene Synthesis_Workflow start Start: Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate step1 Step 1: Hydrolysis Reagents: LiOH or NaOH, THF/H2O Product: Carboxylic Acid Intermediate start->step1 step2 Step 2: Amide Coupling Reagents: Amine (R1R2NH), HATU, DIPEA, DMF Product: Final Carboxamide Derivative step1->step2 end Purification & Characterization (HPLC, LC-MS, NMR) step2->end

References

Application Notes & Protocols: The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold in the Development of Potent and Selective PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Phosphodiesterase 4B (PDE4B) has emerged as a critical therapeutic target for a spectrum of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), and various central nervous system (CNS) diseases.[1][2][3][4] The selective inhibition of PDE4B over other PDE4 subtypes, particularly PDE4D, is hypothesized to mitigate the dose-limiting side effects like emesis, thereby improving the therapeutic window.[5] This document provides a comprehensive guide for researchers on the utilization of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (also known as 7-azaindole-2-carboxamide) scaffold as a promising core for the development of novel PDE4B inhibitors.[6][7][8] We present detailed protocols for the chemical synthesis, in vitro enzymatic characterization, and cellular functional evaluation of these compounds.

Introduction: The Rationale for Targeting PDE4B

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP).[1] The PDE4 family, which is specific for cAMP, comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[9] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This cascade leads to the phosphorylation of the cAMP-responsive element-binding protein (CREB) and ultimately suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and others.[10][11]

PDE4B is highly expressed in inflammatory and immune cells, including macrophages, monocytes, and neutrophils, making it a key regulator of the inflammatory response.[3][4][12] Targeting PDE4B has shown therapeutic potential in preclinical models of various inflammatory conditions.[13][14] The this compound scaffold has been identified as a novel and potent core structure for developing selective PDE4B inhibitors.[6][7] Its rigid structure and potential for diverse substitutions allow for fine-tuning of potency and selectivity.

Signaling Pathway of PDE4B Inhibition

The following diagram illustrates the central role of PDE4B in modulating inflammatory responses and the mechanism of action of this compound-based inhibitors.

PDE4B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4B->AMP Hydrolyzes Inhibitor 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Tx Anti-inflammatory Gene Transcription pCREB->Gene_Tx Promotes experimental_workflow A Step 1: Synthesis of 7-Azaindole-2-carboxylic acid B Step 2: Amide Coupling A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D In Vitro PDE4B Enzymatic Assay (IC50) C->D E Cellular Functional Assay (TNF-α Release) D->E F SAR Analysis & Lead Optimization E->F

References

Application Notes and Protocols for the Development of RSK2 Inhibitors from a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of novel p90 Ribosomal S6 Kinase 2 (RSK2) inhibitors derived from a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (also known as 7-azaindole-2-carboxamide) scaffold. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for advancing compounds from initial design to preclinical evaluation.

Introduction: The Rationale for Targeting RSK2 in Oncology

The p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases are key downstream effectors of the Ras/MAPK signaling pathway, a cascade frequently dysregulated in human cancers.[1] RSK2, in particular, is situated at the lower end of this pathway and is directly activated by ERK1/2.[2][3] Once activated, RSK2 phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, playing a pivotal role in regulating cell proliferation, survival, motility, and metastasis.[1][2] Its overexpression and activation in various malignancies, including breast cancer, melanoma, and lung cancer, have established RSK2 as a compelling therapeutic target.[2][3]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of many kinases.[4] Its derivatives have been successfully developed as potent inhibitors for various kinases, demonstrating favorable drug-like properties.[5][6][7][8] Recent studies have highlighted the potential of this compound derivatives as highly potent RSK2 inhibitors, with some compounds exhibiting nanomolar efficacy.[9] This guide will focus on the systematic approach to developing such inhibitors.

The RSK2 Signaling Pathway

Understanding the RSK2 signaling cascade is fundamental to designing effective inhibitors and relevant biological assays. Extracellular stimuli, such as growth factors, activate receptor tyrosine kinases (RTKs), initiating a phosphorylation cascade through Ras, Raf, MEK, and finally ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK2. Active RSK2 subsequently phosphorylates numerous downstream targets, including transcription factors like CREB and the multifunctional Y-box binding protein 1 (YB-1), to promote pro-cancerous cellular responses.[1][9]

RSK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK RSK2_inactive RSK2 (Inactive) ERK->RSK2_inactive Phosphorylates RSK2_active RSK2 (Active) RSK2_inactive->RSK2_active CREB CREB RSK2_active->CREB Phosphorylates YB1 YB-1 RSK2_active->YB1 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression YB1->Gene_Expression

Caption: Simplified RSK2 Signaling Pathway.

Chemical Synthesis Protocols

The synthesis of this compound derivatives generally follows a two-stage process: construction of the core 7-azaindole-2-carboxylic acid intermediate, followed by amide coupling with a diverse range of amines to build a library for structure-activity relationship (SAR) studies.

Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid (Key Intermediate)

This protocol is adapted from established methods for synthesizing azaindole carboxylic acids.[8][10] The Hemetsberger–Knittel indole synthesis is a reliable approach.

Objective: To synthesize the core carboxylic acid building block for subsequent amide couplings.

Materials:

  • Appropriate pyridinecarbaldehyde precursor

  • Ethyl azidoacetate

  • Sodium ethoxide

  • Ethanol, Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

  • TLC plates, silica gel for column chromatography

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • To a solution of the starting pyridinecarbaldehyde (1.0 eq) in ethanol, add ethyl azidoacetate (1.1 eq) and a catalytic amount of sodium ethoxide.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Thermal Cyclization:

    • Dissolve the crude product from the previous step in a high-boiling solvent such as toluene or xylene.

    • Heat the solution to reflux (typically 110-140 °C) for 2-6 hours. The cyclization involves the extrusion of N₂ gas. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate in vacuo. The resulting crude product is the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

    • Purify the ester by silica gel column chromatography.

  • Saponification (Hydrolysis):

    • Dissolve the purified ester (1.0 eq) in a mixture of methanol or ethanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours.

    • Monitor the hydrolysis by TLC. Once the ester is consumed, concentrate the mixture to remove the alcohol.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 with 1N HCl. The carboxylic acid product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Protocol: Amide Coupling for Library Synthesis

This protocol employs a standard and robust amide coupling reagent, HATU, to couple the carboxylic acid intermediate with various amines.[11][12]

Objective: To generate a library of this compound derivatives for SAR evaluation.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 5% LiCl solution, saturated NaHCO₃, brine

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • In a flask under an inert nitrogen atmosphere, dissolve the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.

  • Amine Addition:

    • Add the desired amine (1.2 eq) to the pre-activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final this compound derivative.

Synthesis_Workflow cluster_synthesis Chemical Synthesis & Purification Start Pyridine Precursor Intermediate 1H-Pyrrolo[2,3-b]pyridine- 2-carboxylic Acid Start->Intermediate Multi-step Synthesis Final_Product Final Inhibitor Library Intermediate->Final_Product Amide Coupling (HATU, DIPEA) Amine Amine Library Amine->Final_Product Purification Purification (Chromatography) Final_Product->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval

Caption: General workflow for inhibitor synthesis.

Biological Evaluation Protocols

A tiered approach is recommended for evaluating the synthesized compounds, starting with in vitro biochemical assays, followed by cellular target engagement and functional assays, and culminating in in vivo efficacy studies for lead candidates.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity (IC₅₀) of the synthesized compounds against the RSK2 enzyme. An ADP-Glo™ Kinase Assay is a common, robust, and non-radioactive method.

Principle: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity; thus, a decrease in signal indicates inhibition.

Materials:

  • Recombinant active RSK2 enzyme

  • RSK-specific substrate peptide (e.g., a peptide derived from YB-1 or a generic kinase substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds dissolved in DMSO

  • 384-well assay plates (white, low-volume)

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "background" control.

  • Enzyme and Substrate Addition:

    • Prepare a kinase reaction mixture containing the RSK2 enzyme, substrate peptide, and reaction buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.

    • Add the kinase reaction mixture to the wells containing the compounds.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution at twice the final desired concentration.

    • Add the ATP solution to all wells to initiate the kinase reaction. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound ID Scaffold Modification RSK2 IC₅₀ (nM)
Lead-01 Phenyl Amide850
Opt-01a 3-chlorophenyl Amide220
Opt-01b 4-fluorophenyl Amide155
Opt-02 3-aminosulfonylphenyl Amide15
Opt-03 Cyclopropyl Amide>10,000
BI-D1870 (Reference Compound)24
This table presents hypothetical data for illustrative purposes.
Cellular Target Engagement Assay: Western Blot for Phospho-YB-1

Objective: To confirm that the test compounds inhibit RSK2 activity within a cellular context by measuring the phosphorylation of a direct downstream substrate, YB-1 at Ser102.[1][3][13]

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated YB-1 (p-YB-1) are quantified by Western blot. A potent inhibitor should decrease the p-YB-1 signal without affecting the total YB-1 protein levels.

Materials:

  • Cancer cell line with active MAPK/RSK2 signaling (e.g., MDA-MB-231 triple-negative breast cancer cells)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-YB-1 (Ser102), anti-total YB-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, PVDF membrane, and Western blot equipment

  • Chemiluminescent substrate (ECL)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with serially diluted concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-YB-1 (Ser102) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the signal with a digital imager.[14]

  • Stripping and Reprobing:

    • Strip the membrane and reprobe with antibodies for total YB-1 and β-actin to confirm equal protein loading and to ensure the inhibitor does not alter total YB-1 expression.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the p-YB-1 signal to the total YB-1 signal, and then to the loading control (β-actin). A dose-dependent decrease in the normalized p-YB-1 signal confirms cellular target engagement.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biochemical and cellular assays will drive the SAR campaign. The 1H-pyrrolo[2,3-b]pyridine core acts as the hinge-binding "warhead." The key to optimizing potency and selectivity lies in modifying the carboxamide portion and substitutions on the 7-azaindole ring.

Key Insights from SAR:

  • Amide Substituent: The nature of the R-group on the carboxamide is critical. As seen in a recent study, introducing a phenyl sulfonamide group can form a crucial hydrogen bond with residue LEU-74 in the RSK2 active site, dramatically increasing potency.[9] Exploring a variety of aromatic and aliphatic amines is essential.

  • Hydrophobicity and Ring Size: The hydrophobicity and size of the amide substituent can significantly impact activity and selectivity.[8]

  • Ring Substitutions: Modifications at other positions of the 1H-pyrrolo[2,3-b]pyridine ring can be explored to improve physicochemical properties, such as solubility and metabolic stability, and to probe for additional interactions within the binding pocket.[4]

In Vivo Efficacy Evaluation

Promising lead compounds with good potency, selectivity, and initial ADME properties should be advanced to in vivo models.

Protocol: Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a lead RSK2 inhibitor in a mouse xenograft model.[2]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line used for cellular assays (e.g., MDA-MB-468)

  • Lead RSK2 inhibitor

  • Appropriate vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline)

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Dosing: Prepare the dosing solution of the inhibitor in the chosen vehicle. Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies. The control group receives the vehicle only.

  • Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The study in which phenyl sulfonamide derivatives were introduced to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides showed a TGI of up to 54.6% in an MDA-MB-468 xenograft model.[9]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel, potent, and selective RSK2 inhibitors. By systematically applying the synthesis and evaluation protocols outlined in these application notes, research teams can efficiently navigate the drug discovery process, from initial hit identification through lead optimization and in vivo proof-of-concept. A thorough understanding of the underlying biology of the RSK2 pathway, coupled with a robust medicinal chemistry and pharmacology strategy, will be critical for translating these promising chemical scaffolds into effective therapeutic agents for cancer treatment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes and improve yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield in the Final Amidation Step

Question: I am experiencing low yields when coupling 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid with my desired amine. What are the common causes and how can I improve the yield?

Answer: Low yields in the amide coupling step are a frequent challenge. The nucleophilicity of the amine, the choice of coupling reagent, and reaction conditions are critical factors.

Causality and Solutions:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amine. Standard coupling reagents like DCC or EDC can sometimes be inefficient for this substrate.

    • Solution: Employ more robust coupling reagents. Urionium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective.[3][4] HATU is particularly noteworthy as it can react faster and with less epimerization.[3] Another effective option is DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of N-methyl morpholine (NMM), which has been shown to provide good yields for similar azaindole systems.[5]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction rate and the stability of the activated intermediate.

    • Solution:

      • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.

      • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or NMM is essential to neutralize the acid formed and to facilitate the reaction.

      • Temperature: Most amide couplings are run at room temperature. However, for less reactive amines, gentle heating (e.g., 40-50 °C) might be beneficial. Monitor the reaction for potential side product formation at higher temperatures.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines will react more slowly.

    • Solution: For challenging amines, increasing the reaction time and/or using a slight excess of the amine and coupling reagent can drive the reaction to completion.

Illustrative Amidation Protocol:

G cluster_0 Amide Coupling Workflow start Dissolve 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous DMF add_reagents Add Amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) at 0 °C start->add_reagents react Stir at room temperature for 2-4 hours add_reagents->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Quench with water, extract with EtOAc monitor->workup Upon completion purify Purify by column chromatography workup->purify

Caption: A general workflow for HATU-mediated amide coupling.

Issue 2: Difficulty in Synthesizing the 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid Intermediate

Question: I am struggling to synthesize the key intermediate, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid. The hydrolysis of the corresponding ethyl or methyl ester is proving to be difficult. What are alternative approaches?

Answer: The synthesis of the 7-azaindole core and subsequent functionalization can be challenging. While ester hydrolysis is a common route, alternatives exist if this step is problematic.

Causality and Solutions:

  • Ester Hydrolysis Challenges: The 7-azaindole nucleus can be sensitive to harsh hydrolytic conditions (strong acid or base at high temperatures), leading to decomposition or side reactions.

    • Solution:

      • Mild Saponification: Use milder conditions for saponification. For example, lithium hydroxide (LiOH) in a mixture of THF/water or MeOH/water at room temperature is often effective and less likely to cause degradation.

      • Protecting Groups: If the core is particularly sensitive, consider protecting the pyrrole nitrogen (e.g., with a SEM or tosyl group) before hydrolysis, though this adds extra steps.[6][7]

  • Alternative Synthetic Routes to the Carboxylic Acid:

    • Hemetsberger–Knittel Indole Synthesis: This method can be used to construct the 7-azaindole-2-carboxylate ring system, which can then be hydrolyzed to the carboxylic acid.[5] This involves the condensation of a pyridinecarbaldehyde with an azido acetate.[5]

    • Direct Carboxylation: While less common, direct carboxylation at the C2 position of a protected 7-azaindole using a strong base (like LDA) followed by quenching with CO2 is a potential, though often low-yielding, strategy.

Recommended Ester Hydrolysis Protocol:

ParameterConditionRationale
Reagent LiOH·H₂O (2-4 equivalents)A mild base that minimizes side reactions.
Solvent THF/H₂O or MeOH/H₂O (e.g., 3:1)Ensures solubility of both the ester and the base.
Temperature Room TemperatureAvoids thermal degradation of the 7-azaindole core.
Time 12-24 hoursAllows the reaction to proceed to completion under mild conditions.
Issue 3: Formation of Impurities During Ring Synthesis

Question: During the synthesis of the 7-azaindole core, I am observing significant impurity formation. How can I minimize these side products?

Answer: The formation of the pyrrolopyridine scaffold can be accompanied by various side reactions depending on the chosen synthetic route.

Causality and Solutions:

  • Madelung and Fischer Indole Synthesis Modifications: These classical methods, when adapted for azaindoles, can sometimes lead to regioisomeric mixtures or incomplete cyclization.[8]

    • Solution: Careful control of reaction temperature and the choice of catalyst are crucial. For Fischer-type syntheses, a range of acidic catalysts can be screened (e.g., polyphosphoric acid, zinc chloride) to find the optimal conditions for your specific substrate.

  • Cross-Coupling Strategies: Modern methods often employ palladium-catalyzed cross-coupling reactions to build the core or append substituents.[6]

    • Solution:

      • Ligand Choice: The choice of phosphine ligand is critical in Suzuki or Buchwald-Hartwig reactions to ensure chemoselectivity and high yield.

      • Protecting Groups: The pyrrole nitrogen often requires protection (e.g., with a SEM group) to prevent interference with the catalytic cycle and to improve solubility.[6] Deprotection can sometimes be challenging, so the protecting group should be chosen carefully.[6]

      • Reaction Order: The sequence of cross-coupling steps can be important. For instance, it might be more efficient to perform a Suzuki coupling before a Buchwald-Hartwig amination, or vice-versa, depending on the substrates.[6]

G cluster_1 Cross-Coupling Strategy start Start with 2-Iodo-4-chloropyrrolopyridine suzuki Chemoselective Suzuki Coupling at C-2 start->suzuki buchwald Buchwald-Hartwig Amination at C-4 suzuki->buchwald deprotection Final Deprotection buchwald->deprotection product Target Molecule deprotection->product

Caption: A sequential cross-coupling approach for substituted 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 1H-Pyrrolo[2,3-b]pyridine scaffold in drug discovery?

The 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a bioisostere of indole and purine, which allows it to mimic these structures in biological systems. This property, combined with its ability to form additional hydrogen bonds via the pyridine nitrogen, makes it a highly valuable core in medicinal chemistry.[5] It is a key component in a wide range of kinase inhibitors, including those targeting FGFR, RSK2, and PDE4B, which are implicated in diseases like cancer and inflammatory conditions.[9][10][11][12]

Q2: How can I purify the final this compound product effectively?

Purification is typically achieved through silica gel column chromatography. A gradient elution system, for example, starting with 100% ethyl acetate and gradually adding methanol, is often effective. The polarity of the solvent system will depend on the specific substituents on your final compound. In some cases, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also yield highly pure material.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, several reagents used in these synthetic routes require careful handling:

  • Organolithium Reagents (e.g., LDA, n-BuLi): These are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Palladium Catalysts: While generally stable, some palladium complexes can be toxic and should be handled in a well-ventilated fume hood.

  • Coupling Reagents (e.g., HATU, PyBOP): These can be sensitizers and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Cyanide Salts (e.g., CuCN, NaCN): If your synthesis involves the conversion of a bromide to a nitrile, be aware that cyanide salts are highly toxic.[13] Acidic workups should be avoided to prevent the generation of hydrogen cyanide gas.

Q4: Can microwave irradiation be used to accelerate any of the synthetic steps?

Microwave-assisted synthesis can be a powerful tool for accelerating reactions, particularly cross-coupling reactions like Suzuki couplings.[7] It can significantly reduce reaction times from hours to minutes. However, optimization is required for each specific transformation to avoid decomposition of starting materials or products due to rapid heating.

References

Technical Support Center: Overcoming Solubility Challenges with 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of handling these promising, yet often poorly soluble, compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental workflows effectively.

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, the very features that make these molecules potent therapeutic agents—their planar structure, potential for strong intermolecular interactions, and often lipophilic nature—frequently lead to significant solubility challenges. This guide offers a structured approach to understanding and overcoming these issues.

Troubleshooting Guide: From "DMSO Shock" to Advanced Formulations

This section addresses common problems encountered during routine experiments. The workflow below provides a logical progression for diagnosing and solving solubility issues.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Intermediate Strategies cluster_3 Advanced Formulation A Compound precipitates in aqueous buffer B Step 1: Optimize Dilution Protocol - Lower final DMSO concentration - Use stepwise dilution - Add stock to vortexing buffer - Warm the buffer A->B C Is the solution clear? B->C Implement D Step 2: Modify Formulation Buffer - Adjust pH - Add co-solvents (e.g., Ethanol, PEG 400) - Add surfactants (e.g., Tween-80) C->D No G Problem Solved C->G Yes E Is the solution clear? D->E Test F Step 3: Advanced Techniques - Cyclodextrin Complexation - Amorphous Solid Dispersion (ASD) - Lipid-Based Formulations E->F No E->G Yes F->G Implement

Caption: A logical workflow for troubleshooting solubility issues.

Q1: My compound, dissolved in DMSO, precipitates the moment I add it to my aqueous assay buffer. What's happening and how do I fix it?

A1: You are experiencing a common phenomenon known as "DMSO shock" or precipitation upon dilution.[3][4] Many organic molecules, including the this compound series, are highly soluble in pure DMSO but have very low aqueous solubility. When your DMSO stock is rapidly introduced into the aqueous buffer, the DMSO disperses, and the local solvent environment around your compound becomes predominantly aqueous. This abrupt change in polarity causes the compound to crash out of the solution.[5]

Here are immediate steps to mitigate this issue:

  • Decrease the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤1%, but ideally <0.5%) without affecting the biological results. This might require making a more concentrated DMSO stock solution.[6]

  • Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the stock directly to the final buffer volume, try adding the DMSO stock dropwise to the side of the tube while the buffer is vortexing. This promotes rapid dispersion and prevents localized high concentrations of your compound.[3][7]

  • Use a Stepwise Dilution: Create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in pure DMSO to get a 1 mM stock. Then, dilute this 1:100 into your aqueous buffer. This gradual reduction in the organic solvent concentration can be less of a "shock."[3]

  • Warm the Aqueous Buffer: Gently warming your aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes increase the kinetic solubility of your compound and help keep it in solution during dilution.[3]

Q2: I've optimized my dilution protocol, but my compound still isn't soluble enough for my required assay concentration. What's the next step?

A2: If simple dilution optimization is insufficient, the next step is to modify the composition of your aqueous buffer to make it more hospitable to your compound.

  • pH Adjustment: The 1H-pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms.[4] Altering the pH of your buffer can ionize these sites, forming a more soluble salt in situ. For this scaffold, lowering the pH (e.g., to pH 5.0-6.5) may protonate the pyridine nitrogen, increasing aqueous solubility. However, you must ensure the new pH is compatible with your biological assay (e.g., enzyme activity, cell viability).[5][8]

  • Use of Co-solvents: Adding a small amount of a water-miscible organic solvent (a co-solvent) to your final buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5] Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol. You may need to test a range of concentrations (e.g., 1-10%) to find the optimal balance between solubility enhancement and maintaining biological activity.

  • Addition of Surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. This is a common strategy in cell-based assays.[5]

Q3: Even with buffer modifications, I can't achieve the high concentrations needed for my in vivo studies. What advanced formulation strategies should I consider?

A3: For high-concentration dosing, especially for animal studies, you'll likely need to move beyond simple buffer additives and employ more advanced formulation techniques. These methods aim to fundamentally alter the physical state of the compound to enhance its solubility and dissolution rate.

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful strategies.[9] Crystalline compounds have a highly ordered lattice structure that requires significant energy to break, contributing to low solubility. In an ASD, the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[9][10] This high-energy amorphous form has a much greater apparent solubility and faster dissolution rate.[11] (See Experimental Protocol 2 for a detailed method).

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble drug molecules, like your this compound analog, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the drug's aqueous solubility.[13][14][15] (See Experimental Protocol 3 for a detailed method).

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, like the gastrointestinal tract. The drug remains dissolved in the lipid droplets, which facilitates absorption.

Frequently Asked Questions (FAQs)

Q4: What are the key structural features of this compound analogs that contribute to poor solubility?

A4: The solubility of these analogs is a complex interplay of several factors:

  • Crystal Lattice Energy: The planar nature of the 7-azaindole ring system allows for efficient crystal packing through π-π stacking. Additionally, the carboxamide group and the pyrrole N-H are excellent hydrogen bond donors and acceptors, leading to strong intermolecular hydrogen bonding networks in the solid state. This results in a high crystal lattice energy, which must be overcome for the molecule to dissolve.

  • Lipophilicity (LogP): Many kinase inhibitors are designed to fit into hydrophobic ATP-binding pockets, which often necessitates lipophilic substituents on the core scaffold.[5] While crucial for potency, these groups increase the compound's hydrophobicity and decrease its aqueous solubility. The overall LogP of the molecule is a key determinant of its solubility.

  • Molecular Symmetry and Planarity: High degrees of molecular symmetry and planarity can lead to tighter crystal packing and, consequently, lower solubility. Strategically introducing substituents that disrupt this planarity can sometimes improve solubility by making crystal packing less favorable.[16]

Q5: How do different substituents on the this compound core affect solubility?

A5: Substituents have a profound impact on solubility.[17][18][19]

  • Ionizable Groups: Adding acidic or basic functional groups (e.g., amines, carboxylic acids) provides handles for salt formation and allows for pH-dependent solubility enhancement.

  • Polar, Non-ionizable Groups: Incorporating polar groups that can hydrogen bond with water (e.g., hydroxyls, methoxy groups) can increase hydrophilicity and improve solubility, provided they don't also increase crystal packing energy.

  • Alkyl and Aryl Groups: These are typically lipophilic and will generally decrease aqueous solubility. Their size, shape, and position can also influence crystal packing.

Q6: Where can I find reliable solubility data for these compounds?

A6: Finding a comprehensive database for a specific analog series is rare. However, you can start with the parent scaffold and build from there. The following table provides solubility data for the core 7-azaindole in various solvents, which can guide your initial solvent screening for your analogs.

Table 1: Experimentally Determined Solubility of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) in Various Solvents at Different Temperatures.

SolventTemperature (K)Mole Fraction Solubility (x10³)
Methanol 298.15135.20
313.15205.70
Ethanol 298.1580.34
313.15127.80
Isopropanol 298.1586.86
313.15141.50
Acetone 298.15215.30
313.15321.60
Acetonitrile 298.1550.11
313.1581.04
Ethyl Acetate 298.1586.67
313.15139.70
Tetrahydrofuran (THF) 298.15288.70
313.15405.80
n-Hexane 298.150.82
313.151.48

(Data adapted from Deng, Z., et al. (2020). Journal of Chemical & Engineering Data)

This data shows that polar aprotic solvents like THF and acetone are excellent solvents for the parent scaffold, while alcohols are also effective. As expected, non-polar solvents like n-hexane are very poor. This provides a rational basis for selecting solvents for your own experiments.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of a this compound Analog

This protocol describes the equilibrium shake-flask method, a standard for determining thermodynamic solubility.[8][16][20]

Materials:

  • Your this compound analog (solid powder)

  • A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a suitable column and validated analytical method for your compound

  • Orbital shaker/incubator

  • Centrifuge and/or 0.22 µm syringe filters

Procedure:

  • Preparation: Prepare a set of vials for each pH buffer to be tested (in triplicate).

  • Addition of Compound: Add an excess amount of your solid compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. This ensures saturation.

  • Incubation: Add a fixed volume of the respective pH buffer to each vial. Seal the vials tightly.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, separate the solid from the liquid by either centrifuging the vials at high speed or by filtering the supernatant through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles.

  • Sample Preparation for Analysis: Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the average solubility (e.g., in µg/mL or µM) at each pH point. Plot the solubility as a function of pH to generate the pH-solubility profile.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general workflow for preparing an ASD, a robust method for significantly enhancing solubility.[11][21][22]

G A 1. Solution Preparation - Dissolve drug and polymer (e.g., HPMCAS, PVP/VA) in a common volatile solvent (e.g., Acetone, Methanol) B 2. Atomization - Pump the solution through a nozzle, creating a fine spray of droplets A->B C 3. Drying - Hot drying gas (e.g., Nitrogen) rapidly evaporates the solvent from the droplets B->C D 4. Collection - Solid amorphous particles are separated from the gas stream by a cyclone C->D E Final Product: Amorphous Solid Dispersion Powder D->E

Caption: Workflow for preparing an Amorphous Solid Dispersion via spray drying.

Materials:

  • Your this compound analog ("API")

  • A suitable polymer (e.g., HPMCAS-LF, PVP/VA 64, Soluplus®)

  • A volatile organic solvent in which both API and polymer are soluble (e.g., acetone, methanol, or a mixture)

  • Laboratory-scale spray dryer

  • Vacuum oven

Procedure:

  • Formulation Preparation: Prepare a solution by dissolving the API and the chosen polymer in the selected solvent system. A typical starting point is a 20-40% drug loading (e.g., 200 mg API and 800 mg polymer). The total solids concentration in the solvent should typically be between 2-10% (w/v).

  • Spray Dryer Setup: Set the parameters of the spray dryer. These are highly instrument- and formulation-dependent but typical starting points are:

    • Inlet Temperature: 90-140°C

    • Atomizing Air Flow: Set to achieve a fine droplet size.

    • Feed Pump Rate: Adjusted to maintain a target outlet temperature (e.g., 40-60°C). The outlet temperature should be well below the boiling point of the solvent but high enough to ensure complete drying.

  • Spray Drying: Pump the feed solution through the atomizer into the drying chamber. The hot nitrogen gas will rapidly evaporate the solvent, "freezing" the API in an amorphous state within the polymer matrix.

  • Collection: The resulting dry powder (the ASD) is collected from the cyclone separator.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization (Crucial): Confirm the amorphous nature of your ASD using techniques like Powder X-Ray Diffraction (PXRD), which should show a broad halo instead of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC), which should show a single glass transition temperature (Tg).

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses the lyophilization (freeze-drying) method to prepare a solid drug-cyclodextrin complex.[12][23]

Materials:

  • Your this compound analog

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD))

  • Ethanol or another suitable organic solvent

  • Purified water

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve the Drug: Dissolve a known amount of your compound in a minimal amount of a suitable organic solvent, such as ethanol.

  • Dissolve the Cyclodextrin: In a separate container, dissolve the cyclodextrin in purified water. A common molar ratio to start with is 1:1 (drug:cyclodextrin), but this can be optimized. HP-β-CD and SBE-β-CD are highly water-soluble.

  • Mixing: Slowly add the drug solution to the vortexing cyclodextrin solution. This may result in a clear solution as the complex forms.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation.

  • Freezing: Freeze the resulting solution completely (e.g., at -80°C).

  • Lyophilization: Place the frozen sample on a freeze-dryer and run a cycle until all the solvent (water and organic solvent) has been removed by sublimation. This will result in a fluffy, solid powder.

  • Characterization: The formation of the inclusion complex can be confirmed by various techniques, including DSC (disappearance of the drug's melting peak), FTIR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility of the resulting complex should then be tested in water or buffer and compared to the free drug.

By applying these troubleshooting strategies and formulation protocols, researchers can effectively overcome the solubility hurdles associated with this compound analogs, enabling more reliable and translatable results in both in vitro and in vivo settings.

References

Technical Support Center: Purification of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important scaffold, commonly known as the 7-azaindole-2-carboxamide core. These compounds are prevalent in modern drug discovery, often serving as potent kinase inhibitors and modulators of various biological targets[1][2][3][4].

However, their unique physicochemical properties—stemming from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, coupled with a polar carboxamide group—present significant purification challenges. Common issues include high polarity, low solubility in common organic solvents, strong interactions with silica gel, and potential for instability.[5][6]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.

Part 1: Troubleshooting Flash Chromatography

Flash column chromatography is the workhorse of purification in synthetic chemistry. However, the polar and basic nature of the 7-azaindole nucleus can lead to frustrating outcomes like severe streaking, poor recovery, or complete retention on the column.

FAQ 1: My compound is streaking badly on the TLC plate and column. How can I fix this?

Answer:

Streaking is the most common issue encountered with this class of compounds. It is typically caused by the basic nitrogen on the pyridine ring interacting strongly and non-uniformly with the acidic silanol groups on the surface of the silica gel. This leads to a slow, continuous elution process rather than a compact band.

Causality: The lone pair on the pyridine nitrogen (a pKa of ~5 for pyridine itself) acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the acidic silica surface (pKa ~4-5). The carboxamide group also contributes to this polar interaction.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[7] This allows your compound to elute based on polarity differences rather than acid-base interactions.

    • Triethylamine (TEA): Add 0.1–2.0% TEA to your eluent system (e.g., DCM/MeOH or EtOAc/Hexanes). TEA is volatile and can usually be removed under high vacuum.

    • Ammonia in Methanol: For very polar compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol, used as the polar component in a solvent system with dichloromethane (DCM), can be highly effective.[8]

  • Alternative Stationary Phases: If base additives do not resolve the issue or are incompatible with your molecule, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina is often a better choice for basic compounds as it minimizes the strong acidic interactions.[6]

    • Deactivated Silica: You can deactivate silica gel by pre-treating it to reduce its acidity, although this is a more complex procedure.[8]

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography is an excellent alternative where streaking is less common. Eluents are typically mixtures of water and acetonitrile or methanol.

Workflow for Troubleshooting Streaking

A Start: Compound Streaking on Silica TLC B Add 0.5-1% Triethylamine (TEA) to Eluent A->B C Is streaking resolved and Rf acceptable? B->C Analyze TLC D Optimize % TEA and solvent ratio. Proceed to column. C->D Yes E Try alternative base: e.g., 1-10% of NH4OH in MeOH as polar component C->E No F Is streaking resolved? E->F Analyze TLC F->D Yes G Consider alternative stationary phase F->G No H Use Alumina (Neutral or Basic) G->H I Use Reverse-Phase (C18) Silica G->I

Caption: A decision-making workflow for addressing compound streaking during chromatography.

FAQ 2: My compound won't elute from the silica column, even with highly polar solvents like 20% Methanol in DCM.

Answer:

This is a common problem for highly polar derivatives, especially those with additional polar functional groups or a free N-H on the pyrrole ring.

Probable Causes & Solutions:

  • Extreme Polarity: The compound's polarity may be too high for normal-phase chromatography.

    • Solution: Switch to a reverse-phase (C18) system. Highly polar compounds often elute quickly in reverse-phase systems, sometimes even in 100% water or with a low percentage of organic solvent.[9]

  • Decomposition on Silica: The acidic nature of silica gel can cause sensitive molecules to decompose.[8] If your compound is unstable, it may be degrading at the origin and will never elute.

    • How to Check: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or a streak from the baseline that wasn't there in the initial co-spot, your compound is likely unstable on silica.

    • Solution: Use a less harsh stationary phase like neutral alumina or Florisil, or opt for reverse-phase chromatography or recrystallization.[8]

  • Inadequate Solubility in Mobile Phase: The compound might be spotting well on TLC but has poor solubility in the bulk mobile phase, causing it to precipitate at the top of the column when loaded.

    • Solution: Load the compound onto the column by adsorbing it onto a small amount of silica gel (dry loading) rather than injecting it as a concentrated solution. Ensure the mobile phase you are using is a good solvent for your compound.

ProblemProbable CauseSuggested Solution
No Elution Compound is too polar for normal phase.Switch to reverse-phase (C18) chromatography.
Compound is decomposing on silica gel.Test stability on a TLC plate.[8] Use alumina or purify by another method.
Compound precipitated during loading.Use a dry-loading technique. Ensure mobile phase can solubilize the compound.
Poor Separation Co-eluting impurities of similar polarity.Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH).[7] Consider preparative HPLC for difficult separations.
Tailing/Band BroadeningIncrease the polarity of the eluent more sharply after your compound starts to elute to push it off the column faster.[8]

Part 2: Troubleshooting Recrystallization

Recrystallization can be an excellent, cost-effective method for obtaining highly pure material, but finding the right solvent system for the often poorly soluble 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides can be challenging.[5]

FAQ 3: I can't find a single solvent for recrystallization. My compound is either insoluble in everything or soluble in everything.

Answer:

This is a classic scenario that calls for a two-solvent (solvent/anti-solvent) system. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

Protocol: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "solvent" (e.g., DMSO, DMF, Methanol, or Acetone). Ensure it is fully dissolved.

  • Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., Water, Diethyl Ether, or Hexanes) to the hot solution dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly under high vacuum.

Important Consideration: Be aware that recrystallization can sometimes lead to the formation of different crystal forms (polymorphs) or trap solvent molecules in the crystal lattice (solvatomorphs), which may have different physical properties and even biological activities.[10] Always characterize your final product by NMR, melting point, and other relevant techniques.

Common "Solvents" (High Solubility)Common "Anti-Solvents" (Low Solubility)
Dimethylformamide (DMF)Water
Dimethyl sulfoxide (DMSO)Diethyl Ether
Methanol / EthanolHexanes / Heptane
AcetoneWater
Tetrahydrofuran (THF)Hexanes / Heptane

Part 3: General Purification Strategy

Choosing the right purification technique is critical for success. The following guide helps you decide on the best approach based on the scale and purity requirements of your experiment.

Purification Strategy Selection Guide

Start Start: Crude Product Obtained Purity Crude Purity > 85%? Start->Purity Scale Scale > 5g? Recrystallize Attempt Recrystallization First Purity->Recrystallize Yes Flash Perform Flash Chromatography Purity->Flash No FinalPurity Final Purity > 98% Needed? PrepHPLC Use Preparative HPLC FinalPurity->PrepHPLC Yes Finish Characterize Final Product (NMR, LCMS, MP) FinalPurity->Finish No Recrystallize->FinalPurity Flash->FinalPurity PrepHPLC->Finish

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

Technical Support Center: Optimization of Reaction Conditions for 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 7-azaindole scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this privileged heterocyclic system. As a bioisostere of indole, 7-azaindole and its derivatives are crucial components in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of a nitrogen atom into the six-membered ring presents unique challenges and opportunities in synthetic strategies, particularly concerning regioselectivity and reactivity.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and optimize your reaction conditions for successful 7-azaindole functionalization.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when working with 7-azaindole.

Q1: Why is regioselectivity a major challenge in the functionalization of 7-azaindole?

A1: The 7-azaindole ring system has multiple C-H bonds with varying degrees of reactivity, making selective functionalization at a single desired position difficult. The pyridine nitrogen can act as a coordinating site for metal catalysts, influencing the regiochemical outcome.[4][5] Furthermore, the electronic properties of the bicyclic system can lead to a mixture of products if reaction conditions are not carefully controlled.[6]

Q2: What are the most common strategies to control regioselectivity in 7-azaindole functionalization?

A2: Several strategies are employed to achieve regioselectivity:

  • Directed Metalation: Using a directing group (DG), typically installed on the N1 or N7 nitrogen, can direct lithiation or other metalation to a specific ortho position (e.g., C2 or C6).[7][8][9][10]

  • Protecting Groups: N-protection can modulate the electronic properties of the ring system and prevent unwanted side reactions at the nitrogen atom.[11]

  • Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst, ligand, and additives can significantly influence which C-H bond is activated.[12][13]

  • Inherent Reactivity: Under certain conditions, the inherent electronic properties of the 7-azaindole nucleus can favor functionalization at specific positions, such as C3 for electrophilic substitution.

Q3: What are the key advantages of using palladium-catalyzed cross-coupling reactions for 7-azaindole functionalization?

A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming C-C, C-N, and C-O bonds with 7-azaindole.[12][14][15] These methods offer several advantages:

  • Broad Substrate Scope: A wide variety of coupling partners can be used.[16]

  • Functional Group Tolerance: They are often compatible with a range of functional groups, which is crucial in the late-stage functionalization of complex molecules.

  • High Efficiency: These reactions can provide high yields of the desired products under relatively mild conditions.[17]

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during the functionalization of 7-azaindole.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Problem 1: Low or no product yield in a Suzuki-Miyaura coupling of a bromo-7-azaindole.

  • Potential Cause 1: Catalyst Deactivation. The pyridine nitrogen of the 7-azaindole can coordinate to the palladium center and inhibit its catalytic activity.[6]

    • Suggested Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or DavePhos, which can stabilize the active palladium species and promote reductive elimination.[12]

      • Catalyst Precursor: Use a pre-formed palladium catalyst complex that is more resistant to deactivation.

      • N-Protection: Protecting the 7-azaindole nitrogen with a suitable group (e.g., Boc, SEM) can prevent coordination to the palladium catalyst.

  • Potential Cause 2: Inefficient Transmetalation. The transfer of the organoboron species to the palladium center may be slow.

    • Suggested Solution:

      • Base Selection: Use a stronger base like Cs₂CO₃ or K₃PO₄ to facilitate the formation of the boronate species.

      • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary to dissolve both the organic and inorganic reagents.

  • Potential Cause 3: Degradation of the Boronic Acid. Boronic acids can be unstable under certain reaction conditions.

    • Suggested Solution:

      • Use the corresponding pinacol boronate ester (BPin), which is generally more stable.

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Problem 2: Formation of significant amounts of dehalogenated (hydrodehalogenation) byproduct.

  • Potential Cause 1: Presence of Protic Impurities. Water or other protic impurities can lead to the protonolysis of the organopalladium intermediate.

    • Suggested Solution:

      • Use anhydrous solvents and reagents.

      • Thoroughly dry all glassware before use.

  • Potential Cause 2: Slow Cross-Coupling Rate. If the desired coupling reaction is slow, side reactions like hydrodehalogenation can become more prominent.

    • Suggested Solution:

      • Increase the reaction temperature.

      • Optimize the catalyst and ligand loading.

B. C-H Functionalization

Problem 3: Poor regioselectivity in a direct C-H arylation reaction.

  • Potential Cause 1: Multiple Reactive C-H Bonds. The 7-azaindole ring has several C-H bonds that can be activated under similar conditions.[18]

    • Suggested Solution:

      • Directed Metalation: If possible, introduce a directing group to favor functionalization at a specific position.[7][8][9]

      • Steric Hindrance: Utilize bulky reagents or catalysts that will preferentially react at the most sterically accessible C-H bond.

      • Solvent and Additive Effects: Systematically screen different solvents and additives (e.g., acids, bases) as they can significantly influence the regioselectivity of C-H activation.[13]

  • Potential Cause 2: Over-functionalization (multiple arylations).

    • Suggested Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the coupling partner. Use a slight excess or a 1:1 ratio.

      • Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is formed.

      • Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-functionalization.

III. Experimental Protocols

Protocol 1: Palladium-Catalyzed C-2 Arylation of N-H 7-Azaindole

This protocol is adapted from a general procedure for the C-2 arylation of heterocycles.[13]

Materials:

  • 7-Azaindole

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 7-azaindole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add K₂CO₃ (2.0 mmol) to the tube.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C-2 arylated 7-azaindole.

Protocol 2: Directed ortho-Metalation (DoM) for C-6 Functionalization

This protocol is based on the use of a removable directing group for regioselective functionalization.[7][9]

Step 1: N-7 Protection with a Directing Group (e.g., Carbamoyl)

  • To a solution of 7-azaindole (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add N,N-diisopropylcarbamoyl chloride (1.1 mmol) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-7 carbamoyl protected 7-azaindole.

Step 2: C-6 Lithiation and Electrophilic Quench

  • To a solution of the N-7 protected 7-azaindole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add s-butyllithium (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., iodomethane, 1.2 mmol) and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the C-6 functionalized product.

IV. Data Presentation and Visualization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Bromo-7-azaindole

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane11085[12]
3Pd(dppf)Cl₂-KOAcDMA9064[19]
4Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10092

Yields are for illustrative purposes and may vary depending on the specific substrates and reaction scale.

Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield in Cross-Coupling catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand ligand catalyst->ligand Ligand appropriate? n_protection n_protection catalyst->n_protection Catalyst poisoning? base base conditions->base Base strength/solubility? temp temp conditions->temp Temperature too low? anhydrous anhydrous reagents->anhydrous Anhydrous conditions? boronic_acid boronic_acid reagents->boronic_acid Boronic acid stable? ligand_change Use bulky, e--rich ligand (e.g., SPhos, XPhos) ligand->ligand_change n_protection_add Add N-protecting group n_protection->n_protection_add base_change Switch to stronger base (e.g., Cs2CO3, K3PO4) base->base_change temp_increase Increase temperature temp->temp_increase anhydrous_ensure Use dry solvents/reagents anhydrous->anhydrous_ensure boronic_ester Use boronate ester (BPin) boronic_acid->boronic_ester

Caption: Troubleshooting decision tree for low-yielding 7-azaindole cross-coupling reactions.

V. References

  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. --INVALID-LINK--

  • Scite.ai. (n.d.). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. --INVALID-LINK--

  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. --INVALID-LINK--

  • ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from --INVALID-LINK--

  • Marques, M. M. B., Santos, A. S., & Mortinho, A. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from --INVALID-LINK--

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. --INVALID-LINK--

  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis. Retrieved from --INVALID-LINK--

  • DTIC. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Retrieved from --INVALID-LINK--

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11974-11988. --INVALID-LINK--

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from --INVALID-LINK--

  • A2B Chem. (n.d.). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). optimization of reaction conditions for 7-Azaoxindole synthesis. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from --INVALID-LINK--

  • Liu, J., Xu, G., Tang, S., & Chen, Q. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 22(23), 9238-9243. --INVALID-LINK--

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐... Retrieved from --INVALID-LINK--

  • ACS Central Science. (n.d.). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. Retrieved from --INVALID-LINK--

  • Kaur, M. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. University of Calgary. --INVALID-LINK--

  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from --INVALID-LINK--

  • Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from --INVALID-LINK--

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8694. --INVALID-LINK--

  • Marques, M. M. B., Santos, A. S., & Mortinho, A. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. --INVALID-LINK--

References

Technical Support Center: Enhancing the Oral Bioavailability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, a scaffold commonly known as 7-azaindole-2-carboxamide. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, the planar, heterocyclic nature of this core often leads to poor aqueous solubility and high crystallinity, presenting significant challenges in achieving adequate oral bioavailability.[4]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and navigate the complexities of enhancing the oral bioavailability of these promising compounds.

Section 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses fundamental questions regarding the bioavailability challenges inherent to the this compound scaffold and the initial steps required for characterization.

Q1: What is this compound and why is it a significant scaffold in drug discovery?

A1: 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound.[5][6] The 2-carboxamide derivative is a key pharmacophore that can form critical hydrogen bond interactions with protein targets. This scaffold is prevalent in the development of inhibitors for various kinases (e.g., JAK3, ATM, FGFR, TNIK) and other enzymes like phosphodiesterase 4B (PDE4B), making it highly valuable in oncology, immunology, and anti-inflammatory research.[1][7][8][9][10]

Q2: What is oral bioavailability and why is it frequently a challenge for this class of drugs?

A2: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[11][12] Low bioavailability is a common failure point for drug candidates and is often caused by a combination of factors.[11][13] For this compound derivatives, the primary challenges are:

  • Poor Aqueous Solubility: The rigid, planar structure often leads to strong crystal lattice energy and low solubility in gastrointestinal fluids, limiting the amount of drug that can dissolve and be absorbed.

  • Slow Dissolution Rate: Consequent to poor solubility, the rate at which the solid drug dissolves can be slower than the gastrointestinal transit time, leading to incomplete absorption.[13]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the gut wall or liver (first-pass effect) can reduce the amount of active drug.[12][13]

Q3: My lead compound has poor oral exposure. What are the first experimental steps to diagnose the problem?

A3: A systematic approach is crucial. Before attempting formulation changes, you must understand the root cause of the low bioavailability.

  • Determine Aqueous Solubility: Measure the thermodynamic solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines. This will confirm if the compound is solubility-limited.

  • Assess Lipophilicity (LogP/LogD): The balance between solubility and permeability is critical. A high LogP (typically >3) can indicate potential solubility issues, while a very low LogP might suggest poor membrane permeability.[12]

  • Evaluate Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any polymorphism. Different crystal forms can have vastly different solubilities and dissolution rates.

  • Conduct a Preliminary Dissolution Test: A simple dissolution test using the unformulated active pharmaceutical ingredient (API) can provide a baseline for its dissolution rate.[14]

  • Run an In Vitro Permeability Assay: Use a model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability.[15] If results are ambiguous, proceed to a cell-based model like Caco-2, which can also indicate the potential for active efflux.[15]

The workflow below illustrates a systematic approach to identifying and addressing bioavailability challenges.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Strategy Selection & Execution A Initial Compound (Low Oral Exposure) B Measure Physicochemical Properties (Solubility, LogP, Solid State) A->B C Assess In Vitro ADME (Dissolution, Permeability) B->C D Solubility/Dissolution Limited? C->D E Permeability Limited? D->E No F Formulation Strategy (ASD, Nanosizing, Lipid-Based) D->F Yes G Chemical Modification (Salt Formation, Prodrug) E->G Yes H In Vitro Evaluation (Biorelevant Dissolution) F->H G->H I In Vivo PK Study H->I I->A Iterate / Optimize

Caption: Bioavailability Enhancement Workflow.

Section 2: Formulation Strategies & Troubleshooting

Once low solubility and/or slow dissolution are confirmed as the primary hurdles, formulation strategies are employed. This section provides troubleshooting for common issues encountered with these techniques.

2.1 Particle Size Reduction (Micronization & Nanosizing)

Q4: We used jet milling to micronize our API, but the dissolution profile barely improved. What went wrong?

A4: This is a common issue. While micronization increases surface area, its effectiveness can be negated by several factors:

  • Particle Agglomeration: Fine particles have high surface energy and tend to re-agglomerate into larger clusters, especially in an aqueous environment. This reduces the effective surface area available for dissolution.

  • Poor Wettability: If the API is highly hydrophobic, the surrounding dissolution medium may not be able to effectively wet the particle surfaces, even if the surface area is large.

  • Troubleshooting Steps:

    • Introduce Wetting Agents: Include a low concentration of a surfactant (e.g., sodium lauryl sulfate - SLS) or a hydrophilic polymer in your formulation to improve particle wetting.

    • Co-processing: Consider co-milling the API with a hydrophilic excipient like lactose or mannitol to create a more dispersible mixture.

2.2 Amorphous Solid Dispersions (ASDs)

Q5: How do I select the most suitable polymer for creating a stable Amorphous Solid Dispersion (ASD) with my compound?

A5: Polymer selection is critical for the success of an ASD. The goal is to find a polymer that is miscible with your drug and can prevent it from recrystallizing.[16]

  • Key Polymer Properties to Consider:

    • Miscibility: The drug and polymer should form a single-phase system. This can be predicted using computational models (e.g., Flory-Huggins interaction parameter) and confirmed experimentally by measuring the glass transition temperature (Tg) of the dispersion. A single, sharp Tg indicates good miscibility.

    • Glass Transition Temperature (Tg): The polymer should have a high Tg to provide anti-plasticization to the drug, reducing molecular mobility and inhibiting crystallization. Common choices include PVP, HPMC-AS, and Soluplus®.

    • Hygroscopicity: Absorbed water can act as a plasticizer, lowering the Tg of the dispersion and increasing the risk of crystallization. Select a less hygroscopic polymer if your drug is sensitive to moisture.

Q6: My ASD shows excellent "spring" (high initial concentration in dissolution), but it quickly crashes out of solution (the "parachute" fails). How can I maintain supersaturation?

A6: This phenomenon, known as the "spring and parachute" effect, is common with ASDs. The "spring" is the rapid dissolution of the high-energy amorphous form to a supersaturated concentration. The "parachute" refers to maintaining this state. Failure of the parachute is due to rapid precipitation of the more stable, less soluble crystalline form.

  • Troubleshooting Strategies:

    • Use a Precipitation Inhibitor: The formulation polymer itself (e.g., HPMC-AS) often acts as a precipitation inhibitor. You may need to select a different polymer or add a secondary inhibitor.

    • Optimize Drug Loading: High drug loading increases the chemical potential driving precipitation. Experiment with lower drug-to-polymer ratios to see if stability improves.

    • Use Biorelevant Media: Test your ASD in fasted-state simulated intestinal fluid (FaSSIF) or fed-state (FeSSIF). These media contain bile salts and phospholipids that can help solubilize the drug and may provide a more clinically relevant "parachute."[17]

2.3 Lipid-Based Formulations

Q7: We are developing a Self-Emulsifying Drug Delivery System (SEDDS), but the results are inconsistent. Sometimes it forms a fine emulsion, other times it's cloudy and separates. What's the issue?

A7: The performance of SEDDS is highly dependent on the precise ratio of its components (oil, surfactant, co-surfactant/co-solvent) and the solubility of the drug in this system.[18]

  • Common Causes of Inconsistency:

    • Component Immiscibility: Not all oils, surfactants, and co-solvents are fully miscible in all proportions. You must construct a ternary phase diagram to identify the optimal ratios that lead to a stable microemulsion.

    • Drug Precipitation: The drug must remain fully dissolved in the lipid vehicle. If the drug loading is too high, it can precipitate upon storage or during emulsification, leading to poor performance.

    • Sensitivity to Dilution: The formulation may be sensitive to the pH or ionic strength of the aqueous medium it is being diluted into.

  • Troubleshooting Steps:

    • Systematic Component Screening: Screen a variety of generally recognized as safe (GRAS) oils, surfactants, and co-solvents for their ability to solubilize your drug.

    • Construct Ternary Phase Diagrams: This is an essential step to map the emulsification regions and identify robust formulation compositions.

    • Assess Drug Loading Limits: Determine the saturation solubility of your compound in the chosen lipid vehicle to prevent precipitation issues.

Section 3: In Vitro Characterization & Troubleshooting

Robust in vitro assays are essential for evaluating your formulations before moving into costly in vivo studies.

Q8: Our dissolution results for the same formulation batch are highly variable between runs. What are the most common sources of error in a dissolution test?

A8: Dissolution testing can be prone to variability if not carefully controlled.[19][20] Common culprits include:

  • Inadequate Media Degassing: Dissolved air in the medium can form bubbles on the dosage form and apparatus, altering hydrodynamics and reducing the effective surface area for dissolution. Always use properly degassed media.

  • Vibration: External vibration (from pumps, stir plates, etc.) can significantly and erratically increase the dissolution rate. Place the dissolution bath on a stable, vibration-dampened surface.[20]

  • Sampling and Filtering: Incorrect sampling position, filter incompatibility (drug adsorbing to the filter), or post-sampling precipitation can all lead to inaccurate results.[19][20] Ensure your sampling and filter types are validated for the specific drug and formulation.

  • Coning: For poorly soluble drugs, undissolved powder can form a cone at the bottom of the vessel, which is a common issue with the USP Apparatus 2 (paddle). This reduces the exposed surface area. Consider using USP Apparatus 1 (basket) or adding a small amount of surfactant to the media if appropriate.

The diagram below maps common bioavailability issues to potential formulation solutions.

G Problem1 Poor Aqueous Solubility Strategy1 Amorphous Solid Dispersion (ASD) Problem1->Strategy1 addresses Strategy3 Lipid-Based Systems (SEDDS, SMEDDS) Problem1->Strategy3 addresses Strategy4 Salt Formation Problem1->Strategy4 addresses Strategy5 Complexation (e.g., with Cyclodextrins) Problem1->Strategy5 addresses Problem2 Slow Dissolution Rate Problem2->Strategy1 addresses Strategy2 Particle Size Reduction (Micronization/Nanosizing) Problem2->Strategy2 addresses Problem2->Strategy3 addresses Problem2->Strategy4 addresses Problem3 Chemical Instability in GI Problem3->Strategy1 can protect Problem4 High First-Pass Metabolism Problem4->Strategy3 can mitigate Strategy6 Prodrug Approach Problem4->Strategy6 can mitigate

Caption: Mapping Bioavailability Problems to Formulation Strategies.

Section 4: In Vivo Pharmacokinetic Studies (FAQs)

The ultimate test of any formulation is its performance in vivo.

Q9: We have developed a formulation with excellent in vitro dissolution. However, the oral bioavailability in our rat study was still very low (<5%). What could be the reason?

A9: A disconnect between in vitro and in vivo results points towards factors not captured by simple dissolution tests.[21] The most likely culprits are:

  • High First-Pass Metabolism: The drug is likely being absorbed from the gut but is then extensively metabolized by enzymes (like Cytochrome P450s) in the intestinal wall and/or the liver before it can reach systemic circulation.[12][13]

  • Active Efflux: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen after it has been absorbed.

  • Poor In Vivo Solubility/Precipitation: The conditions in the GI tract (presence of bile, food effects, changing pH) can be very different from your in vitro dissolution media, potentially causing the drug to precipitate after release from the formulation.

  • Next Steps:

    • Conduct an In Vitro Metabolism Study: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability.[21] This will reveal if it's a high-clearance compound.

    • Run a Caco-2 Bidirectional Transport Study: This will determine if your compound is a substrate for efflux transporters like P-gp.

    • Include an IV Dose Arm: An intravenous (IV) dosing arm in your pharmacokinetic study is essential.[22] Comparing the Area Under the Curve (AUC) from oral (PO) and IV administration allows you to calculate the absolute bioavailability and distinguish between poor absorption and high clearance.

Q10: How is absolute oral bioavailability (F%) calculated and what do the key PK parameters mean?

A10: Absolute bioavailability is calculated by comparing the plasma exposure after oral and intravenous administration.[13][23] The formula is: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Where:

  • AUCPO is the Area Under the plasma concentration-time Curve after oral administration.[13]

  • AUCIV is the Area Under the Curve after intravenous administration.[13]

  • DosePO and DoseIV are the administered oral and IV doses, respectively.

Key parameters obtained from a PK study include:[22][24]

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.

Section 5: Summary Tables & Protocols
Table 1: Comparison of Common Bioavailability Enhancement Strategies
StrategyMechanism of ActionKey AdvantagesKey Disadvantages & Challenges
Particle Size Reduction Increases surface area, enhancing dissolution rate.[16]Simple, well-established technology.Limited by drug wettability; risk of particle agglomeration; may not be effective for highly insoluble compounds.
Amorphous Solid Dispersion Creates a high-energy, amorphous form of the drug dispersed in a polymer, increasing solubility and dissolution.[16]Can achieve significant increases in apparent solubility; potential for supersaturation.Requires careful polymer selection; risk of physical instability (recrystallization); potential for in vivo precipitation.
Lipid-Based Systems (SEDDS) Drug is dissolved in a lipid vehicle that emulsifies in the GI tract, presenting the drug in a solubilized state.[18]Bypasses dissolution step; can enhance lymphatic uptake, potentially reducing first-pass metabolism.Complex formulation development; requires careful screening of excipients; potential for GI side effects with high surfactant levels.
Salt Formation Converts a weakly acidic or basic drug into a salt form with higher aqueous solubility.[16]Simple and cost-effective; well-understood regulatory pathway.Only applicable to ionizable drugs; risk of converting back to the less soluble free form in the GI tract.
Complexation Encapsulates the drug molecule within a larger molecule (e.g., cyclodextrin) to increase solubility.[18]Can significantly improve solubility and stability.Limited by the size of the drug and cavity of the complexing agent; can be expensive.
Protocol: Screening for a Lead Amorphous Solid Dispersion (ASD) Formulation by Spray Drying
  • Solubility & Miscibility Screening:

    • Determine the solubility of the this compound API in various volatile organic solvents (e.g., methanol, acetone, dichloromethane).

    • Select 3-4 candidate polymers (e.g., HPMCAS-LG, PVP K30, Soluplus®).

    • Prepare solvent-cast films with the API and each polymer at different drug loadings (e.g., 10%, 25%, 50% w/w).

    • Analyze the films by DSC to identify a single Tg for each drug-polymer combination, confirming miscibility.

  • Spray Drying:

    • Dissolve the API and the selected polymer in a common solvent at the desired ratio (e.g., 25% drug loading).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to produce a fine, dry powder.

    • Immediately analyze the resulting powder by XRPD to confirm it is amorphous.

  • Initial Characterization:

    • Perform a non-sink dissolution test on the freshly prepared ASD powder in a relevant buffer (e.g., pH 6.8 phosphate buffer).

    • Compare the dissolution profile (both rate and extent) to that of the physical mixture and the pure crystalline API.

    • Store the ASD powder under accelerated stability conditions (e.g., 40°C/75% RH) and re-test with XRPD after 1-2 weeks to assess physical stability against recrystallization.

References

Strategies to reduce off-target effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects for Drug Discovery Professionals

Welcome, researchers and scientists, to the technical support hub for compounds based on the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking to anticipate, identify, and address the off-target effects inherent in kinase inhibitor development. This guide is structured to help you troubleshoot common experimental issues and provide clear answers to frequently asked questions, ensuring the integrity and success of your research.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of kinases and other enzymes.[1][2][3][4] However, the ATP-binding site, which these compounds typically target, is highly conserved across the human kinome.[5][6] This conservation is the primary reason that achieving absolute selectivity is a significant challenge, making a thorough understanding of off-target effects crucial for accurate data interpretation and preclinical development.[6][7]

Troubleshooting Guide: From Unexpected Phenotypes to Actionable Insights

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow to diagnose and resolve issues related to off-target activity.

Question 1: My compound is showing an unexpected and potent phenotype (e.g., cytotoxicity, cell cycle arrest) that doesn't align with the known function of the intended target kinase. How do I determine if this is an off-target effect?

This is a classic and critical challenge. An unexpected phenotype is a red flag that requires systematic investigation to differentiate on-target from off-target activity.

Causality Explained: A potent cellular effect that is inconsistent with the target's known biology often suggests that the compound is interacting with one or more unintended proteins with high affinity. Small molecule drugs interact with an average of 6-11 targets, so identifying these interactions early is key to avoiding costly failures in later development stages.[8]

  • Confirm Compound Integrity and Purity: Before exploring complex biological reasons, rule out simple chemical ones. Verify the identity, purity (>95%), and concentration of your compound stock. Degradation or impurities can lead to spurious results.[9]

  • Perform a Rigorous Dose-Response Analysis: Establish a clear dose-response curve for the unexpected phenotype. A potent IC50 or EC50 value strengthens the case for a specific molecular interaction, whether on-target or off-target.

  • Employ Orthogonal Controls: Use at least one structurally unrelated inhibitor that is well-characterized for the same primary target.[9][10] If this control compound reproduces the expected on-target phenotype without causing the unexpected effect you're observing, it strongly implicates an off-target mechanism for your compound.

  • Initiate a Kinome-Wide Selectivity Screen: This is the most direct method to identify unintended kinase targets.[11][12][13] Screening your compound against a broad panel of kinases (e.g., 100-400 kinases) will generate a selectivity profile and pinpoint potent off-target interactors. Services like those offered by Reaction Biology or Thermo Fisher Scientific provide comprehensive profiling.[14][15]

Experimental Protocol: Tiered Kinase Selectivity Profiling

This two-tiered approach is a cost-effective strategy to identify off-target interactions.[13]

  • Tier 1: Single-Concentration Screening:

    • Prepare your this compound derivative at a concentration 10- to 100-fold higher than its on-target IC50 (e.g., 1 µM).

    • Submit the compound for screening against a broad kinase panel (e.g., >200 kinases) in duplicate.

    • Analyze the results, flagging any kinase showing >70-80% inhibition as a potential "hit."

  • Tier 2: IC50 Determination for Hits:

    • For each "hit" identified in Tier 1, perform a 10-point dose-response curve to determine the precise IC50 value.

    • This provides quantitative data on the potency of the off-target interaction.

Data Presentation: Interpreting Selectivity Data

A selectivity score (S-score) can quantify promiscuity. For example, S(3µM) is the number of kinases inhibited below a 3 µM threshold divided by the total number of kinases tested.[13] A lower score indicates higher selectivity.

CompoundTarget IC50 (nM)Off-Target Hit (Kinase X) IC50 (nM)Off-Target Hit (Kinase Y) IC50 (nM)Selectivity Score S(1µM)Interpretation
Compound A 1585>10,0000.005 (2/400)Highly selective, minor off-target activity on Kinase X.
Compound B 251504500.01 (4/400)Moderately selective, multiple off-targets to consider.
Compound C 5045900.02 (8/400)Poorly selective, potent off-target activity.

Visualization: Workflow for Off-Target Phenotype Investigation

G A Unexpected Phenotype Observed B Step 1: Verify Compound Integrity (Purity, Concentration) A->B C Step 2: Use Orthogonal Inhibitor (Structurally Unrelated) B->C E Phenotype Replicated with Orthogonal Inhibitor? C->E D Step 3: Broad Kinome Profiling (e.g., >200 Kinases) F Potent Off-Target(s) Identified? D->F E->D No G Likely On-Target Effect (Investigate Downstream Signaling) E->G Yes F->G No (Consider non-kinase targets) H Likely Off-Target Effect F->H Yes I Step 4: Validate Off-Target in Cells (siRNA/CRISPR, CETSA) H->I

Caption: A logical workflow for diagnosing unexpected cellular phenotypes.

Question 2: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. Could this be an off-target effect?

While not always due to off-targets, a significant potency drop between biochemical and cellular assays warrants investigation.

Causality Explained: This discrepancy can arise from several factors, including poor cell permeability, high plasma protein binding, or rapid metabolism. However, it can also occur if the compound engages a cellular off-target that antagonizes the on-target effect or causes general toxicity that masks the specific phenotype.

  • Assess Physicochemical Properties: Use computational tools or experimental assays to determine properties like cLogP (lipophilicity) and aqueous solubility.[16] Poor properties can limit the intracellular concentration of your compound.

  • Measure Cellular Target Engagement: Confirm that your compound is actually binding to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[10] CETSA measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement.

  • Evaluate ATP Concentration Effects: Most kinase inhibitors are ATP-competitive.[17] Biochemical assays are often run at ATP concentrations near the Kₘ, whereas intracellular ATP levels are typically much higher (millimolar range). This high intracellular ATP concentration can outcompete your inhibitor, leading to a drop in apparent cellular potency.[11][13] Perform your biochemical assay at varying ATP concentrations (e.g., 10 µM, 100 µM, 1 mM) to see how it affects the IC50.

  • Re-examine Kinome Scan Data: Look at your selectivity profile again. Is there an off-target kinase that is highly expressed in your cell model and known to activate a compensatory signaling pathway? For example, inhibiting one pathway might lead to feedback activation of another, masking your intended effect.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to rationally design more selective this compound inhibitors?

A1: Improving selectivity is a core task of medicinal chemistry, focusing on exploiting differences between kinase ATP-binding sites. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolopyridine core. For instance, adding bulky groups can prevent binding to kinases with smaller binding pockets. SAR studies have been crucial for optimizing this scaffold for targets like PDE4B and RSK2.[3][4]

  • Scaffold Hopping and Bioisosteric Replacement: Replace parts of the molecule with structurally different fragments that retain similar properties.[5][18] This can disrupt binding to off-targets while preserving on-target affinity. For example, replacing a phenyl ring with a pyridine can alter hydrogen bonding networks and improve selectivity.[18]

  • Targeting Allosteric Sites: Instead of the conserved ATP pocket, design inhibitors that bind to less conserved allosteric sites. This is a more challenging but highly effective strategy for achieving selectivity.[19]

  • Computational Modeling: Use in silico methods like molecular docking and pocket similarity analysis to predict potential off-targets before synthesis.[14][16][20] This allows chemists to prioritize compounds with a higher predicted selectivity.

Q2: How do I validate that a "hit" from a kinome screen is a genuine off-target responsible for a cellular phenotype?

A2: This is a crucial step to link a potential off-target with a functional consequence.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase.[9][10] If the unexpected phenotype is diminished or disappears in these cells upon treatment with your compound, it provides strong evidence that the effect is mediated by that off-target.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. Using techniques like Western blotting, measure the phosphorylation of known substrates of that kinase. A dose-dependent modulation of this pathway by your compound confirms a functional interaction in the cellular context.[10]

  • Rescue Experiments: If possible, introduce a mutated version of the off-target kinase that is resistant to your inhibitor. If this rescues the phenotype, it confirms the off-target interaction.[10]

Visualization: Off-Target Validation Workflow

G cluster_0 In Vitro / In Silico cluster_1 Cellular Validation cluster_2 Conclusion A Kinome Screen Identifies Potential Off-Target (POT) B Direct Enzymatic Assay (Confirm IC50 on POT) A->B C Knockdown POT via siRNA/CRISPR B->C D Analyze Downstream Signaling of POT Pathway B->D E Cellular Thermal Shift Assay (CETSA) (Confirm Cellular Binding to POT) B->E F Phenotype Diminished in Knockdown Cells? C->F G Pathway Modulated by Compound? D->G H Off-Target Validated F->H Yes I Interaction Not Functionally Relevant in this Context F->I No G->H Yes G->I No

Caption: A multi-pronged approach to validate a potential off-target kinase.

Q3: Are there computational tools that can predict the off-target profile of my novel this compound derivative?

A3: Yes, computational approaches are increasingly used to predict off-target interactions early in the drug discovery process, saving time and resources.[16][20] These methods include:

  • Chemical Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) compare the 2D structure of your compound to a large database of compounds with known activities.[20]

  • Machine Learning and AI: Modern frameworks use AI/ML algorithms trained on vast datasets of compound-target interactions to predict potential off-targets with increasing accuracy.[8][21]

  • Structure-Based Methods: If the 3D crystal structure of potential off-target kinases is known, molecular docking simulations can predict the binding affinity and pose of your compound in their ATP-binding pockets.[14][20] This can provide structural insights into why a compound might bind to an unintended target.

References

Technical Support Center: Enhancing Kinase Selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This document provides in-depth troubleshooting, strategic guidance, and detailed protocols to address the common challenge of achieving kinase selectivity. As many kinase inhibitors target the highly conserved ATP-binding site, promiscuity is a frequent obstacle.[1][2][3] This guide is designed to help you rationally modify your 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series to develop potent and selective inhibitors.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses common high-level questions and initial hurdles faced during the early stages of a kinase inhibitor project.

Q1: My initial this compound hit is potent but inhibits multiple kinases. Why is this happening and what should I do first?

Answer: This is a common and expected starting point. The 1H-pyrrolo[2,3-b]pyridine scaffold is a "hinge-binder," adept at forming hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.[4] This interaction is fundamental for potency but also the primary reason for a lack of selectivity, as the hinge region is highly conserved across the kinome.[5][6]

Your first step should be to analyze the structure of your target kinase(s) compared to known off-targets. Specifically, focus on variations in the ATP-binding pocket immediately surrounding your core scaffold.

Initial Strategies:

  • Target the Gatekeeper Residue: This is one of the most effective strategies for achieving selectivity.[1] The gatekeeper is a residue that controls access to a deeper hydrophobic pocket. Kinases vary in the size of this residue (e.g., a small glycine vs. a large methionine or phenylalanine). By adding a bulky substituent to your scaffold that is directed toward this pocket, you can create a steric clash with kinases that have a large gatekeeper, thereby selectively inhibiting those with a small gatekeeper.[1]

  • Explore the Solvent-Front Region: Introduce polar groups to your molecule that can interact with the solvent-exposed surface of the ATP pocket. These regions are less conserved than the core hinge-binding area, offering opportunities for selective interactions.

  • Vary the Carboxamide Group: The -C(O)NHR group is a key vector for exploring different sub-pockets. Systematically altering the 'R' group (e.g., small aliphatic rings, substituted phenyl rings) can rapidly generate structure-activity relationship (SAR) data and uncover selective interactions.[7]

Q2: My inhibitor shows high potency in a biochemical (enzymatic) assay but is much less effective in my cell-based assay. What's going on?

Answer: This discrepancy is a frequent and critical issue in drug discovery. The simplified environment of a biochemical assay does not account for the complexities of a living cell.[8] Several factors are likely at play:

  • High Intracellular ATP Concentration: Cellular ATP levels are in the millimolar (1-5 mM) range, whereas biochemical assays are often run at much lower, micromolar ATP concentrations (often near the Km of the kinase).[8][9][10] As your compound is ATP-competitive, it faces immense competition in the cell, leading to a significant drop in apparent potency.

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like a high polar surface area (PSA) or low lipophilicity can hinder permeability.

  • Efflux by Transporters: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Compound Instability: The molecule could be rapidly metabolized or degraded by intracellular enzymes.[11]

Troubleshooting Steps:

  • Re-run the Biochemical Assay at High ATP: Test your compound's IC50 in an enzymatic assay using a high ATP concentration (e.g., 1-2 mM) to better mimic the cellular environment. This will provide a more realistic measure of its potency.

  • Assess Physicochemical Properties: Calculate properties like cLogP, PSA, and molecular weight. If they fall outside the typical "rule of five" guidelines, consider modifications to improve drug-like properties.

  • Conduct a Cellular Target Engagement Assay: Use a technique like Western blotting to see if the inhibitor is actually engaging its target in cells at the expected concentrations. You should observe a decrease in the phosphorylation of a known downstream substrate of your target kinase.[11]

Section 2: Advanced Medicinal Chemistry Strategies

Once initial troubleshooting is complete, these more advanced strategies can be employed to systematically improve selectivity.

Q3: How do I systematically use Structure-Activity Relationship (SAR) data to improve selectivity?

Answer: A systematic SAR campaign is the cornerstone of medicinal chemistry. The goal is to understand how subtle changes to the molecule's structure impact its biological activity. For the this compound scaffold, this involves creating a matrix of modifications at key positions and testing them against your target kinase and a panel of key off-target kinases.

Key Positions for Modification:

  • N1 of the Pyrrole Ring: Alkylation here can modulate solubility and introduce interactions with the ribose-binding pocket.

  • C4, C5, C6 of the Pyridine Ring: Substitution at these positions can influence electronics and provide vectors into solvent-exposed regions.

  • Amide (-NHR) Moiety: This is often the most fruitful position for modification, allowing exploration of the solvent-front and gatekeeper pockets.

Example SAR Table (Hypothetical Data)

CompoundR Group on AmideTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity (Off-Target/Target)
Parent -CH315453
Mod-01 -Cyclopropyl1215012.5
Mod-02 -Phenyl25602.4
Mod-03 -4-Fluorophenyl2050025
Mod-04 -3-Methoxyphenyl18>10,000>555

From this hypothetical data, you would conclude that adding hydrophobic and electron-withdrawing groups to a phenyl ring at the amide position dramatically improves selectivity. This directs your next round of synthesis.

Q4: What is "scaffold hopping" and how can I apply it to my core?

Answer: Scaffold hopping is a medicinal chemistry strategy where you replace the central core of a molecule (the scaffold) with a structurally different one while aiming to retain or improve its biological activity.[12][13] This is particularly useful for generating novel intellectual property, improving physicochemical properties, or escaping a scaffold with known liabilities.

For the 1H-pyrrolo[2,3-b]pyridine core, you could "hop" to other hinge-binding scaffolds that present similar hydrogen bond donors and acceptors.

Examples of Bioisosteric Scaffolds:

  • Pyrrolo[2,3-d]pyrimidine[14]

  • Pyrazolo[3,4-d]pyrimidine[15]

  • Indazole

  • Thieno[3,2-b]pyridine[16]

Deep learning and computational models are now being used to suggest novel scaffolds that maintain the key 3D pharmacophore of the original inhibitor.[5][6]

G cluster_0 Scaffold Hopping Workflow Start Original Scaffold: 1H-Pyrrolo[2,3-b]pyridine Deconstruct Deconstruct into Pharmacophore Elements (H-bond donors/acceptors, hydrophobic regions) Search Search Scaffold Libraries (Computational or Literature-based) Select Select New Scaffolds (e.g., Pyrrolo[2,3-d]pyrimidine, Pyrazolo[3,4-d]pyrimidine) Synthesize Synthesize New Analogs with original side chains Test Test for Potency and Selectivity End Optimized Lead with Novel Core

Caption: A workflow for applying scaffold hopping to discover novel kinase inhibitors.

Q5: When and how should I use bioisosteric replacements in my design?

Answer: Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's overall profile (e.g., potency, selectivity, ADME properties).[17] This is a more subtle modification than scaffold hopping.

Common Scenarios for Bioisosteric Replacement:

  • Improving Metabolic Stability: Replacing a metabolically labile ester group with a more stable amide.

  • Enhancing Solubility: Swapping a phenyl ring for a pyridine ring to add a hydrogen bond acceptor and increase polarity.

  • Modulating Potency: Replacing a hydrogen atom with fluorine can alter electronic properties and sometimes lead to stronger binding interactions.[17]

  • Reducing Toxicity: Replacing known toxic fragments with safer alternatives.[18][19]

For your this compound, you might consider replacing the carboxamide linker itself with a bioisostere like a reverse amide, a triazole, or an oxadiazole to explore different geometries and interactions.

Q6: How can fragment-based drug discovery (FBDD) help me achieve selectivity?

Answer: FBDD is an approach where small, low-molecular-weight compounds ("fragments") are screened for weak binding to the target.[20][21] Because they are small, fragments can explore and bind to small, unique sub-pockets within the kinase active site that larger molecules might miss.[22] This is a powerful way to find highly specific interactions.

FBDD Workflow:

  • Screen a Fragment Library: Use a sensitive biophysical technique (like Surface Plasmon Resonance or X-ray crystallography) to find fragments that bind to your target kinase.

  • Identify Selective Binders: Screen the fragment hits against your off-target kinases to find those that bind selectively to your primary target.

  • Fragment Growing or Linking: Once a selective fragment binding in a unique sub-pocket is identified, you can either "grow" it by adding chemical functionality or "link" it to your 1H-pyrrolo[2,3-b]pyridine core to create a hybrid molecule that combines the potent hinge-binding with the selective fragment interaction.[23] This strategy can produce highly potent and selective inhibitors.

Section 3: Experimental Design & Data Interpretation

Designing robust experiments and correctly interpreting the data are crucial for making sound decisions in your project.

Q7: What is the best way to set up a kinase selectivity profiling experiment?

Answer: A comprehensive and cost-effective strategy is a two-tiered approach.[24]

  • Tier 1: Single-Concentration Screening: Screen your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases (many vendors offer panels of >300 kinases).[3] The goal here is to quickly identify which kinases are inhibited by a significant amount (e.g., >70% inhibition).[24]

  • Tier 2: IC50 Determination: For any kinase that shows significant inhibition in Tier 1, perform a full dose-response experiment (e.g., a 10-point curve) to determine an accurate IC50 value. This confirms the hit and quantifies its potency.[24]

This method focuses your resources on the most relevant interactions, providing a comprehensive selectivity profile without the prohibitive cost of running full dose-response curves for every kinase in the panel.

Q8: My profiling data is back. How do I properly interpret and quantify selectivity?

Answer: Simply looking at a list of IC50 values can be overwhelming. Quantifying selectivity allows for a more objective comparison between compounds.

  • Selectivity Score (S-Score): This is a simple metric calculated by dividing the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[24] While easy to calculate, it can be misleading because it treats a 1 nM off-target hit the same as a 1 µM hit.[24]

  • Gini Coefficient: This is a more sophisticated measure of selectivity adapted from economics.[25] It assesses the distribution of inhibition across the kinome. A Gini score of 1 indicates perfect selectivity (inhibition of only one kinase), while a score of 0 indicates completely non-selective inhibition (equal inhibition of all kinases).[25] This is a superior method for ranking compounds by selectivity.

Ultimately, the most important interpretation is contextual. A compound that potently inhibits three kinases within a desired signaling pathway might be more valuable than a compound that weakly inhibits only one.

G cluster_0 Kinase Assay Troubleshooting Start Problem: No or Low Inhibition Observed Check_Purity Is compound pure and correctly identified? (NMR, MS) Check_Solubility Is compound soluble in assay buffer? Visually inspect. Check_ATP Is ATP concentration >> Km of kinase? Check_Kinase Is kinase enzyme active?

Caption: A decision tree for troubleshooting common issues in in vitro kinase assays.[8]

Section 4: Key Experimental Protocols

These protocols provide a starting point for key experiments. Always optimize conditions for your specific system.

Protocol 1: General Synthesis of Substituted this compound Derivatives

This protocol describes a common method for creating a small library of analogs by varying the amide component.[7]

Reagents & Equipment:

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Aqueous Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Various primary or secondary amines (R1R2NH)

  • Propanephosphonic acid anhydride (T3P®)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, purification system (e.g., flash chromatography).

Procedure:

  • Saponification:

    • Dissolve Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of MeOH and water.

    • Add an excess of NaOH and stir at room temperature for 12 hours or until hydrolysis is complete (monitor by TLC or LC-MS).

    • Remove MeOH under reduced pressure.

    • Acidify the aqueous solution with HCl to precipitate the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    • Filter, wash with water, and dry the solid product.

  • Amide Coupling:

    • In a round-bottom flask, dissolve the carboxylic acid intermediate in DMF.

    • Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

    • Add T3P® (1.5 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the final target compound.[7]

Protocol 2: In Vitro Kinase Assay (Luminescence-Based ATP Detection)

This protocol uses a reagent like Kinase-Glo® to measure remaining ATP after the kinase reaction, where a decrease in luminescence indicates higher kinase activity.

Reagents & Equipment:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer (specific to the kinase)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In the microplate, add 5 µL of kinase reaction buffer containing the kinase and substrate.

    • Add 50 nL of your test compound at various concentrations (or DMSO for controls).

    • Allow the enzyme and inhibitor to incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the kinase for optimal inhibitor sensitivity.[26]

  • Incubation:

    • Incubate the plate at room temperature for the desired duration (e.g., 60 minutes). Ensure the reaction is in the linear range (i.e., less than 30% of the substrate is consumed).[27]

  • ATP Detection:

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate % inhibition relative to DMSO controls and plot the data to determine IC50 values.

Protocol 3: Western Blot for Cellular Target Engagement

This protocol assesses whether your inhibitor is blocking the activity of its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Reagents & Equipment:

  • Appropriate cell line

  • Cell culture medium and reagents

  • Test inhibitor and vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of concentrations of your inhibitor for a predetermined time (a time-course experiment is recommended initially). Include a vehicle-only (DMSO) control.[11]

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them on ice using lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash, then incubate with the HRP-conjugated secondary antibody.

    • Wash again, then apply the ECL substrate.

  • Detection:

    • Image the blot using a chemiluminescence detection system.

    • Strip the blot and re-probe with the antibody for the total substrate protein to confirm equal loading.

  • Analysis:

    • Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates successful on-target inhibition.

References

Technical Support Center: Investigating and Overcoming Resistance to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide based compounds. This scaffold is a cornerstone for a multitude of potent and selective kinase inhibitors targeting key nodes in cellular signaling pathways, including FGFR, ATM, RSK2, and TNIK.[1][2][3][4] While these compounds are powerful tools for research and potential therapeutics, the emergence of acquired drug resistance is a significant and predictable challenge.[5][6]

This guide provides a structured, in-depth framework for identifying, characterizing, and troubleshooting resistance mechanisms. It is designed to move beyond simple protocols by explaining the scientific rationale behind each experimental step, empowering you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs): Understanding the Landscape of Resistance

This section addresses common initial questions researchers face when they suspect the emergence of resistance.

Q1: What are this compound based drugs and what is their typical mechanism of action? A1: The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently utilized to design inhibitors that target the ATP-binding pocket of protein kinases.[7][8][9] These compounds typically function as ATP-competitive inhibitors, meaning they directly compete with endogenous ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.[10]

Q2: My compound is losing efficacy in my cell model. What are the major categories of acquired resistance I should consider? A2: Acquired resistance to kinase inhibitors is a multifaceted problem, but mechanisms generally fall into three main categories[11][12]:

  • On-Target Alterations: Genetic changes to the drug's direct target. This includes secondary mutations within the kinase domain that prevent inhibitor binding (e.g., "gatekeeper" mutations), amplification of the target gene leading to protein overexpression, or expression of alternative splice variants.[13]

  • Bypass Pathway Activation: The cancer cell activates alternative signaling pathways to circumvent the drug-induced blockade. This can involve the upregulation of parallel receptor tyrosine kinases (RTKs) like MET or the activation of downstream signaling nodes like RAS or PI3K, which restores pro-survival signaling.[11][14][15][16]

  • Drug Efflux and Metabolism: Alterations that reduce the intracellular concentration of the inhibitor. The most common mechanism in this category is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1 or P-glycoprotein), which function as drug efflux pumps.[17][18][19]

Q3: How can I definitively confirm that my cell line has developed resistance? A3: The gold standard for confirming resistance is to demonstrate a rightward shift in the dose-response curve. You must compare the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line against the original, parental (sensitive) cell line. A significant increase in the IC50 value provides quantitative evidence of resistance. This is typically assessed using a cell viability assay (e.g., CellTiter-Glo®, MTT).

Q4: What is "target engagement," and why is it a critical first step in investigating resistance? A4: Target engagement is the direct physical interaction of a drug with its intended molecular target within the cell.[20][21] Before investigating complex genetic mechanisms, it is crucial to confirm that your compound can still bind its target in the resistant cells.[22] If the drug cannot engage its target, the observed phenotype is not due to downstream resistance mechanisms. A loss of target engagement could point to issues like reduced drug uptake or, more commonly, rapid efflux from the cell, which should be investigated first.[20][22]

Q5: My inhibitor is ATP-competitive. Does this influence the likely resistance mechanisms? A5: Yes, the mechanism of inhibition is highly relevant. For ATP-competitive inhibitors, resistance mechanisms frequently involve alterations in or around the ATP-binding pocket that either sterically hinder drug binding or increase the kinase's affinity for ATP.[23] In contrast, resistance to allosteric inhibitors, which bind to sites outside the ATP pocket, often arises from mutations that lock the kinase in an active conformation, making the allosteric site inaccessible.[10][24][25] Therefore, with a this compound based drug, sequencing the target's kinase domain is a high-priority investigation.

Section 2: Troubleshooting Guide: A Step-by-Step Workflow for Characterizing Resistance

This section provides a logical workflow with detailed protocols for researchers observing a loss of compound efficacy.

Initial Diagnostic Workflow

When you observe a loss of potency, follow this systematic approach to diagnose the underlying cause.

Resistance_Workflow start Start: Observed Loss of Compound Potency step1 Step 1: Confirm Resistance (Generate Resistant Line & Measure IC50 Shift) start->step1 step2 Step 2: Verify Target Engagement (e.g., CETSA) step1->step2 decision1 Target Engaged? step2->decision1 step3 Step 3: Investigate On-Target Mechanisms (Sequencing, qPCR) decision1->step3  Yes step5 Step 5: Assess Drug Efflux (Efflux Assays, MDR1 Expression) decision1->step5 No   decision2 On-Target Mutations/Amplification? step3->decision2 step4 Step 4: Investigate Bypass Pathways (Phospho-Westerns) end2 Conclusion: Bypass Pathway Activation step4->end2 end3 Conclusion: Drug Efflux-Mediated Resistance step5->end3 decision2->step4 No end1 Conclusion: On-Target Resistance decision2->end1 Yes

Caption: A logical workflow for diagnosing the cause of drug resistance.

Step 1: Generate a Resistant Model and Confirm Loss of Potency

Causality: To study resistance, you first need a stable, resistant cell population. This is typically achieved by applying selective pressure—culturing sensitive cells in the presence of the inhibitor over an extended period.[26] This process mimics the clonal evolution that occurs in tumors during therapy.

Protocol: Generating a Drug-Resistant Cell Line
  • Determine Initial IC50: Perform a dose-response experiment on the parental (sensitive) cell line to establish the baseline IC50.

  • Initial Dosing: Begin culturing the parental cells in media containing your inhibitor at a concentration equal to the IC20-IC30.

  • Monitor Cell Growth: Initially, cell proliferation will slow significantly. Continue to passage the cells as they recover, maintaining the drug concentration.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, double the concentration of the inhibitor.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. Successful generation of a resistant line often requires reaching a final concentration that is 5-10 times the initial IC50.

  • Isolate and Expand: Once a population is stably growing at a high drug concentration, you can either use the polyclonal population or isolate single-cell clones for expansion.

  • Validate Resistance: Perform a cell viability assay on the newly generated line alongside the parental line to quantify the shift in IC50.

Cell Line Compound IC50 (nM) Fold Resistance
Parental MCF-7Compound-A151.0
MCF-7-ResistantCompound-A21014.0
Caption: Example data showing a 14-fold increase in IC50, confirming acquired resistance.
Step 2: Verify Target Engagement in Resistant Cells

Causality: Before searching for mutations, you must confirm the drug can still reach and bind its target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures target protein stabilization upon ligand binding in a cellular context.[27][28] An increase in the target protein's melting temperature in the presence of the drug indicates engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat both parental and resistant cells with either vehicle (e.g., DMSO) or a saturating concentration (e.g., 10x IC50 of parental line) of your inhibitor for 1-2 hours.

  • Harvest and Lyse: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

  • Separate Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Analyze Supernatant: Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Detect Target Protein: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or ELISA.

  • Plot Melt Curves: Plot the percentage of soluble protein against temperature. A rightward shift in the curve for the drug-treated sample compared to the vehicle sample indicates target stabilization and engagement.

Sample Treatment Tagg (°C) Thermal Shift (ΔTagg)
Parental CellsVehicle52.1-
Parental CellsCompound-A58.6+6.5°C
Resistant CellsVehicle52.3-
Resistant CellsCompound-A52.5+0.2°C
Caption: Example CETSA data. Target engagement is confirmed in parental cells but lost in resistant cells, pointing towards a mechanism like drug efflux.
Step 3: Investigate On-Target Resistance Mechanisms

Causality: If target engagement is confirmed, the most likely cause of resistance for an ATP-competitive inhibitor is a mutation in the kinase domain that prevents drug binding without compromising kinase activity.[11][13]

Protocol: Sequencing the Kinase Domain
  • Isolate RNA: Extract total RNA from both parental and resistant cell lines.

  • Synthesize cDNA: Perform reverse transcription to synthesize complementary DNA (cDNA).

  • PCR Amplification: Design primers flanking the kinase domain of your target gene and amplify this region using PCR.

  • Sequence: Send the PCR product for Sanger sequencing. For a broader, unbiased search, consider next-generation sequencing (NGS) of the whole exome or at least a panel of known cancer-related genes.[29][30]

  • Analyze Data: Align the sequences from the resistant cells to the parental cells (or a reference sequence) to identify any single nucleotide variants (SNVs) that result in amino acid changes.

Step 4: Investigate Bypass Pathway Activation

Causality: Cells can achieve resistance by activating parallel signaling pathways that provide redundant survival signals, thereby bypassing the inhibited target.[14][16][31] For example, if your drug inhibits Kinase X in the MAPK pathway, cells might compensate by amplifying the MET receptor, which strongly activates the PI3K/AKT pathway.

Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK1 Target RTK RAS RAS RTK1->RAS PI3K PI3K RTK1->PI3K RTK2 Bypass RTK (e.g., MET) RTK2->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Your Inhibitor Inhibitor->RTK1

Caption: Activation of a bypass receptor (e.g., MET) can reactivate downstream pro-survival signaling (e.g., PI3K/AKT) despite inhibition of the primary target.

Protocol: Western Blot Analysis of Key Signaling Nodes
  • Prepare Lysates: Culture parental and resistant cells and treat them with a dose range of your inhibitor for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key phosphorylated (active) and total proteins in relevant pathways. A good starting panel includes:

    • Target Pathway: p-Target, Total-Target

    • MAPK Pathway: p-ERK, Total-ERK

    • PI3K/AKT Pathway: p-AKT (Ser473), Total-AKT

    • Potential Bypass RTKs: p-MET, p-EGFR, p-IGF1R

  • Detect and Analyze: Use secondary antibodies conjugated to HRP or a fluorescent dye for detection. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A lack of suppression or an increase in p-AKT or p-ERK in resistant cells upon drug treatment suggests bypass pathway activation.

Step 5: Assess for Increased Drug Efflux

Causality: If target engagement is lost but no mutations are found, the most probable cause is a reduction in the intracellular drug concentration due to the overexpression of drug efflux pumps like ABCB1 (MDR1).[17][18][32]

Protocol: Functional Efflux Pump Assay
  • Cell Preparation: Seed parental and resistant cells in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat a subset of wells with a known inhibitor of the suspected efflux pump (e.g., Verapamil or Tariquidar for ABCB1) for 1 hour.

  • Substrate Loading: Add a fluorescent substrate of the pump (e.g., Rhodamine 123 for ABCB1) to all wells and incubate to allow for cellular uptake.

  • Measure Fluorescence: Measure the intracellular fluorescence over time using a plate reader.

  • Analyze Data: Cells with high efflux pump activity will show low intracellular fluorescence as they actively pump the substrate out. In resistant cells, if fluorescence is low but increases significantly upon co-treatment with the pump inhibitor, this is strong evidence for efflux-mediated resistance.

Section 3: Summary of Findings and Strategic Responses

Once you have identified the resistance mechanism, you can devise a rational strategy to overcome it.

Mechanism Identified Primary Evidence Potential Strategy
On-Target: Gatekeeper Mutation Sanger/NGS sequencing reveals a specific mutation in the kinase domain.Design or utilize a next-generation inhibitor that can bind to the mutated target.
On-Target: Gene Amplification qPCR or FISH shows increased copy number of the target gene. Western blot shows target overexpression.Combine the inhibitor with an inhibitor of a downstream node (e.g., MEK or PI3K inhibitor).
Bypass: MET Amplification/Activation Western blot shows high levels of p-MET. qPCR/FISH shows MET amplification.Combine your inhibitor with a MET inhibitor (e.g., Crizotinib, Capmatinib).[14]
Bypass: PI3K/AKT Pathway Activation Western blot shows sustained p-AKT despite target inhibition.Combine your inhibitor with a PI3K or AKT inhibitor.[12]
Drug Efflux: MDR1 Overexpression Loss of target engagement (CETSA). Functional assay shows increased efflux. Western blot confirms high MDR1 protein levels.Combine your inhibitor with a known MDR1 inhibitor to restore intracellular concentration.[18]

This structured troubleshooting guide provides a robust framework for dissecting the complex challenge of drug resistance. By systematically validating resistance, verifying target engagement, and investigating the most common molecular escape routes, researchers can gain crucial insights to advance their drug development programs.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process development and scale-up of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide intermediates. This guide is designed for researchers, chemists, and drug development professionals navigating the complex transition from bench-scale synthesis to pilot and manufacturing scales. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis and subsequent elaboration, particularly on a large scale, present unique challenges.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, mirroring the interactive support you would receive from an experienced application scientist. We will delve into the causality behind common issues and provide field-proven, practical solutions.

Section 1: Synthesis of the 7-Azaindole Core

The foundation of your entire synthesis is the robust and scalable construction of the 1H-pyrrolo[2,3-b]pyridine ring system. Issues at this stage will cascade through the entire process.

FAQ 1.1: We are struggling with inconsistent yields and regioselectivity in our 7-azaindole synthesis. What are the most common pitfalls on scale-up?

This is a frequent challenge, as many classical indole syntheses do not translate well to the azaindole system due to the electron-deficient nature of the pyridine ring.

  • Issue: Poor Regioselectivity: In methods like the Fischer indole synthesis, the initial hydrazone formation and subsequent cyclization can be sensitive to the electronic properties of the pyridine ring, sometimes leading to mixtures of isomers (e.g., 7-azaindole vs. 4- or 6-azaindole), which are difficult to separate on a large scale.

  • Causality: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, which is a key step in many classical indole syntheses. This can necessitate harsh reaction conditions (high temperatures, strong acids) that lead to side reactions and decomposition.

  • Recommended Solution & Rationale: For scalability, consider modern domino or tandem reaction approaches that build the core in a more controlled, one-pot fashion. For example, methods involving reactions between a 2-fluoro-3-methylpyridine and an arylaldehyde can offer high selectivity.[3] The choice of base in these reactions is critical; alkali-metal counterions (e.g., Li+ vs. K+) can dramatically influence the reaction pathway and final product, providing a powerful handle for process optimization.[3]

Workflow: Strategic Synthesis of the 7-Azaindole Core

cluster_0 Starting Material Selection cluster_1 Key Reaction Step cluster_2 Chemoselectivity Control cluster_3 Product Outcomes SM 2-Fluoro-3-picoline + Aryl Aldehyde Reaction Domino Reaction: C-N and C-C Bond Formation SM->Reaction Base_Choice Base Selection (Alkali Counterion) Reaction->Base_Choice Critical Parameter Product_A 7-Azaindole Base_Choice->Product_A KN(SiMe3)2 Product_B 7-Azaindoline Base_Choice->Product_B LiN(SiMe3)2 cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Targeted Scavenging cluster_3 Final Purification & IPC Crude Crude Reaction Mixture (High Pd Content) Workup Aqueous Workup / Solvent Swap Crude->Workup Scavenge Scavenger Treatment (e.g., Functionalized Silica) Workup->Scavenge Filter through scavenger bed Crystallization Crystallization / Recrystallization Scavenge->Crystallization Concentrate and crystallize IPC In-Process Control: ICP-MS Analysis for Pd Crystallization->IPC Test for Pd levels

References

Validation & Comparative

A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine-based Kinase Inhibitors: From Core Scaffold to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold. We will begin by exploring the fundamental chemical properties that make this scaffold a privileged structure in kinase-targeted drug discovery. The focus will then narrow to the specific performance of the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide series against various targets, before broadening to a comparative analysis against other notable 7-azaindole derivatives targeting a wide spectrum of kinases. All claims and data are supported by experimental evidence from peer-reviewed literature to ensure scientific integrity.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole core is a recurring and highly valued motif in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its prevalence stems from its unique ability to act as an excellent "hinge-binding" element, a critical interaction for competitive inhibition at the ATP-binding site of most kinases.[1][3][4]

Mechanism of Hinge Binding

The efficacy of the 7-azaindole scaffold lies in its specific arrangement of hydrogen bond donors and acceptors. As illustrated below, the pyridine nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen's hydrogen (N1-H) serves as a hydrogen bond donor.[3][4] This configuration allows the scaffold to form two crucial hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[1][4] This bidentate interaction provides a strong anchor for the inhibitor, forming the foundation for high-potency binding. The success of the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from this simple fragment, stands as a testament to the scaffold's potential.[1][2][4]

cluster_scaffold 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Scaffold cluster_key Key Hinge-Binding Features scaffold donor Pyrrole N-H: Hydrogen Bond Donor acceptor Pyridine N: Hydrogen Bond Acceptor

Caption: Core 7-Azaindole scaffold highlighting key hydrogen bonding sites.

Binding Mode Versatility

Structural analyses of co-crystal structures have revealed that 7-azaindole-based inhibitors can adopt several binding modes within the kinase ATP pocket.[3][4] These are typically classified as "normal," where the scaffold forms the canonical bidentate hydrogen bonds, and "flipped," where the moiety is rotated 180 degrees.[3][4] A third, less common "non-hinge" mode exists where the 7-azaindole group binds to a different site, usually when another hinge-binding motif is present in the molecule.[3][4] This versatility, coupled with five positions amenable to chemical modification, makes the scaffold an exceptionally adaptable starting point for targeting a vast array of kinases across the human kinome.[3][4]

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 7-Azaindole Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Azaindole 7-Azaindole Core Azaindole->Hinge Bidentate H-Bonds (Key Interaction) Substituent R-Group Substituent->Pocket Occupies Pocket (Selectivity & Potency) G A High-Throughput Screening (HTS) (Biochemical or Cellular Assays) B Hit Identification (Potency & Initial SAR) A->B Identify Active Compounds C Hit-to-Lead Optimization (Medicinal Chemistry) B->C Validate & Prioritize Hits D Lead Characterization (Selectivity, DMPK, In Vitro Toxicology) C->D Synthesize Analogs Improve Potency & Properties D->C Feedback Loop for SAR E In Vivo Efficacy Studies (Xenograft/Disease Models) D->E Select Lead Compounds F Preclinical Candidate Selection E->F Demonstrate In Vivo Proof-of-Concept

References

A Senior Application Scientist's Guide to Kinase Hinge Binding: A Comparative Study of 4-Azaindole and 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Central Role of the Hinge-Binding Motif

In the landscape of drug discovery, protein kinases remain a paramount target class due to their critical role in cellular signaling pathways.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding site.[3] Central to this strategy is the interaction with the "hinge region," a flexible segment connecting the N- and C-terminal lobes of the kinase domain. An effective inhibitor must form stable hydrogen bonds with this hinge backbone, mimicking the interaction of the adenine moiety of ATP.

The azaindole scaffold has emerged as a "privileged structure" in this context.[4] As a bioisostere of both indole and the natural purine system, it provides a robust framework for establishing these critical hinge interactions.[5][6] The strategic placement of a nitrogen atom within the bicyclic system not only modulates hydrogen bonding capabilities but also fine-tunes physicochemical properties crucial for drug development, such as solubility and lipophilicity.[4][5]

This guide provides an in-depth comparative analysis of two of the most utilized positional isomers: 4-azaindole and 7-azaindole. We will dissect their distinct structural and electronic properties, explore their differential binding modes with the kinase hinge, present supporting quantitative data, and provide detailed experimental protocols for evaluating their binding affinity and kinetics.

Structural & Electronic Properties: It's All About the Nitrogen

The fundamental difference between 4-azaindole and 7-azaindole is the position of the pyridine nitrogen atom, which profoundly influences the molecule's electronic distribution and its capacity as a hydrogen bond donor and acceptor.

  • 7-Azaindole: This isomer is arguably the most classic and widely employed azaindole in kinase inhibitor design.[1][7] Its geometry is perfectly pre-organized to act as a bidentate hinge binder. The pyrrole N-H group serves as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[8] This dual interaction strongly anchors the inhibitor to the hinge backbone. The FDA-approved B-RAF inhibitor, Vemurafenib, is a testament to the success of this scaffold.[1][7]

  • 4-Azaindole: In this isomer, the pyridine nitrogen (N4) is located on the opposite side of the six-membered ring. This positioning precludes the classic bidentate interaction seen with 7-azaindole. Instead, the 4-azaindole core typically forms a crucial single hydrogen bond with a backbone carbonyl in the kinase hinge region.[9] The pyrrolic N-H can also participate as a hydrogen bond donor, but the overall geometry of interaction is distinct.[9] The introduction of the N4 nitrogen generally leads to improved aqueous solubility and lower lipophilicity compared to the parent indole scaffold, which are highly desirable drug-like properties.[5][10]

Comparative Analysis of Kinase Hinge Binding

The success of an azaindole-based inhibitor is dictated by the quality of its interaction with the hinge. The distinct geometries of the 4- and 7-isomers lead to different, yet effective, binding modes.

G

As illustrated in Figure 1, 7-azaindole forms a highly stable bidentate hydrogen bond with the kinase hinge, where its pyrrole N-H donates to a backbone carbonyl and its N7 atom accepts from a backbone N-H.[1] This pattern is a cornerstone of its potency. In contrast, 4-azaindole primarily utilizes its N4 atom as a hydrogen bond acceptor from a backbone N-H group.[5] While often described as a monodentate interaction, this is a simplification; the overall binding affinity is a composite of this key interaction plus other favorable contacts within the ATP pocket.

Performance Data: A Tale of Two Scaffolds

The choice between a 4-azaindole and a 7-azaindole core is highly dependent on the specific kinase target. The subtle differences in the topology of the ATP binding site, particularly the residues surrounding the hinge, can favor one isomer over the other. Direct head-to-head comparisons within the same inhibitor series are invaluable for elucidating these preferences.

Kinase TargetScaffoldCompound ExamplePotency (IC₅₀ / Kᵢ)Rationale / Key FindingsReference
p38α MAP Kinase 4-AzaindoleRO-4402255 derivativeIC₅₀ = 3 nMThe 4-azaindole core was developed to modulate physical properties while maintaining potent inhibition. X-ray data confirmed binding to the active site.[11]
p21-activated kinase-1 (PAK1) 4-AzaindoleAzaindole 5Kᵢ < 10 nMDesigned as a bioisostere of an indole lead to improve physicochemical properties. It lowered logD, improved solubility, and enhanced cellular potency.[10]
B-RAF 7-AzaindoleVemurafenibIC₅₀ = 31 nMThe 7-azaindole provides the critical bidentate hinge-binding interaction that anchors this FDA-approved drug.[1][7]
c-Met 7-AzaindoleCompound 68IC₅₀ = 2 nMThe 7-azaindole scaffold was explicitly chosen to maximize H-bonding. N7 accepts an H-bond from the hinge NH of Met 1160 and N1 donates to the carbonyl.[12]
Cdc7 7-AzaindoleCompound 16Kᵢ = 0.07 nMX-ray crystallography confirmed the 7-azaindole moiety as the hinge-binding motif in a surrogate kinase.[12][13]

Expert Insights: The data clearly shows that both scaffolds can produce highly potent inhibitors. The success of 4-azaindole in the PAK1 inhibitor series highlights a common strategy: using the azaindole to improve drug-like properties (solubility, clearance) over a parent indole scaffold while retaining or even improving potency.[10] Conversely, the repeated and successful use of 7-azaindole in potent inhibitors like Vemurafenib and c-Met inhibitors underscores the power of its bidentate hydrogen bonding capability, which often serves as a foundational anchor in fragment-based drug design.[1][12]

Experimental Protocols for Kinase Binding Evaluation

To quantitatively compare inhibitors based on these scaffolds, a robust and multi-faceted assay strategy is essential. A typical workflow involves a primary biochemical screen to measure enzymatic inhibition (IC₅₀), followed by biophysical or secondary binding assays to confirm direct interaction and determine binding kinetics (Kᵢ, Kᴅ, kₒₙ, kₒff).

Protocol 1: Primary Biochemical Assay - Kinase-Glo® Luminescent Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[14] The luminescent signal is inversely proportional to kinase activity.[15]

G start 1. Kinase Reaction Setup reagents Dispense Kinase, Substrate, Buffer, and ATP (minus inhibitor) start->reagents inhibitor Add Test Compound (e.g., Azaindole) or DMSO Control reagents->inhibitor incubate_reaction Incubate at RT (e.g., 60 min) inhibitor->incubate_reaction detection 2. Signal Detection incubate_reaction->detection add_reagent Add Kinase-Glo® Reagent (contains Luciferase/Luciferin) detection->add_reagent incubate_detect Incubate at RT (e.g., 10 min) add_reagent->incubate_detect read_lum Read Luminescence (Plate Reader) incubate_detect->read_lum analysis 3. Data Analysis read_lum->analysis plot Plot Luminescence vs. [Inhibitor] analysis->plot ic50 Calculate IC₅₀ from Dose-Response Curve plot->ic50

Methodology:

  • Reagent Preparation: Prepare kinase, substrate (protein or peptide), and test compounds (serially diluted in DMSO) in a suitable kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x kinase/substrate mix to each well. Add 50 nL of test compound from the dilution plate.

  • Initiation: Start the reaction by adding 2.5 µL of 2x ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding can be accurately measured. Final volume: 5 µL.

  • Controls (Crucial for a Self-Validating System):

    • Negative Control (100% Activity): Reaction with DMSO instead of inhibitor.

    • Positive Control (0% Activity): Reaction mix without kinase or with a known potent inhibitor.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Detection: Add 5 µL of Kinase-Glo® Reagent to each well. This reagent contains luciferase and luciferin, which will produce light using the remaining ATP.[16]

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Secondary Binding Assay - LanthaScreen® TR-FRET

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a true binding assay that measures the displacement of a fluorescent tracer from the kinase ATP pocket.[17][18]

Methodology:

  • Assay Components:

    • Tagged Kinase (e.g., GST-tagged)

    • Europium (Eu)-labeled anti-tag antibody (FRET donor)

    • Alexa Fluor® 647-labeled tracer (a broad-spectrum kinase inhibitor, FRET acceptor)

    • Test compounds (4- and 7-azaindole derivatives)

  • Assay Setup: In a 384-well plate, add the following in order:

    • 4 µL of 4x test compound dilution.

    • 8 µL of 2x Kinase/Eu-antibody mixture.

    • 4 µL of 4x Tracer solution.[19]

  • Principle of Action: When the tracer is bound to the kinase, the Eu-antibody donor is brought into close proximity, resulting in a high FRET signal. An effective inhibitor will compete with the tracer for the ATP binding site, disrupting FRET and causing the signal to decrease.[20]

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Signal Readout: Read the plate on a TR-FRET-compatible reader, measuring emission at both 615 nm (Europium reference) and 665 nm (Alexa Fluor® 647).[21]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against inhibitor concentration to generate a displacement curve and calculate the IC₅₀.

Protocol 3: Biophysical Characterization - Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time kinetic data (association rate, kₒₙ; dissociation rate, kₒff) in addition to affinity (Kᴅ).[22][23] This allows for a deeper understanding of the inhibitor-target interaction.

Methodology:

  • Immobilization: Covalently immobilize the purified kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling). It is critical to find immobilization conditions (pH, buffer) that do not compromise kinase activity.

  • Analyte Preparation: Prepare a dilution series of the azaindole inhibitors in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over the immobilized kinase surface.

    • Follow with a dissociation phase where only running buffer flows over the surface.

    • Regenerate the surface between cycles with a pulse of a harsh solution (e.g., low pH glycine) to remove any bound inhibitor.

  • Data Acquisition: The SPR instrument measures the change in refractive index at the surface as the inhibitor binds and dissociates, generating a sensorgram for each concentration.

  • Kinetic Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This will yield the kinetic constants kₒₙ and kₒff. The equilibrium dissociation constant, Kᴅ, is calculated as kₒff / kₒₙ.[22]

Expert Insights: A compound with a slow kₒff (a long residence time) may exhibit superior efficacy in vivo, even if its Kᴅ is similar to a compound with a fast kₒff. SPR is the gold standard for elucidating these critical kinetic parameters.[23]

Conclusion and Outlook

Both 4-azaindole and 7-azaindole are elite scaffolds for the design of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority but of strategic design tailored to the target kinase.

  • Choose 7-Azaindole when: The primary goal is to establish a strong, bidentate anchor to the kinase hinge. It is an excellent starting point for fragment-based screening and for targets where this classic interaction is known to be favorable. Its rigid, pre-organized geometry often leads to high potency.[1][8]

  • Choose 4-Azaindole when: The goal is to modulate physicochemical properties, such as improving solubility or reducing lipophilicity, relative to an indole or other heterocyclic core.[10] It is also a valuable alternative when the topology of the ATP site does not optimally accommodate the bidentate 7-azaindole motif.

Ultimately, the optimal choice must be determined empirically. The robust biochemical and biophysical assays detailed in this guide provide the necessary framework for making these critical decisions, enabling the rational design of the next generation of kinase inhibitors.

References

Validating the therapeutic potential of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Validation Guide: Evaluating the Therapeutic Potential of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide in Preclinical Models

Introduction: Beyond the Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone for a multitude of targeted therapies, particularly in oncology. Molecules built upon this core structure have shown significant promise as inhibitors of various protein kinases that drive cancer progression. This guide focuses on a specific derivative, this compound (herein designated as Compound A ), and outlines a rigorous, comparative in vivo validation strategy.

The transition from a promising in vitro profile to a validated in vivo therapeutic candidate is a critical and often challenging step in drug development. This document provides a comprehensive framework for researchers to design and execute in vivo studies that not only assess the efficacy of Compound A but also benchmark its performance against both a structurally related, less potent analog (Compound B ) and an established standard-of-care drug. The objective is to generate a robust data package that speaks to the compound's therapeutic potential, mechanism of action in a whole-organism context, and preliminary safety profile.

Mechanistic Rationale: Targeting the JAK/STAT Pathway

Many 7-azaindole derivatives have demonstrated potent inhibitory activity against the Janus kinase (JAK) family of enzymes. For the purpose of this guide, we will hypothesize that Compound A is a potent inhibitor of JAK2, a key mediator in the JAK/STAT signaling pathway. This pathway is a central regulator of cytokine signaling and is frequently dysregulated in myeloproliferative neoplasms (MPNs) and various solid tumors.

Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, survival, and inflammation. The rationale for in vivo validation rests on the hypothesis that by inhibiting JAK2, Compound A can block this oncogenic signaling cascade, thereby controlling tumor growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Cytokine Binding STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Compound_A Compound A (this compound) Compound_A->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoint Analysis cell_culture 1. HEL 92.1.7 Cell Culture implantation 2. Subcutaneous Implantation (5x10^6 cells per mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization dosing 5. Daily Dosing (Vehicle, Cmpd A, Cmpd B, Ruxolitinib) randomization->dosing monitoring 6. Bi-weekly Monitoring (Tumor Volume, Body Weight) dosing->monitoring collection 7. Sample Collection (Tumor, Plasma, Organs) monitoring->collection pd_analysis 8. Pharmacodynamic Analysis (Western Blot, IHC) collection->pd_analysis tox_analysis 9. Toxicology Assessment collection->tox_analysis

A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. Its rigid, bicyclic nature provides a versatile framework for developing inhibitors against a range of critical oncology and immunology targets, including but not limited to Cell Division Cycle 7 (Cdc7) kinase, Fibroblast Growth Factor Receptors (FGFRs), and Ribosomal S6 Protein Kinase 2 (RSK2).[1][2][3] However, the therapeutic success of these inhibitors is not solely dictated by their on-target potency. The human kinome is a vast and structurally related family of enzymes, and achieving selectivity remains a paramount challenge.[4] Unintended interactions, or off-target effects, can lead to toxicity or unexpected pharmacological activities, potentially derailing an otherwise promising clinical candidate.[2]

This guide provides a comprehensive overview of the principles and methodologies for the cross-reactivity profiling of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of available data to empower researchers in making informed decisions throughout the drug development pipeline.

The Imperative of Kinome-Wide Selectivity Profiling

The high degree of conservation within the ATP-binding site across the human kinome makes the development of truly selective kinase inhibitors a formidable task.[4] While a compound may exhibit nanomolar potency against its intended target, it can simultaneously interact with dozens of other kinases with varying affinities. Such polypharmacology can sometimes be beneficial, leading to multi-targeted therapeutic effects.[2][5] More often, however, it is a liability, causing unforeseen side effects.[2] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of preclinical research that informs lead optimization, predicts potential toxicities, and can even unveil new therapeutic opportunities through drug repurposing.[6]

Core Scaffold and Rationale for Profiling

The this compound core serves as an effective hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors. Variations in the substituents at different positions of this scaffold dictate the inhibitor's potency and selectivity.

Core chemical structure of this compound.

Given this common core, a systematic evaluation of cross-reactivity is essential to differentiate candidates and select those with the most favorable selectivity profiles for further development.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

A multi-faceted approach, employing a combination of biochemical and cell-based assays, is crucial for a thorough assessment of inhibitor selectivity.

Large-Scale Biochemical Assays: The Global View

High-throughput biochemical assays provide the broadest initial assessment of an inhibitor's kinome-wide interactions. These assays are instrumental in identifying both intended and unintended targets early in the discovery process.[7]

Leading Platform: KINOMEscan™

The KINOMEscan™ platform is a widely adopted active site-directed competition binding assay.[8] It quantitatively measures the binding of a test compound to a panel of over 480 kinases by assessing its ability to displace a proprietary, immobilized ligand.[8] A key advantage of this method is that it measures true thermodynamic dissociation constants (Kd), which are independent of ATP concentration, unlike IC50 values derived from enzymatic assays.[8]

KINOMEscan_Workflow cluster_0 Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis A Test Inhibitor (e.g., this compound derivative) D Incubate A, B, and C together A->D B Kinase Panel (e.g., 480 kinases) tagged with DNA B->D C Immobilized Ligand on Solid Support C->D E Wash to remove unbound kinases D->E F Quantify kinase bound to solid support via qPCR of DNA tag E->F G Calculate % Control F->G H Determine Kd or Selectivity Score G->H

A simplified workflow for KINOMEscan™ profiling.

Alternative Biochemical Formats

Other high-throughput biochemical formats include radiometric assays (e.g., 33P-ATP filter binding) and fluorescence/luminescence-based assays (e.g., ADP-Glo™).[9][10] These methods measure the enzymatic activity of a kinase in the presence of the inhibitor. While powerful, the resulting IC50 values can be influenced by the ATP concentration used in the assay, a critical factor to consider when comparing data across different studies.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the this compound inhibitor in 100% DMSO.

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP. The ATP concentration should ideally be at or near the Km for each kinase to allow for meaningful comparison.

  • Compound Plating:

    • Perform a serial dilution of the inhibitor stock solution in a multi-well plate to create a dose-response curve (e.g., 10 concentrations, 3-fold dilutions). Include a DMSO-only control.

  • Kinase Reaction:

    • Add the kinase and substrate to each well of the plate.

    • Allow a brief pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the kinase.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric counting, fluorescence, or luminescence).

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays: Confirming Intracellular Activity

While biochemical assays are excellent for identifying potential interactions, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. Cellular target engagement assays are therefore a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures the binding of a ligand to its target protein in intact cells or tissue lysates.[1][11] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[12]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Separation cluster_3 Detection & Analysis A Treat intact cells with inhibitor or vehicle (DMSO) B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins B->C D Analyze soluble fraction by Western Blot or Mass Spectrometry C->D E Plot % soluble protein vs. Temperature to generate melt curves D->E F Observe thermal shift in inhibitor-treated samples E->F

Generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the this compound inhibitor at a desired concentration or with vehicle (DMSO) for a defined period.

  • Harvesting and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Lyse the cells (e.g., by freeze-thaw cycles) to release the intracellular proteins.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Cool the samples to room temperature.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and normalize them to the unheated control.

  • Data Interpretation:

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Comparative Analysis of this compound Inhibitors

Compound Class/Example Primary Target(s) Reported Selectivity/Cross-Reactivity Data Reference
FGFR Inhibitor (e.g., Compound 4h) FGFR1, FGFR2, FGFR3Potent against FGFR1/2/3 (IC50s: 7, 9, 25 nM). Weaker activity against FGFR4 (IC50: 712 nM). Demonstrates pan-FGFR activity with some selectivity over FGFR4.[13][14]
Cdc7 Inhibitor (e.g., Compound 42) Cdc7Highly potent against Cdc7 (IC50: 7 nM). Described as an ATP mimetic inhibitor. Broad kinome selectivity data not provided.[1]
RSK2 Inhibitor (e.g., Compound B1) RSK2Potent against RSK2 (IC50: up to 1.7 nM). Cross-reactivity against other kinases not detailed.[3][9]
PDE4B Inhibitor (e.g., Compound 11h) PDE4BPreferential for PDE4B over PDE4D (6-fold selectivity). Also screened against a panel of CNS receptors with weak off-target activity noted for 5-HT2C and σ2.[13][15]
TNIK Inhibitor TNIKSeveral derivatives showed potent TNIK inhibition (IC50 < 1 nM). Kinome-wide selectivity not specified.[7]

Interpretation and Insights

The available data, though fragmented, highlights several key aspects of the this compound scaffold:

  • High Potency: Derivatives of this scaffold consistently demonstrate low nanomolar to sub-nanomolar potency against their intended kinase targets.[3]

  • Achievable Selectivity: The FGFR inhibitor example (Compound 4h) shows that selectivity can be achieved even among closely related kinase family members (FGFR1/2/3 vs. FGFR4).[13]

  • Data Gaps: For many of the reported inhibitors, comprehensive cross-reactivity data is lacking. This underscores the importance of conducting broad panel screens as a standard practice in the development of compounds based on this scaffold.

Case Study: A Hypothetical Kinase Inhibitor "Compound X"

To illustrate the application of these principles, let's consider a hypothetical this compound derivative, "Compound X," designed as a selective inhibitor of Kinase A.

  • Initial Screen: Compound X is first profiled in a large-scale biochemical assay (e.g., KINOMEscan™). The results show a high affinity for Kinase A (Kd = 5 nM). However, the screen also reveals significant off-target binding to Kinase B (Kd = 50 nM) and Kinase C (Kd = 200 nM).

  • Cellular Validation: To determine if these interactions are relevant in a cellular context, a CETSA® is performed in a cell line expressing all three kinases. The results show a significant thermal shift for Kinase A, a smaller but noticeable shift for Kinase B, and no shift for Kinase C at the tested concentration.

  • Downstream Signaling Analysis: Further experiments, such as Western blotting for downstream substrates of Kinase A and Kinase B, confirm that Compound X inhibits the signaling pathways of both kinases in cells.

Signaling_Pathway CompoundX Compound X (this compound derivative) KinaseA Intended Target: Kinase A CompoundX->KinaseA High Affinity (Kd = 5 nM) CETSA Shift Confirmed KinaseB Off-Target: Kinase B CompoundX->KinaseB Moderate Affinity (Kd = 50 nM) CETSA Shift Confirmed KinaseC Off-Target: Kinase C CompoundX->KinaseC Low Affinity (Kd = 200 nM) No CETSA Shift ResponseA Desired Cellular Response KinaseA->ResponseA ResponseB Undesired Side Effect KinaseB->ResponseB

Decision-making pathway based on cross-reactivity profiling.

Final Remarks

The this compound scaffold is a powerful starting point for the design of potent kinase inhibitors. However, its potential can only be fully realized through a rigorous and systematic evaluation of cross-reactivity. By integrating broad biochemical profiling with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity, mitigate the risks of off-target toxicity, and ultimately increase the probability of clinical success. This guide serves as a foundational resource, encouraging a proactive and data-driven approach to selectivity profiling in modern drug discovery.

References

Overcoming the Wall of Resistance: A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Chemoresistance

In the landscape of oncology, the emergence of drug resistance remains a formidable barrier to successful long-term patient outcomes. Cancer cells, with their inherent genetic instability and adaptive capabilities, can develop mechanisms to evade the cytotoxic effects of conventional chemotherapies. This resistance can be intrinsic or acquired, often involving overexpression of drug efflux pumps, enhanced DNA damage repair mechanisms, or alterations in cell survival and apoptotic signaling pathways. For researchers and drug development professionals, the quest for novel therapeutic agents that can either bypass or reverse these resistance mechanisms is a paramount objective.

This guide provides an in-depth comparative analysis of a promising class of compounds: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives . This scaffold, also known as the 7-azaindole core, is a privileged structure in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Here, we will dissect their efficacy against drug-resistant cell lines, compare their performance to established chemotherapeutic agents, and provide the detailed experimental frameworks necessary to validate these findings in a research setting.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole nucleus is a bioisostere of indole and a key pharmacophore that has been successfully leveraged to develop inhibitors against a range of therapeutically relevant kinases. Its unique structure allows for critical hydrogen bonding interactions within the ATP-binding pockets of these enzymes, leading to high-potency inhibition. Several derivatives built upon this scaffold have demonstrated significant anti-proliferative activity across various cancer cell lines.[1] This guide will focus on derivatives that target key kinases implicated in chemotherapy resistance, including Ribosomal S6 Kinase 2 (RSK2) and Fibroblast Growth Factor Receptor (FGFR).

Mechanism of Action: Targeting Key Resistance Pathways

The efficacy of this compound derivatives in drug-resistant models stems from their ability to inhibit kinases that drive pro-survival signaling and resistance mechanisms.

RSK2 Inhibition in Triple-Negative Breast Cancer (TNBC)

Triple-Negative Breast Cancer is notoriously aggressive and often develops resistance to standard chemotherapies. A key signaling pathway frequently hyperactivated in TNBC is the Ras/MAPK cascade, which culminates in the activation of RSK2.[2] Activated RSK2 promotes cell proliferation and survival and has been directly implicated in chemoresistance.[1]

Certain this compound derivatives have been specifically designed as potent RSK2 inhibitors.[3] By inhibiting RSK2, these compounds can block the phosphorylation of downstream substrates responsible for promoting tumor cell growth and survival, thereby inducing apoptosis even in chemoresistant cells.[1][2]

RSK2_Pathway Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway ERK ERK Ras/MAPK Pathway->ERK RSK2 RSK2 ERK->RSK2 Proliferation & Survival Cell Proliferation & Chemoresistance RSK2->Proliferation & Survival Apoptosis Apoptosis RSK2->Apoptosis Derivative 1H-Pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Derivative->RSK2

Caption: RSK2 Inhibition Pathway.

FGFR Inhibition and Reversal of Multidrug Resistance

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when aberrantly activated, plays a crucial role in tumorigenesis and the development of resistance to various cancer therapies.[4] Activation of the FGF/FGFR axis can promote resistance to both chemotherapy and other targeted agents by stimulating pro-survival pathways like PI3K/AKT and enhancing DNA damage repair mechanisms.[5][6]

FGFR inhibitors based on the 7-azaindole scaffold can re-sensitize resistant cancer cells to conventional chemotherapeutics. By blocking FGFR signaling, these compounds prevent the activation of downstream survival pathways and can impair the cell's ability to repair DNA damage induced by agents like cisplatin, doxorubicin, and paclitaxel.[7][8][9] This dual action makes them powerful candidates for combination therapies.

FGFR_Pathway Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis FGFR_Signal FGFR Signaling DDR Enhanced DNA Damage Repair FGFR_Signal->DDR Survival_Pathways PI3K/AKT Survival Pathways FGFR_Signal->Survival_Pathways Derivative 1H-Pyrrolo[2,3-b]pyridine Derivative (FGFRi) Derivative->FGFR_Signal Resistance Chemoresistance DDR->Resistance Survival_Pathways->Resistance Resistance->Apoptosis

Caption: FGFR Inhibition Pathway in Chemoresistance.

Comparative Efficacy: In Vitro Data

The true measure of a novel anticancer agent lies in its ability to outperform or synergize with existing treatments, particularly in resistant settings. The following tables summarize the cytotoxic activity of representative 7-azaindole derivatives compared to standard-of-care chemotherapies.

Table 1: Efficacy in Cisplatin-Resistant Ovarian Cancer

The A2780 human ovarian cancer cell line and its cisplatin-resistant derivative, A2780cisR, provide a classic model for studying resistance. The Resistance Factor (RF) is calculated as IC₅₀ (A2780cisR) / IC₅₀ (A2780). A lower RF indicates a better ability to overcome resistance.

CompoundCell LineIC₅₀ (µM)Resistance Factor (RF)Reference
Cisplatin A27801.40 ± 0.115.3[10]
A2780cisR7.39 ± 1.27[10]
7-Azaindole Pt Complex (1) A27804.9 ± 0.31.0 [11]
A2780cisR4.9 ± 0.5[11]
7-Azaindole Pt Complex (2) A27804.8 ± 0.30.77 [11]
A2780cisR3.7 ± 0.3[11]

These data demonstrate that while cisplatin loses significant potency in the resistant cell line (RF of 5.3), the novel 7-azaindole platinum derivatives completely overcome this resistance (RF ≤ 1.0).[10][11]

Table 2: Efficacy in Triple-Negative Breast Cancer (TNBC)

The MDA-MB-468 cell line is a well-established model for TNBC. While not selected for resistance to a single agent, TNBC is often intrinsically resistant to many therapies.

CompoundCell LineIC₅₀ (µM)TargetReference
Paclitaxel MDA-MB-468Concentrations ≥0.01 µM induce apoptosisMicrotubules[12]
Doxorubicin MDA-MB-468~1.93 (Comparable to MCF-7)Topoisomerase II[13]
RSK2 Inhibitor (B1) MDA-MB-4680.13RSK2[3]
7-Azaindole Derivative (7-AID) MDA-MB-231 (TNBC)12.69DDX3[14]

The this compound derivative B1 shows potent, sub-micromolar activity against the MDA-MB-468 TNBC cell line, highlighting the potential of targeting the RSK2 pathway in this aggressive cancer subtype.[3]

Synergistic Activity with Chemotherapy

Studies have shown that combining FGFR inhibitors with conventional chemotherapy can result in synergistic cell killing. In endometrial cancer cell lines with FGFR2 mutations, the combination of the FGFR inhibitor PD173074 with paclitaxel or doxorubicin demonstrated synergistic activity.[9] This suggests a powerful therapeutic strategy: using the 7-azaindole derivative to disable the resistance mechanism while the conventional agent induces cytotoxic damage. This approach could potentially lower the required dose of chemotherapy, thereby reducing patient toxicity.

Experimental Protocols: A Guide for Validation

To ensure scientific integrity, the following are detailed, step-by-step protocols for key experiments used to evaluate the efficacy of these compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition Seed 1. Seed cells in a 96-well plate Treat 2. Treat with compounds (derivatives & chemo) Seed->Treat Incubate 3. Incubate for 48-72 hours Treat->Incubate Add_MTT 4. Add MTT reagent (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Abs 7. Read absorbance at 570 nm Solubilize->Read_Abs

Caption: MTT Assay Workflow.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound derivatives and standard chemotherapeutic agents (e.g., cisplatin, paclitaxel) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic/necrotic cells with compromised membranes.

Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate. Treat with the IC₅₀ concentration of the test compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL).[5][7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Efflux Pump Expression

Western blotting can be used to determine if treatment with a 7-azaindole derivative alters the expression of key multidrug resistance proteins like MDR1 (ABCB1) or MRP1 (ABCC1).

Methodology:

  • Protein Extraction: Treat cells with the test compound for 24-48 hours. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[15]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-ABCB1, anti-MRP1) and a loading control (e.g., anti-β-actin or anti-GAPDH).[14][16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize the expression of the target protein to the loading control.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of this compound derivatives as highly effective agents against drug-resistant cancer cell lines. Their ability to target key kinases like RSK2 and FGFR, which are central to resistance mechanisms, provides a clear rationale for their development. The in vitro data, particularly in cisplatin-resistant ovarian cancer and aggressive TNBC models, demonstrates a clear advantage over conventional therapies.

For drug development professionals, these compounds represent a promising avenue for creating therapies that can overcome the significant clinical challenge of chemoresistance. Future research should focus on:

  • Combination Studies: Systematically evaluating the synergistic potential of these derivatives with a broader range of standard-of-care chemotherapies and other targeted agents to identify optimal therapeutic combinations.

  • In Vivo Efficacy: Conducting further studies in xenograft and patient-derived xenograft (PDX) models of drug-resistant cancers to validate the in vitro findings and assess pharmacokinetic and pharmacodynamic properties.

  • Biomarker Discovery: Identifying predictive biomarkers that can help select patient populations most likely to respond to these targeted therapies.

By pursuing these research avenues, the scientific community can harness the full potential of the this compound scaffold to develop next-generation cancer therapeutics that can effectively dismantle the wall of drug resistance.

References

A Senior Application Scientist's Guide to the Binding Geometries of 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 7-Azaindole Scaffold

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, certain molecular frameworks consistently emerge due to their favorable interaction profiles with biological targets. The 7-azaindole ring system is a quintessential example of such a "privileged scaffold".[1] Its prominence stems from a unique arrangement of hydrogen bond donors and acceptors that expertly mimic the adenine moiety of ATP, the natural substrate for kinases. This allows 7-azaindole derivatives to serve as effective ATP-competitive inhibitors, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[2][3]

However, the true versatility and complexity of this scaffold lie in its conformational flexibility and the nuanced ways it can engage with the kinase hinge. Extensive structural analysis of co-crystal structures deposited in the Protein Data Bank (PDB) has revealed that these inhibitors do not adopt a single, predictable binding orientation.[4][5] Instead, they can be broadly classified into three distinct binding modes: "normal," "flipped," and "non-hinge."[6]

Understanding these different binding modes is not merely an academic exercise; it is fundamental to successful structure-based drug design. The orientation of the 7-azaindole core dictates the trajectory of its substituents, influencing which pockets they occupy and ultimately determining the inhibitor's potency and selectivity. This guide provides an in-depth comparison of these binding modes, supported by structural data and validated experimental protocols, to empower researchers in the rational design of next-generation 7-azaindole inhibitors.

The Spectrum of Binding: Normal, Flipped, and Non-Hinge Modes

The interaction between the 7-azaindole core and the kinase hinge is primarily defined by a pair of hydrogen bonds. The kinase hinge features a conserved pattern of a hydrogen bond acceptor (the backbone carbonyl of residue GK+1, where GK is the "gatekeeper" residue) and a hydrogen bond donor (the backbone amide NH of residue GK+3). The varied ways the 7-azaindole scaffold satisfies these interactions give rise to the different binding modes.

The "Normal" Binding Mode: The Canonical Interaction

The most frequently observed orientation is termed the "normal" binding mode. In this conformation, the 7-azaindole ring forms a bidentate hydrogen bond pattern that is highly analogous to that of adenine:

  • The pyrrole N1-H acts as a hydrogen bond donor to the backbone carbonyl oxygen of residue GK+1 .

  • The pyridine N7 atom acts as a hydrogen bond acceptor for the backbone amide proton of residue GK+3 .[4][5]

A landmark example of this binding mode is Vemurafenib , a potent inhibitor of the B-RAF V600E mutant kinase, approved for the treatment of melanoma.[2] The co-crystal structure (PDB: 3OG7) clearly shows the 7-azaindole core forming the canonical hydrogen bonds with the hinge residues Cys532 (GK+3) and Gln530 (GK+1) of B-RAF.[7] This precise anchoring orients the rest of the molecule to occupy adjacent hydrophobic pockets, contributing to its high affinity and selectivity.[7]

The "Flipped" Binding Mode: A 180° Rotation

The "flipped" binding mode arises from a 180° rotation of the 7-azaindole core within the active site relative to the normal mode. This reorientation results in a distinct hydrogen bonding pattern where the GK+3 residue engages in both hydrogen bond donation and acceptance.[4]

  • The pyrrole N1-H now acts as a hydrogen bond donor to the backbone carbonyl oxygen of residue GK+3 .

  • The pyridine N7 atom acts as a hydrogen bond acceptor for the backbone amide proton of the same GK+3 residue .[5]

This mode is particularly interesting because it demonstrates the scaffold's adaptability. The choice between the normal and flipped mode is not dictated by the kinase family but rather by the inhibitor's substitution pattern.[4] For instance, substituents at the C2-position of the azaindole ring are sterically directed towards the solvent-exposed region in the flipped mode, whereas they would clash with the gatekeeper residue in the normal mode. This principle is a critical consideration during lead optimization.

The "Non-Hinge" Binding Mode: An Ancillary Role

Less commonly, the 7-azaindole moiety is present in an inhibitor but does not directly interact with the kinase hinge. In these "non-hinge" binders, another part of the molecule contains a more favorable hinge-binding motif. The 7-azaindole then serves to occupy a different sub-pocket, contributing to overall affinity through other interactions, such as van der Waals or hydrophobic contacts.[5] While atypical, this class highlights that even privileged scaffolds can be repurposed for secondary roles within a ligand, showcasing the modularity of drug design.

Diagram 1: Visualizing the 7-Azaindole Binding Modes

The following diagram illustrates the key hydrogen bonding patterns that define the "Normal" and "Flipped" binding modes of 7-azaindole inhibitors with the kinase hinge.

G cluster_normal Normal Binding Mode cluster_flipped Flipped Binding Mode azaindole_n N1-H 7-Azaindole N7 hinge_n GK+1 C=O... ...H-N GK+3 azaindole_n:p1->hinge_n:p3 H-Bond (Donor) hinge_n:f1->azaindole_n:p7 H-Bond (Acceptor) azaindole_f N1-H 7-Azaindole (180° Flipped) N7 hinge_f GK+3 C=O... ...H-N azaindole_f:p1->hinge_f:f0 H-Bond (Donor) hinge_f:f1->azaindole_f:p7 H-Bond (Acceptor)

Caption: Hydrogen bond patterns in Normal vs. Flipped modes.

Comparative Summary of 7-Azaindole Inhibitors

The following table summarizes the binding characteristics of representative 7-azaindole inhibitors across different kinase targets. This quantitative data allows for direct comparison of their affinities and established binding geometries.

Inhibitor NameTarget KinaseBinding ModeKey Hinge InteractionsAffinity (IC₅₀/Kᵢ)PDB ID
Vemurafenib B-RAF (V600E)NormalN1-H···O=C(Gln530), N7···H-N(Cys532)31 nM (IC₅₀)[7]3OG7
Pexidartinib CSF1RNormalN1-H···O=C(Gln), N7···H-N(Cys)13 nM (IC₅₀)[7]4R7I
Decernotinib JAK3FlippedN1-H···O=C(Leu905), N7···H-N(Leu905)29 nM (IC₅₀)4Z16
Unnamed p38 MAP KinaseNormalN-H···O=C(Met109)6 nM (Kᵢ)[8]1OUK
Unnamed PI3KγNormalN7···H-N(Val882)40 nM (IC₅₀)[9]5JHB
Unnamed VEGFR-2NormalN1-H···O=C(Cys919), N7···H-N(Glu917)560 nM (IC₅₀)[10]3EWH

Experimental Methodologies: From Hypothesis to High-Resolution Structure

The definitive assignment of a binding mode is not possible through modeling alone; it requires rigorous experimental validation. The trustworthiness of a structural claim is directly proportional to the quality of the empirical data supporting it. Here, we outline the core, self-validating workflows used in the field.

Workflow 1: Structural Determination by X-ray Crystallography

X-ray crystallography provides the highest-resolution, unambiguous view of a protein-ligand interaction.[11] The primary choice is between co-crystallization and soaking. Co-crystallization is often preferred when a ligand is expected to induce a conformational change, whereas soaking is a simpler method for introducing a ligand into pre-existing apo-protein crystals.[12][13]

Diagram 2: Experimental Workflow for Protein-Ligand Crystallography

G cluster_methods Crystallization Method start Purified Target Protein + 7-Azaindole Inhibitor complex 1. Form Protein-Ligand Complex (Incubate at 4°C) start->complex cocryst A) Co-crystallization Screen against various precipitant conditions complex->cocryst Method A soaking B) Soaking Soak apo-crystals in ligand-containing solution complex->soaking Method B (if apo crystals exist) harvest 2. Harvest & Cryo-protect Crystals cocryst->harvest soaking->harvest xray 3. X-ray Diffraction (Synchrotron Source) harvest->xray process 4. Data Processing & Scaling xray->process solve 5. Structure Solution (Molecular Replacement) process->solve refine 6. Model Building & Refinement solve->refine validate 7. Validation & PDB Deposition refine->validate

Caption: Workflow for determining protein-inhibitor co-crystal structures.

Step-by-Step Protocol for Co-crystallization:

  • Complex Formation:

    • Rationale: To ensure the protein is saturated with the ligand before crystallization is attempted.

    • Procedure: Solubilize the 7-azaindole inhibitor in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM).[12] Add the inhibitor stock to a solution of purified target protein (typically 5-15 mg/mL) to achieve a 5- to 10-fold molar excess of the ligand. The final DMSO concentration should be kept below 5% (v/v) to avoid interfering with crystallization. Incubate the mixture on ice for at least 1 hour.

  • Crystallization Screening:

    • Rationale: To empirically determine the chemical conditions (precipitant, pH, salt) that will produce well-ordered crystals.

    • Procedure: Using a robotic system, set up sitting-drop or hanging-drop vapor diffusion plates. Mix the protein-ligand complex solution with a wide array of commercially available crystallization screens. Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks.

  • Crystal Harvesting and Cryo-protection:

    • Rationale: To transfer the delicate crystal into a cryo-protectant solution that prevents ice crystal formation during flash-cooling, which would destroy the crystal lattice.

    • Procedure: Identify a suitable crystal. Prepare a cryo-protectant solution by adding an agent like glycerol or ethylene glycol (typically 20-30% v/v) to the mother liquor from the crystallization drop. Using a small nylon loop, carefully transfer the crystal into the cryo-protectant solution for a few seconds, then immediately plunge it into liquid nitrogen.

  • Data Collection and Structure Solution:

    • Rationale: To obtain diffraction data and calculate the electron density map needed to build the atomic model.

    • Procedure: Mount the frozen crystal on a goniometer at a synchrotron beamline. Collect a full dataset of diffraction images. Process the data to determine space group and unit cell dimensions. Solve the structure using molecular replacement with a known apo-structure. Refine the model against the experimental data, paying special attention to fitting the ligand into the observed electron density.[14]

    • Self-Validation: A clear, unambiguous electron density for the ligand after refinement is the primary validation. The final model must also meet established crystallographic quality metrics (e.g., R-work, R-free).

Workflow 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

While crystallography provides a static picture, ITC measures the thermodynamics of the binding event in solution, yielding the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and entropy (ΔS).[15][16] This data is invaluable for understanding the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven) and for validating that the inhibitor binds with the expected affinity.[17][18]

Step-by-Step Protocol for a Typical ITC Experiment:

  • Sample Preparation:

    • Rationale: Precise concentration determination and buffer matching are critical for high-quality data. Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Procedure: Prepare the protein and ligand in the exact same buffer batch. Dialyze the protein extensively against the final buffer. Determine the concentrations of both protein and ligand accurately using a reliable method (e.g., UV-Vis for protein, quantitative NMR for ligand).

  • Instrument Setup:

    • Rationale: The instrument measures minute temperature differences between a sample cell and a reference cell.

    • Procedure: Load the protein solution into the sample cell and the ligand solution into the injection syringe. A typical starting point is to have the ligand concentration at 10-15 times the protein concentration. Allow the system to equilibrate thermally.

  • Titration:

    • Rationale: A series of small injections of ligand into the protein solution generates a binding isotherm.

    • Procedure: Perform a series of 1-2 µL injections of the ligand into the protein solution. The heat change after each injection is measured. The initial injections produce large heat changes as ample binding sites are available. As the protein becomes saturated, the heat change diminishes until only the heat of dilution is observed.

  • Data Analysis:

    • Rationale: Fitting the integrated heat data to a binding model yields the thermodynamic parameters.

    • Procedure: Integrate the area under each injection peak to determine the heat change (ΔQ). Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate Kₐ, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

    • Self-Validation: A control experiment titrating ligand into buffer alone is essential to determine the heat of dilution, which must be subtracted from the primary data. The resulting binding isotherm should be sigmoidal for accurate fitting.

Workflow 3: Computational Prediction via Molecular Docking

Molecular docking is an in silico technique used to predict the preferred binding mode of a ligand to a protein.[19][20] While not a substitute for experimental data, it is a powerful tool for hypothesis generation, virtual screening, and rationalizing structure-activity relationships (SAR).[21][22]

Diagram 3: In Silico Workflow for Molecular Docking

G start Inputs: - Protein Structure (PDB) - Ligand Structure (SDF/MOL2) prep_prot 1. Prepare Protein: - Add hydrogens - Assign charges - Define binding site grid start->prep_prot prep_lig 2. Prepare Ligand: - Generate 3D conformers - Assign charges start->prep_lig dock 3. Docking Simulation: - Sample ligand poses - Score each pose prep_prot->dock prep_lig->dock analyze 4. Analyze Results: - Cluster poses - Rank by score - Visualize interactions dock->analyze output Predicted Binding Mode & Binding Affinity Estimate analyze->output

Caption: A typical computational workflow for predicting inhibitor binding modes.

Step-by-Step Protocol for a Basic Docking Study:

  • Receptor and Ligand Preparation:

    • Rationale: Raw structural files must be processed to be compatible with docking software. This includes adding hydrogen atoms (which are not resolved in most crystal structures), assigning partial charges, and defining the search space.

    • Procedure: Obtain the protein structure from the PDB. Remove water molecules and any co-solvents. Use a program like Schrödinger's Protein Preparation Wizard or AutoDockTools to add hydrogens and optimize the hydrogen-bonding network. For the ligand, generate a low-energy 3D conformation and assign appropriate atom types and charges.

  • Grid Generation:

    • Rationale: To define the three-dimensional space within the protein's active site where the docking algorithm will attempt to place the ligand.

    • Procedure: Define a bounding box (the "grid") around the active site, typically centered on a co-crystallized ligand if available, or on key catalytic residues. The grid size should be large enough to accommodate the ligand in various orientations.

  • Docking and Scoring:

    • Rationale: The docking algorithm systematically samples different positions and orientations ("poses") of the ligand within the grid. A scoring function then estimates the binding affinity for each pose.

    • Procedure: Run the docking program (e.g., Glide, AutoDock Vina). The program will generate a set of output poses, each with a corresponding docking score.

  • Pose Analysis:

    • Rationale: The final step involves critical visual inspection and analysis of the top-scoring poses to determine the most plausible binding mode.

    • Procedure: Visually inspect the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the key interactions (hydrogen bonds, hydrophobic contacts) with the protein. The predicted mode should be chemically sensible and consistent with any available SAR data.

    • Self-Validation: A key validation step is to perform "re-docking," where the co-crystallized ligand is removed from the protein and then docked back in. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).[23]

Conclusion and Future Outlook

The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, owed to its remarkable ability to engage the conserved hinge region of the ATP binding site. However, its interactions are far from monolithic. The existence of "normal," "flipped," and "non-hinge" binding modes underscores a crucial lesson for drug designers: seemingly subtle changes to an inhibitor's structure can induce dramatic shifts in its binding geometry. This phenomenon can be a pitfall for the unprepared but a powerful tool for the informed. By switching between binding modes, medicinal chemists can strategically orient substituents into new pockets to enhance potency or achieve selectivity.

Ultimately, a robust and integrated approach is paramount. Computational docking provides the initial hypotheses, guiding the synthesis of new analogues. Isothermal titration calorimetry provides the quantitative thermodynamic data that confirms a high-affinity interaction. Finally, X-ray crystallography delivers the definitive, high-resolution structural snapshot that validates the binding mode. By leveraging these techniques in concert, researchers can fully exploit the versatility of the 7-azaindole scaffold to develop safer and more effective targeted therapies.

References

A Comparative Guide to the Preclinical Safety and Toxicology of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Analogs of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have emerged as promising therapeutic agents, notably as inhibitors of phosphodiesterase 4B (PDE4B), fibroblast growth factor receptors (FGFR), and Janus kinase 3 (JAK3).[3][4][5][6] As these novel chemical entities advance through the drug discovery pipeline, a thorough and systematic evaluation of their preclinical safety and toxicology is paramount to ensure their potential for safe administration in human clinical trials.[7][8][9]

This guide provides a comprehensive framework for designing and executing a robust preclinical safety and toxicology program for this compound analogs. It delves into the rationale behind experimental choices, outlines detailed methodologies for key assays, and offers a comparative perspective on interpreting the resulting data.

The Strategic Imperative of Early Toxicology Assessment

Integrating toxicology studies early in the drug discovery process is a critical strategy for identifying and mitigating potential liabilities, ultimately de-risking the progression of drug candidates.[8][10] Early in vivo and in vitro safety assessments allow for the timely deselection of compounds with unfavorable toxic profiles, saving significant resources and accelerating the development of safer therapeutic alternatives.[10][11]

Logical Flow of Preclinical Safety Evaluation

A well-structured preclinical program follows a logical progression from in vitro to in vivo studies, starting with broad toxicity screening and moving towards more specific and regulatory-compliant investigations.

Preclinical_Workflow A In Vitro Screening B In Vivo Exploratory Toxicology A->B Promising Candidates C Definitive GLP Toxicology Studies B->C Lead Candidate Selection E IND-Enabling Studies C->E D Safety Pharmacology D->E

Caption: High-level workflow for preclinical safety assessment.

Part 1: In Vitro Toxicology - The First Line of Defense

In vitro toxicology assays serve as a cost-effective and high-throughput method for early hazard identification.[11][12][13] These tests, performed on cells or isolated cellular components, provide initial insights into a compound's potential for cytotoxicity, genotoxicity, and specific organ toxicities.[12][13]

Core In Vitro Assays for this compound Analogs
Assay TypePurposeExperimental SystemKey EndpointsComparison with Alternatives
Cytotoxicity To assess the general toxicity of the compounds to living cells.Various cell lines (e.g., HepG2 for liver, HEK293 for kidney).Cell viability (MTT, MTS, or CellTiter-Glo assays), membrane integrity (LDH assay).Assays measuring metabolic activity (MTT) are common, but those measuring ATP (CellTiter-Glo) can be more sensitive.
Genotoxicity To evaluate the potential of a compound to damage genetic material.Bacterial reverse mutation assay (Ames test), in vitro micronucleus assay in mammalian cells (e.g., CHO, TK6).Revertant colonies (Ames), presence of micronuclei.The Ames test is a standard for detecting point mutations. The micronucleus assay detects chromosomal damage and is often used in parallel.
hERG Inhibition To assess the risk of drug-induced cardiac arrhythmia (QT prolongation).HEK293 cells stably expressing the hERG potassium channel.Inhibition of the hERG current measured by automated patch-clamp.Manual patch-clamp is the gold standard but is low-throughput. Automated systems offer a good balance of throughput and data quality for screening.[14]
Hepatotoxicity To identify compounds with the potential to cause liver injury.Primary human hepatocytes or 3D liver microtissues.Cell viability, enzyme leakage (ALT, AST), mitochondrial dysfunction, reactive oxygen species (ROS) production.3D models and primary cells offer higher physiological relevance compared to immortalized cell lines like HepG2.[15]
Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells in appropriate culture medium and incubate until they reach 40-50% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analog, along with positive (e.g., mitomycin C) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells and compare it to the negative control. A statistically significant, dose-responsive increase in micronuclei indicates a positive result.

Part 2: In Vivo Toxicology - Assessing Systemic Effects

In vivo studies are essential to understand the complex interactions of a drug candidate within a whole living organism.[10][16] These studies provide crucial information on a compound's pharmacokinetic profile, target organ toxicities, and the determination of a safe starting dose for human trials.[7][17]

Key In Vivo Toxicology Studies
Study TypeSpeciesDurationPurposeKey Parameters Monitored
Acute Toxicity Rodent (e.g., rat, mouse)Single doseTo determine the maximum tolerated dose (MTD) and identify acute toxic effects.[14][17]Clinical signs, body weight, mortality, gross pathology at necropsy.
Repeat-Dose Toxicity Rodent and non-rodent (e.g., dog, non-human primate)14 to 90 daysTo evaluate the toxicological profile after repeated administration and identify target organs of toxicity.[14][18]Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Safety Pharmacology Rodent or non-rodentAs neededTo investigate potential adverse effects on vital physiological systems (cardiovascular, respiratory, central nervous system).[14][17]ECG, blood pressure, respiratory rate, body temperature, behavioral assessments (e.g., Irwin test).
Genotoxicity (In Vivo) RodentAcute or sub-chronicTo confirm in vitro genotoxicity findings in a whole animal system (e.g., rodent micronucleus test, Comet assay).Frequency of micronucleated reticulocytes, DNA damage in target organs.

Experimental Workflow: 14-Day Repeat-Dose Toxicity Study in Rats

Repeat_Dose_Study cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (14 days) cluster_post_study Post-Study Analysis A Acclimatization (7 days) B Randomization into Dose Groups A->B C Daily Dosing (e.g., oral gavage) B->C D Daily Clinical Observations E Weekly Body Weight & Food Consumption C->D C->E F Terminal Blood Collection (Hematology & Clinical Chemistry) G Necropsy & Organ Weight F->G H Histopathology G->H

Caption: Workflow for a 14-day repeat-dose toxicity study.

Part 3: Comparative Analysis and Data Interpretation

A key aspect of this guide is the objective comparison of data. For a hypothetical series of this compound analogs, the following table illustrates how to present and compare key preclinical safety data.

Comparative Preclinical Safety Profile of Analogs
Compound IDTargetCytotoxicity (HepG2, IC50 µM)Ames TesthERG Inhibition (IC50 µM)Rat 14-Day NOAEL (mg/kg/day)
Analog A PDE4B> 100Negative2550
Analog B PDE4B55Negative> 30100
Analog C FGFR115Positive510
Analog D JAK3> 100Negative> 3075
Roflumilast PDE4> 100Negative> 30N/A
Tofacitinib JAK> 100Negative> 30N/A

NOAEL: No Observed Adverse Effect Level

From this comparative data, several insights can be drawn:

  • Analog C exhibits clear genotoxicity and hERG liability, making it a poor candidate for further development.

  • Analog A shows some hERG inhibition at a concentration that may be clinically relevant, warranting further investigation.

  • Analogs B and D demonstrate favorable in vitro safety profiles and good in vivo tolerability, marking them as promising candidates for progression.

Conclusion and Future Directions

The preclinical safety and toxicology evaluation of this compound analogs is a multifaceted process that requires a strategic and well-executed plan. By employing a tiered approach that begins with in vitro screening and progresses to definitive in vivo studies, researchers can effectively identify and characterize potential safety liabilities. The comparative analysis of data from multiple analogs against established benchmarks is crucial for informed decision-making and the selection of the most promising candidates for clinical development.

Future efforts should focus on the development and validation of more predictive in vitro models, such as organ-on-a-chip systems, to further reduce the reliance on animal testing and improve the translation of preclinical findings to human outcomes.[15]

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical waste management that prioritizes safety, environmental responsibility, and regulatory compliance. The following guide details the proper disposal procedures for 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (also known as 7-Azaindole-2-carboxamide), a nitrogen-containing heterocyclic compound frequently utilized in medicinal chemistry and drug development.[1][2] This guide is built on the foundational principles of understanding a chemical's inherent risks and establishing a robust, self-validating system for its handling from cradle to grave.

While a specific Safety Data Sheet (SDS) for the carboxamide derivative was not located, the procedures outlined are based on the known hazards of the 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) core structure and related derivatives, combined with established best practices for hazardous chemical waste disposal.

Hazard Identification: The "Why" Behind the Procedure

Proper handling and disposal begin with a thorough understanding of the potential hazards. Structurally related compounds to this compound are classified with specific health risks. This intrinsic hazard profile is the primary reason this compound and its waste cannot be treated as benign refuse.

Based on data for analogous structures, researchers should assume the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Table 1: GHS Hazard Classifications for Structurally Related 7-Azaindole Compounds

Hazard Class Hazard Statement GHS Code Source
Acute Toxicity, Oral Harmful if swallowed H302 [3]
Skin Corrosion/Irritation Causes skin irritation H315 [3]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [3]
Skin Sensitization May cause an allergic skin reaction H317 [4]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[3] |

These classifications mandate that this compound waste be handled as hazardous, precluding disposal via standard trash or sanitary sewer systems.[5][6]

Core Disposal Principles: A Foundation of Safety

Before detailing specific protocols, it is crucial to internalize four universal principles for managing this chemical waste:

  • Never Sewer. This compound's potential toxicity and environmental persistence mean it must never be poured down the drain.[5][7] Disposal into the sanitary sewer is prohibited for hazardous waste.[8]

  • Segregate Meticulously. Keep waste containing this compound separate from other waste streams to prevent unintended reactions.[9] Store acids and bases separately, and keep this waste away from strong oxidizers.[9][10]

  • Use Compatible Containers. Waste must be stored in containers made of compatible materials with tightly fitting caps.[10][11] Reusing the original manufacturer's container, if empty and in good condition, is an excellent practice.[11]

  • Label Clearly and Completely. All waste containers must be accurately labeled with their contents to ensure safe handling and proper disposal by environmental health and safety (EHS) professionals.[11][12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of waste generated from research involving this compound.

Your first line of defense is appropriate PPE.[5] Before handling the chemical or its waste, ensure you are wearing:

  • Nitrile Gloves: Inspect gloves for integrity before use.[3][13]

  • Safety Glasses or Goggles: Eye protection is mandatory to shield against splashes.[3][13]

  • Laboratory Coat: A fully buttoned lab coat protects against skin contact.[10]

All waste must be considered hazardous. Segregate waste at the point of generation into the following categories:

  • Solid Waste:

    • What it includes: Unused or expired pure compound, reaction byproducts, and contaminated consumables like weigh boats or filter paper.

    • Procedure: Collect in a dedicated, sealable container made of high-density polyethylene (HDPE) or another compatible plastic. The container must be clearly labeled "Hazardous Waste," listing "this compound" and any other chemical constituents.

  • Liquid Waste:

    • What it includes: Solutions containing the compound, such as mother liquors from crystallization, chromatography fractions, or reaction mixtures.

    • Procedure: Collect in a sealable, chemically compatible waste container (e.g., an HDPE carboy). Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. The container must be labeled with the full chemical names of all components, including solvents, and their approximate concentrations.[11] Keep the container closed at all times except when adding waste.[8][12]

  • Contaminated Sharps:

    • What it includes: Needles, syringes, or glass pipettes contaminated with the compound.

    • Procedure: Place immediately into a designated, puncture-proof sharps container. Do not overfill.

  • Contaminated Labware and PPE:

    • What it includes: Used gloves, bench paper, and disposable plasticware.

    • Procedure: Collect in a designated, lined container for hazardous solid waste. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3][13]

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA) for temporary storage.[9]

  • Location: The SAA should be at or near the point of generation.

  • Containment: Store waste containers in secondary containment (such as a tub or tray) to contain potential leaks.[8]

  • Segregation: Ensure the waste is stored away from incompatible materials.[9][10]

  • Labeling: The container must be clearly dated on the day it is full or ready for pickup.[8]

The accepted and required method for disposing of this compound waste is through a licensed professional waste disposal service.[3]

  • Method: The material should be disposed of by controlled incineration in a chemical incinerator, often equipped with a flue gas scrubber to neutralize harmful combustion products.[7][13][14]

  • Procedure: When your waste container is full (not exceeding 90% capacity[12]), seal it and arrange for pickup by your institution's EHS department or a contracted hazardous waste handler.[10] They are trained and equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[15][16]

Spill Management

Accidents happen. A clear and immediate response plan is critical for safety.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid or cover the solid.[5][13]

  • Collect and Dispose: Sweep or scoop the contained material and place it into a sealed, labeled container for disposal as hazardous waste.[3][5]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for managing waste containing this compound.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Final Disposal start Waste Generation (this compound) solid Solid Waste (Pure compound, contaminated consumables) start->solid liquid Liquid Waste (Solutions, mother liquor) start->liquid sharps Contaminated Sharps (Needles, glass pipettes) start->sharps solid_cont Sealed, Labeled HDPE Container solid->solid_cont liquid_cont Sealed, Labeled Solvent Waste Carboy liquid->liquid_cont sharps_cont Puncture-Proof Sharps Container sharps->sharps_cont saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_cont->saa liquid_cont->saa sharps_cont->saa pickup Arrange Pickup by EHS / Licensed Waste Handler saa->pickup end_proc Controlled Chemical Incineration pickup->end_proc

Caption: Decision workflow for the disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide: Personal Protective Equipment, Operational Safety, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide. As the toxicological properties of this specific compound have not been exhaustively investigated, this protocol is grounded in the precautionary principle, drawing upon safety data from structurally related azaindole derivatives and established best practices for handling novel chemical entities. Our primary objective is to create a self-validating system of safety that protects laboratory personnel and ensures environmental compliance.

Hazard Assessment: An Evidence-Based Approach

  • Skin and Eye Irritation: Structurally similar compounds, such as Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde, are classified as causing skin and serious eye irritation.[1][2] Therefore, it is imperative to assume this compound poses a similar risk.

  • Respiratory Irritation: These same analogues are also noted to potentially cause respiratory irritation.[1][2] Handling procedures must be designed to prevent the inhalation of dust or aerosols.

  • Acute Toxicity: The parent compound, 1H-Pyrrolo[2,3-b]pyridine, and the related 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] This necessitates stringent measures to prevent ingestion.

Based on this evidence, this compound must be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation, and may be harmful if ingested.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential hazard. The primary method of exposure control should always be robust engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and handling of solid or dissolved this compound must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent inhalation of airborne particulates and to contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[1][7][8]

  • Safety Stations: Ensure immediate access to an emergency eyewash station and a safety shower.[1][8]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is mandatory. The following table summarizes the required equipment, which is then detailed in the subsequent sections.

Protection Type Minimum Requirement Rationale & Best Practices
Eye & Face Tightly-fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).Protects against splashes and airborne dust.[1][4][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[1]
Hand Protection Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. Inspect gloves before use and change immediately upon contamination.[5]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[5] For larger quantities or high-splash-risk procedures, a chemical-resistant apron is also required.
Respiratory Work conducted in a fume hood.A NIOSH-approved respirator with appropriate cartridges is required if work must be performed outside a fume hood where dust or aerosols may be generated.[1][7]
Footwear Fully enclosed, chemical-resistant shoes.Prevents exposure from spills. Leather and canvas shoes are not appropriate as they absorb chemicals.[5][9]
Step-by-Step PPE Donning and Doffing Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Footwear: Confirm you are wearing appropriate fully enclosed shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles. If required, add the face shield.

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination. Place it in the designated receptacle for laboratory laundry.

  • Eye/Face Protection: Remove the face shield (if used) and then the goggles from the back of the head forward.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][6]

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Enclosed Shoes d2 2. Inner Gloves d1->d2 d3 3. Lab Coat d2->d3 d4 4. Outer Gloves d3->d4 d5 5. Goggles/ Face Shield d4->d5 f1 1. Remove Outer Gloves d5->f1 Enter Work Area f2 2. Remove Lab Coat f1->f2 f3 3. Remove Goggles f2->f3 f4 4. Remove Inner Gloves f3->f4 f5 5. Wash Hands f4->f5 f5->d1 Re-entry Protocol

PPE Donning and Doffing Workflow.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material and absorbent into a designated, sealable waste container.[10][11]

    • Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Contact and Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8][12]

    • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][12]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][11]

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: The primary recommended disposal method is incineration by a licensed chemical destruction facility.[7][11][13] Do not discharge this material or its containers into sewer systems or the environment.[7]

  • Licensed Disposal Service: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified professional waste disposal service, in accordance with all federal, state, and local regulations.[13]

By adhering to these stringent engineering controls, personal protective equipment protocols, and operational plans, researchers can safely handle this compound, ensuring both personal safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.